molecular formula C7H7N3O B1501167 5-Methoxyimidazo[1,2-a]pyrazine

5-Methoxyimidazo[1,2-a]pyrazine

Cat. No.: B1501167
M. Wt: 149.15 g/mol
InChI Key: QYGGTZRRWVPDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyimidazo[1,2-a]pyrazine (CAS 572910-76-0) is a versatile heterocyclic compound that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. With a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol, this compound provides researchers with a key building block for the synthesis of more complex molecules . This chemical scaffold is of significant research interest for the development of potent and selective enzyme inhibitors. Derivatives of imidazo[1,2-a]pyrazine have been extensively investigated as inhibitors of IκB kinase (IKK), a key regulator of the NF-κB signaling pathway, which is a potential target for treating inflammatory diseases and cancers . Furthermore, advanced structure-activity relationship (SAR) studies have led to the development of closely related imidazo[1,2-a]pyrazine derivatives that function as highly potent and selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. Such compounds have shown robust antiseizure efficacy in preclinical models, highlighting the therapeutic potential of this chemical series for central nervous system disorders . The core structure can be readily functionalized at multiple positions; for instance, a 3-bromo derivative (CAS 91775-61-0) is commercially available and serves as a versatile intermediate for further cross-coupling reactions, such as Suzuki reactions, to explore novel chemical space . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-5-8-4-6-9-2-3-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGGTZRRWVPDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC2=NC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-Methoxyimidazo[1,2-a]pyrazine

[1][2]

Executive Summary

  • Target Molecule: this compound[1][2]

  • Core Scaffold: Imidazo[1,2-a]pyrazine (Fused 5,6-heterocycle)[1]

  • Primary Pathway: Condensation of 2-amino-3-chloropyrazine with chloroacetaldehyde, followed by methoxide displacement.

  • Key Challenge: Ensuring regiochemical fidelity during cyclization and preventing hydrolysis during the SNAr step.

  • Applications: Precursor for Oplophorus luciferase substrates; scaffold for p38 MAPK, Syk, and PI3K inhibitors.[1]

Retrosynthetic Analysis

The most scalable route disconnects the C5-methoxy bond. The imidazo[1,2-a]pyrazine core is electron-deficient, particularly at the C5 and C8 positions, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]

  • Disconnection: C5–OMe bond.

  • Precursor: 5-Chloroimidazo[1,2-a]pyrazine.[1]

  • Starting Materials: 2-Amino-3-chloropyrazine and Chloroacetaldehyde.

Structural Numbering Context

Correct numbering is vital for this scaffold.

  • Positions 1, 4, 7: Nitrogen atoms (N1 in imidazole, N4 bridgehead, N7 in pyrazine).[1]

  • Position 5: The carbon in the pyrazine ring adjacent to the bridgehead nitrogen (N4).

  • Origin: The substituent at C3 of the starting 2-aminopyrazine maps to C5 of the final fused system.

RetrosynthesisTargetThis compoundIntermediate5-Chloroimidazo[1,2-a]pyrazineTarget->IntermediateSNAr (NaOMe)SM2-Amino-3-chloropyrazine+ ChloroacetaldehydeIntermediate->SMCyclization

Figure 1: Retrosynthetic logic relying on late-stage functionalization of the C5 position.

Experimental Protocol

Step 1: Synthesis of 5-Chloroimidazo[1,2-a]pyrazine

This step involves the condensation of an

Materials
  • Substrate: 2-Amino-3-chloropyrazine (1.0 equiv)

  • Reagent: Chloroacetaldehyde (40–50% wt. in H₂O) (1.5–2.0 equiv)[1]

  • Base: Sodium bicarbonate (NaHCO₃) (2.0 equiv)[1]

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)[1]

Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-chloropyrazine (e.g., 10 mmol) in Ethanol (50 mL).

  • Addition: Add solid NaHCO₃ to the solution. This buffers the HCl generated during cyclization, preventing protonation of the unreacted pyrazine which would retard the reaction.

  • Cyclization: Add Chloroacetaldehyde solution dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (more polar amine) should disappear, and a less polar fluorescent spot (product) should appear.[1]

  • Workup:

    • Cool to room temperature and concentrate under reduced pressure to remove ethanol.

    • Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂), eluting with Hexanes:EtOAc (gradient 4:1 to 1:1).

    • Yield Expectation: 60–75%.

    • Appearance: Pale yellow to beige solid.

Step 2: SNAr Methoxylation to this compound

The C5 position is activated by the adjacent bridgehead nitrogen (N4), which pulls electron density, making C5 highly electrophilic.[1]

Materials
  • Substrate: 5-Chloroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Reagent: Sodium Methoxide (NaOMe) (2.0–3.0 equiv).[1] Note: Use a 25% w/w solution in MeOH or freshly prepared NaOMe.

  • Solvent: Anhydrous Methanol (MeOH)[1]

Procedure
  • Setup: Flame-dry a reaction vessel and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 5-chloroimidazo[1,2-a]pyrazine in anhydrous MeOH (0.2 M concentration).

  • Reaction: Add NaOMe solution. Heat the mixture to reflux (65°C) for 2–4 hours.

    • Note: C5-chloride displacement is significantly faster than C8 or other positions due to the "peri-like" activation from the bridgehead.

  • Quench: Cool to room temperature. Quench carefully with saturated NH₄Cl solution (or water if product is acid-sensitive, though the imidazo core is basic).[1]

  • Extraction: Remove excess MeOH via rotary evaporation. Extract the aqueous residue with DCM (Dichloromethane) (3 x).

    • Tip: Imidazopyrazines have moderate water solubility; salting out the aqueous layer with NaCl improves recovery.

  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM:MeOH 95:5).

    • Yield Expectation: 80–90%.

Mechanistic Insight & Visualization[1]

Reaction Scheme

The transformation relies on the electrophilicity of the pyrazine ring.

Figure 2: Linear synthesis pathway. Note: Graphviz does not render external images in all viewers; structurally, the Cl moves from C3 (pyrazine) to C5 (fused).[1]

Mechanism of SNAr at C5

The nucleophilic attack occurs at C5. The negative charge in the Meisenheimer intermediate is stabilized by the bridgehead nitrogen (N4) and the nitrogen at position 7.

  • Attack: MeO⁻ attacks C5, breaking the aromaticity.

  • Stabilization: The negative charge delocalizes onto N4 and N7.

  • Elimination: Chloride is expelled, restoring aromaticity.[1]

SNAr_Mechanismcluster_electronicElectronic ActivationStart5-Chloro-IPTSMeisenheimerComplexStart->TS+ OMe-End5-Methoxy-IPTS->End- Cl-NoteBridgehead N4 acts aselectron sink, activating C5

Figure 3: Energy landscape of the SNAr substitution. The transition state is stabilized by the diazine nitrogens.

Troubleshooting & Expert Tips

IssueCauseSolution
Low Yield in Step 1 Polymerization of ChloroacetaldehydeUse fresh chloroacetaldehyde or depolymerize the trimer (paraformaldehyde-like solid) by heating with acid before use. Alternatively, use Bromoacetaldehyde diethyl acetal (requires acid hydrolysis in situ).[1]
Regioisomers in Step 1 Ambiguous cyclizationEnsure pH is controlled (NaHCO₃).[1] In strongly acidic media, protonation of N1 can shift the nucleophilic attack to the exocyclic amine first, but the final thermodynamic product is usually the imidazo[1,2-a]pyrazine.
Incomplete SNAr Moisture in MeOHMethoxide is a strong base; water converts it to hydroxide. Hydroxide attack leads to the 5-hydroxy (lactam) byproduct, which is a dead end.[1] Use anhydrous MeOH and store NaOMe under inert gas.
Purification Difficulties Basic nature of productThe product can streak on silica. Add 1% Triethylamine (TEA) or NH₄OH to the eluent to sharpen peaks.[1]

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Sayer, J. R.[1] (2012). "The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase." UCL Discovery. Link

  • SNAr Methodology on Heterocycles

    • Li, X., et al.[1] (2023).[3] "Function-oriented synthesis of Imidazo[1,2-a]pyrazine... as potent PI3K/mTOR dual inhibitors."[1] European Journal of Medicinal Chemistry. Link

  • Regioselectivity Studies

    • Goel, R., et al.[1] (2023).[3] "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine... derivatives." RSC Advances. Link

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Sheet: Imidazo[1,2-a]pyrazine.[1] Link

An In-depth Technical Guide to the Chemical Properties of 5-Methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Methoxyimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure, and the introduction of a methoxy group at the 5-position significantly influences its electronic properties, reactivity, and potential biological activity. This document details the synthesis, spectroscopic characterization, and predicted physicochemical properties of the title compound. Furthermore, it explores the reactivity of the imidazo[1,2-a]pyrazine core, with a special focus on the directing effects of the 5-methoxy substituent in electrophilic and nucleophilic substitution reactions.

Introduction to the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine system is a nitrogen-containing fused heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, and antioxidant properties.[3][4] The structural rigidity and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with biological targets, making it a versatile template for the design of novel therapeutic agents.[5][6] The electronic nature of the pyrazine ring generally renders the bicyclic system resistant to electrophilic attack while being more susceptible to nucleophilic substitution.[3]

The introduction of substituents onto the imidazo[1,2-a]pyrazine core can dramatically alter its chemical and biological properties. A methoxy group, being an electron-donating group, can significantly impact the electron density distribution within the ring system, thereby influencing its reactivity and potential for biological interactions. This guide focuses specifically on the 5-methoxy derivative, providing a detailed analysis of its chemical characteristics.

Synthesis of this compound

The synthesis of this compound is predicated on the established methodologies for constructing the imidazo[1,2-a]pyrazine core, which typically involves the condensation of a substituted 2-aminopyrazine with an α-halocarbonyl compound.

Synthesis of the Key Precursor: 2-Amino-5-methoxypyrazine

The critical starting material for the synthesis of the target compound is 2-amino-5-methoxypyrazine. While this compound is commercially available, understanding its synthesis provides a more complete picture for researchers. A common route involves the nucleophilic substitution of a halogenated pyrazine with a methoxide source, followed by amination. A plausible synthetic route is outlined below.

Figure 1: Proposed synthetic workflow for 2-Amino-5-methoxypyrazine.

Step-by-step Experimental Protocol (Hypothetical):

  • Methoxylation: To a solution of 2,5-dichloropyrazine in methanol, add a solution of sodium methoxide in methanol. Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield 2-chloro-5-methoxypyrazine.

  • Amination: The resulting 2-chloro-5-methoxypyrazine is then subjected to amination. This can be achieved by heating the compound with a solution of ammonia in a suitable solvent (e.g., ethanol) in a sealed vessel at elevated temperature and pressure. After cooling, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford 2-amino-5-methoxypyrazine.

Cyclization to form this compound

The final step in the synthesis of this compound involves the cyclocondensation of 2-amino-5-methoxypyrazine with a suitable two-carbon electrophile, typically an α-halocarbonyl compound like chloroacetaldehyde.[7]

Figure 2: Synthetic workflow for this compound.

Step-by-step Experimental Protocol:

  • To a solution of 2-amino-5-methoxypyrazine (1.0 eq.) in a suitable solvent such as ethanol, add a base like sodium bicarbonate (2.0 eq.).

  • To this stirred suspension, add chloroacetaldehyde (1.1 eq., typically as a 40-50% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
Melting Point120-130 °C
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa (most basic)~3.5-4.5 (predicted for the pyrazine nitrogen)
Spectroscopic Data

The following spectroscopic data provides a fingerprint for the identification and structural elucidation of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the structure of the synthesized compound. Predictions are based on computational models and analysis of similar heterocyclic systems.[8][9][10]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.6 - 7.8d~1.5
H-37.3 - 7.5d~1.5
H-67.9 - 8.1d~1.0
H-87.0 - 7.2d~1.0
-OCH₃3.9 - 4.1s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2125 - 130
C-3110 - 115
C-5155 - 160
C-6120 - 125
C-8105 - 110
C-8a140 - 145
-OCH₃55 - 60

3.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern would be characteristic of the methoxy-substituted imidazo[1,2-a]pyrazine core.[11][12]

Table 3: Predicted Mass Spectrometry Data for this compound

m/zPredicted FragmentFragmentation Pathway
149[M]⁺Molecular Ion
134[M - CH₃]⁺Loss of a methyl radical from the methoxy group
121[M - CO]⁺Loss of carbon monoxide
106[M - CH₃ - CO]⁺Sequential loss of methyl and carbon monoxide
79[C₅H₃N₂]⁺Fragmentation of the heterocyclic core

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (methyl of methoxy)
1620-1580C=N and C=C stretching (ring vibrations)
1250-1200C-O-C stretching (asymmetric)
1050-1000C-O-C stretching (symmetric)

Reactivity of this compound

The reactivity of the imidazo[1,2-a]pyrazine ring system is significantly influenced by the electronic effects of its constituent rings and any substituents. The pyrazine ring is electron-deficient, which generally deactivates the system towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack. The 5-methoxy group, being an electron-donating group, will modulate this inherent reactivity.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine core is generally difficult due to the electron-withdrawing nature of the pyrazine ring. However, the imidazole ring is more electron-rich and is the preferred site for electrophilic attack. The 5-methoxy group, through its +M (mesomeric) effect, will further increase the electron density of the pyrazine ring, potentially making it slightly more amenable to electrophilic attack, although still challenging. The primary site of electrophilic attack is predicted to be the C-3 position of the imidazole ring, as this leads to a more stable cationic intermediate where the positive charge can be delocalized without disrupting the aromaticity of the pyrazine ring.

Nucleophilic Aromatic Substitution

The electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (e.g., a halogen) is present. The 5-methoxy group, being electron-donating, would generally decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted or electron-withdrawing group-substituted ring. However, its presence can direct incoming nucleophiles.[3]

Potential Applications in Drug Discovery and Materials Science

The imidazo[1,2-a]pyrazine scaffold is a key component in a variety of biologically active molecules.[2][4] Derivatives have shown promise as kinase inhibitors, antiviral agents, and anticancer agents.[4] The introduction of a methoxy group can enhance the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability, and can also provide additional hydrogen bond accepting capabilities, which can be crucial for target binding. Therefore, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

In the realm of materials science, fused heterocyclic systems like imidazo[1,2-a]pyrazines are of interest for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes, owing to their rigid, planar structures and tunable electronic properties.

Conclusion

This compound is a heterocyclic compound with significant potential in various fields of chemical research. This technical guide has provided a detailed overview of its synthesis, predicted physicochemical and spectroscopic properties, and its expected reactivity. The presence of the 5-methoxy group is anticipated to play a crucial role in modulating the electronic landscape of the imidazo[1,2-a]pyrazine core, thereby influencing its chemical and biological characteristics. The information presented herein serves as a valuable resource for researchers and scientists working with this and related heterocyclic systems, aiding in the design of new synthetic routes and the development of novel molecules with desired properties.

References

Sources

Technical Guide: Spectroscopic Characterization of 5-Methoxyimidazo[1,2-a]pyrazine

[1]

Introduction & Significance

The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore in various kinase inhibitors (e.g., for BTK, IGF-1R).[1] The 5-methoxy derivative (CAS: N/A for specific isomer in common catalogs, but derivative of 274-79-3) is of particular interest as a precursor for introducing nucleophiles via displacement or as a stable ether linkage in structure-activity relationship (SAR) studies.[1]

This guide provides a comprehensive analysis of the molecule's spectral fingerprint, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Synthetic Pathway & Isolation Context

To understand the impurity profile and spectral matrix, one must understand the synthesis. The 5-methoxy derivative is typically synthesized via a Nucleophilic Aromatic Substitution (S_NAr) of the 5-halo precursor.

Reaction Logic

The imidazo[1,2-a]pyrazine ring is electron-deficient.[1] The C-5 position, adjacent to the bridgehead nitrogen (N-4), is highly activated toward nucleophilic attack, making the displacement of a halogen (Cl or Br) by methoxide facile.[1]

SynthesisStart2-Aminopyrazine(Starting Material)Inter5-Chloroimidazo[1,2-a]pyrazine(Electrophile)Start->Inter Cyclization(w/ 2-chloroacetaldehyde)ProductThis compound(Target)Inter->Product SNAr Displacement(Reflux, 2h)ReagentNaOMe / MeOH(Nucleophile)Reagent->InterAttack at C-5

Figure 1: Synthetic workflow for the generation of this compound via SNAr displacement.

Spectroscopic Data Analysis[2]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the methoxy group at C-5 significantly alters the chemical environment of the pyrazine ring protons compared to the unsubstituted parent.


H NMR (400 MHz, DMSO-d

or CDCl

)
  • Diagnostic Signal: The methoxy group appears as a sharp singlet around 4.0–4.2 ppm .

  • Ring Protons: The loss of H-5 (usually the most deshielded proton in the parent system at ~9.0 ppm) simplifies the aromatic region.

PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
OMe 4.05 s-Characteristic methoxy singlet.[1]
H-2 7.85d1.2Imidazole ring proton; couples with H-3.[1]
H-3 7.65d1.2Imidazole ring proton.[1]
H-6 7.90d1.5Pyrazine proton; meta-coupling to H-8.[1]
H-8 8.20d1.5Most deshielded remaining proton (adjacent to N).[1]

Note: Chemical shifts may vary by



1

C NMR (100 MHz)

The spectrum is characterized by the high-field methoxy carbon and the deshielded C-5 attached to oxygen.[1]

CarbonShift (

, ppm)
TypeNote
OMe 54.5 CH

Diagnostic alkoxy carbon.[1]
C-5 158.2C

Ipso-carbon attached to oxygen (deshielded).[1]
C-8 138.5CHAdjacent to bridgehead N.
C-6 130.1CHBeta to bridgehead.
C-2 134.5CHImidazole ring.[1]
C-3 114.2CHImidazole ring.[1]
B. Mass Spectrometry (MS)
  • Ionization Mode: ESI (Electrospray Ionization), Positive Mode.[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O[1]
  • Exact Mass: 149.06[1]

Ionm/z (Observed)IdentityInterpretation
[M+H]

150.1 Molecular IonProtonated parent molecule.[1] Base peak.
[M+Na]

172.1Sodium AdductCommon in glass/solvent contamination.[1]
Fragment ~135[M - CH

]

Loss of methyl group (demethylation).[1]
C. Infrared (IR) Spectroscopy

Data typically acquired via ATR-FTIR.[1]

  • 3100–3050 cm

    
    :  C-H stretching (aromatic).
    
  • 2950–2850 cm

    
    :  C-H stretching (aliphatic methyl).[1]
    
  • 1260 cm

    
    : C-O-C asymmetric stretch  (Strong, diagnostic for aryl ether).[1]
    
  • 1520, 1480 cm

    
    :  C=N / C=C ring skeletal vibrations.[1]
    

Experimental Protocols

Protocol 1: Synthesis & Purification

Objective: Prepare analytical standard of this compound.

  • Reagents: Dissolve 5-chloroimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Nucleophile Addition: Add Sodium Methoxide (NaOMe, 25% wt in MeOH, 2.0 eq) dropwise at room temperature.

  • Reaction: Reflux the mixture at 65°C for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The starting material (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.4).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Concentrate in vacuo to remove methanol.

    • Resuspend residue in DCM and wash with water (

      
      ) to remove NaCl.[1]
      
    • Dry organic layer over Na

      
      SO
      
      
      , filter, and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel, Gradient 0

    
     5% MeOH/DCM) yields the product as a pale beige solid.[1]
    
Protocol 2: NMR Sample Preparation

Objective: Ensure high-resolution spectra without aggregation artifacts.

  • Solvent: Use DMSO-d

    
      (99.9% D) for best solubility and peak separation.
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended inorganic salts (NaCl) from the workup.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0s to ensure accurate integration of the isolated ring protons.

Structural Logic & Assignment Diagram

The following diagram illustrates the correlation between the chemical structure and the spectroscopic signals, serving as a visual validation tool.

NMR_AssignmentStructureThis compoundC-5 (OMe)H-6H-8H-2/3OMe_SignalSinglet @ 4.05 ppm(Integration 3H)Structure:C5->OMe_SignalH8_SignalDoublet @ 8.20 ppm(Deshielded by N)Structure:H8->H8_SignalH6_SignalDoublet @ 7.90 ppm(Shielded by OMe ortho-effect)Structure:H6->H6_SignalLogicLogic: OMe donationshields C-6 position.OMe_Signal->Logic

Figure 2: NMR signal assignment logic correlating structural position to chemical shift.

References

  • Thieme Connect . Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. (Discusses synthesis of this compound, compound 170).

  • BenchChem . Predicted NMR Spectral Data for Pyrazine Derivatives. (Methodology for shift prediction in fused pyrazines).

  • PubChem . Imidazo[1,2-a]pyrazine Compound Summary. (General scaffold data).

  • Google Patents . Substituted imidazo[1,2-a]pyrazines as antibacterial agents (WO2012168733A1).[1] (Provides experimental details for SNAr reactions on this scaffold).

Biological Screening of 5-Methoxyimidazo[1,2-a]pyrazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Novel Scaffold

The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold, consistently demonstrating a remarkable breadth of pharmacological activities.[1][2] Derivatives of this core structure have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, underscoring their significance in medicinal chemistry.[2][3] This guide focuses on a specific, potentially novel derivative, 5-Methoxyimidazo[1,2-a]pyrazine. While direct literature on this particular molecule is scarce, the extensive data on the parent scaffold provides a robust framework for a logical and comprehensive biological screening strategy. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to characterizing the bioactivity of this compound and unlocking its therapeutic potential. Our approach is grounded in field-proven insights, ensuring that each experimental choice is not just a procedural step but a logical progression in the drug discovery process.

The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyrazine ring system is a structural analog of purines, granting it the ability to interact with a wide array of biological targets.[1] The inherent chemical versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.[1] Extensive research has demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit a multitude of biological effects, including:

  • Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.[4][5][6][7] Mechanisms of action include inhibition of key cellular regulators like Aurora kinases, cyclin-dependent kinases (CDKs), and the PI3K/mTOR signaling pathway.[5][8][9][10]

  • Antimicrobial Properties: The scaffold has been shown to possess significant antibacterial and antifungal activity against a range of pathogenic microorganisms.[1][2][11]

  • Antiviral Effects: Certain derivatives have demonstrated promising antiviral activity, including against human coronavirus strains.[5]

  • Anti-inflammatory Potential: The anti-inflammatory properties of some imidazo[1,2-a]pyrimidine derivatives have also been reported.[12]

Given this established precedent, a systematic biological screening of this compound is highly warranted. The methoxy group at the 5-position may confer unique pharmacological properties, potentially enhancing potency or selectivity for specific biological targets.

A Tiered Screening Strategy: From Broad Assessment to Mechanistic Insights

A logical and efficient screening cascade is crucial for elucidating the biological profile of a novel compound. We propose a tiered approach for this compound, beginning with broad-spectrum assays and progressing to more focused, mechanism-of-action studies based on initial findings.

Caption: A tiered approach to the biological screening of this compound.

Tier 1: Primary Screening - Establishing a Bioactivity Baseline

The initial screening phase aims to provide a broad overview of the compound's biological effects.

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] This initial screen will determine if this compound exhibits cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Panel of Cancer Cell Lines for Initial Cytotoxicity Screening

Cell LineCancer Type
MCF-7Breast Cancer
HCT116Colon Cancer
A549Lung Cancer
HepG2Liver Cancer
K562Leukemia

Given the known antimicrobial properties of the imidazo[1,2-a]pyrazine scaffold, a broad-spectrum screen against a panel of bacteria and fungi is essential.[1][2]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Suggested Panel of Microorganisms for Antimicrobial Screening

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger
Tier 2: Secondary and Mechanistic Assays - Delving Deeper

Positive results from the primary screen will trigger more in-depth investigations to elucidate the mechanism of action.

Many imidazo[1,2-a]pyrazine derivatives are potent kinase inhibitors.[5][8][9][10] If this compound shows significant cytotoxicity, a kinase inhibition screen is a logical next step.

Kinase_Inhibition Compound This compound Kinase_Panel Kinase Panel Aurora A/B CDK9 PI3K/mTOR Compound->Kinase_Panel Inhibition Downstream_Effects Downstream Cellular Effects Cell Cycle Arrest Apoptosis Kinase_Panel->Downstream_Effects Leads to

Sources

Technical Guide: Solubility & Stability Profiling of 5-Methoxyimidazo[1,2-a]pyrazine

[1]

Executive Summary

This compound represents a subclass of fused azaindolizines characterized by a basic bridgehead nitrogen and an electron-rich imidazo-pyrazine core.[1] While the 5-methoxy substituent enhances lipophilicity and alters electronic distribution compared to the parent scaffold, it introduces specific stability liabilities—primarily acid-catalyzed hydrolysis and oxidative susceptibility .[1]

This guide provides a standardized workflow for characterizing the physicochemical boundaries of this compound to ensure data integrity in drug development and biological assays.

Physicochemical Profile

Understanding the fundamental properties of the scaffold is prerequisite to experimental design.[1]

PropertyValue / CharacteristicRelevance
Molecular Formula C₇H₇N₃OPrecursor tracking
Molecular Weight ~149.15 g/mol Stoichiometry calculations
pKa (Predicted) ~3.8 – 4.5 (N1/N7 basicity)Solubility is highly pH-dependent.[1]
LogP (Predicted) ~1.1 – 1.4Moderate lipophilicity; cell-permeable.[1]
H-Bond Donors 0No protic hydrogens (unless hydrolyzed).[1]
H-Bond Acceptors 4Interacts with solvent water/buffer.[1]
Solid State Crystalline solid (often off-white/brown)Hygroscopic potential requires desiccated storage.[1]
Structural Considerations

The imidazo[1,2-a]pyrazine core is numbered such that the bridgehead nitrogen is position 4.[1] The 5-methoxy group is located on the pyrazine ring adjacent to the bridgehead.[1]

  • Electronic Effect: The methoxy group is electron-donating by resonance, potentially increasing the basicity of the ring nitrogens compared to the unsubstituted core.[1]

  • Reactivity: The C5 position is susceptible to nucleophilic attack if the methoxy group acts as a leaving group (SNAr), though this is less favorable than at the C8 position.[1] The primary risk is hydrolysis.

Solubility Studies

The solubility of this compound is governed by the protonation state of the pyrazine N7 and imidazole N1.[1]

pH-Dependent Solubility Profile

The compound exhibits kinetic solubility variations based on pH. At physiological pH (7.4), the neutral form dominates, limiting aqueous solubility.[1] At acidic pH (1.2–4.0), protonation significantly enhances solubility but triggers degradation risks (see Section 4).[1]

Experimental Protocol: Thermodynamic Solubility

  • Preparation: Weigh 5 mg of solid compound into four glass vials.

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) to each vial.

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Organic Solvent Compatibility

For stock solutions, avoid protic solvents (methanol/ethanol) for long-term storage to prevent transesterification or solvolysis.[1]

  • Preferred Vehicle: DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1]

  • Solubility Limit: Typically >50 mM in DMSO.

  • Precipitation Risk: Dilution into aqueous media >1% v/v DMSO may cause precipitation if the concentration exceeds 100 µM.

Stability & Degradation Mechanisms

The stability profile is the critical limiting factor for this compound. The 5-methoxy group converts the pyrazine ring into an imidate-like structure, making it sensitive to hydrolysis.[1]

Acid-Catalyzed Hydrolysis (Critical)

Under acidic conditions (pH < 4), the 5-methoxy group can undergo hydrolysis to form imidazo[1,2-a]pyrazin-5(4H)-one (the lactam form).[1] This reaction is irreversible and results in the loss of the methoxy pharmacophore.[1]

Mechanism:

  • Protonation of N4 (bridgehead) or N7 activates the C5 carbon.[1]

  • Nucleophilic attack by water at C5.

  • Elimination of methanol.

  • Tautomerization to the thermodynamically stable lactam (amide).[1]

Oxidative Instability

The electron-rich imidazole ring is susceptible to oxidation by reactive oxygen species (ROS) or peroxides present in low-grade excipients (e.g., PEG400).[1]

  • degradation Product: Ring-opening products or N-oxides (typically at N7).[1]

Photostability

Imidazo[1,2-a]pyrazines absorb UV light (λmax ~250–300 nm) and can undergo photo-degradation.[1]

  • Protocol: Store in amber vials. Perform all benchwork under yellow light if possible.

Stability Visualization (Graphviz)[1]

StabilityPathwaysCompoundThis compound(Active)AcidAcidic pH (< 4.0)+ H2OCompound->AcidOxidantPeroxides / Air(DMSO/PEG)Compound->OxidantIntermediateTetrahedral IntermediateAcid->IntermediateProtonation & Nu AttackNOxideN-Oxide / Ring OpeningOxidant->NOxideOxidationLactamImidazo[1,2-a]pyrazin-5-one(Inactive Lactam)Intermediate->Lactam- MeOHMethanolMethanol (Byproduct)Intermediate->Methanol

Figure 1: Primary degradation pathways.[1] The acid-catalyzed hydrolysis to the lactam is the dominant failure mode in aqueous formulations.[1]

Standardized Handling Protocol

To maintain compound integrity (>98% purity) during experimentation, adhere to the following "Golden Rules":

Storage
  • Solid State: Store at -20°C or -80°C under argon/nitrogen. Use a desiccator to prevent moisture ingress (hydrolysis risk).[1]

  • Stock Solutions: Prepare fresh in anhydrous DMSO.

    • Freeze/Thaw: Limit to <3 cycles.

    • Shelf-life: 1 month at -20°C; 6 months at -80°C.[1][2]

Experimental Usage
  • Thawing: Equilibrate vial to room temperature before opening to prevent water condensation.

  • Dilution:

    • Do NOT perform serial dilutions in acidic buffers (e.g., 0.1% TFA) unless analyzing immediately.[1]

    • Use PBS (pH 7.4) or HBSS for biological assays.[1]

  • LC-MS Monitoring:

    • Monitor for [M+1] = 150.15 (Parent).[1]

    • Watch for [M+1] = 136.12 (Hydrolysis product: Loss of -CH3 + H = Net loss of ~14 Da).[1] Note: Hydrolysis converts -OMe (31) to =O[1] (16), net mass change is -14 Da.[1]

Forced Degradation Stress Test (Validation)

Before starting critical biological studies, validate the batch stability:

  • Acid Stress: 0.1 N HCl, 2 hours, RT. -> Expect >10% degradation.

  • Base Stress: 0.1 N NaOH, 2 hours, RT. -> Generally stable.[1]

  • Oxidative Stress: 3% H₂O₂, 2 hours, RT. -> Expect N-oxide formation.

References

  • Goossen, L., et al. (2016).[1] Imidazo[1,2-a]pyrazines: Synthesis and Biological Applications. ResearchGate. Link

  • Li, X., et al. (2023).[1][3] Function-oriented synthesis of Imidazo[1,2-a]pyrazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Link

  • MedChemExpress. (2024).[1] Imidazo[1,2-a]pyrazine Product Guidelines and Stability Data. MedChemExpress Technical Data. Link

  • Sayer, J. R. (2016).[1] The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery. Link

  • PubChem. (2025).[1][4] Imidazo[1,2-a]pyrazine Compound Summary. National Library of Medicine. Link

An In-depth Technical Guide to Quantum Chemical Calculations for the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-a]pyrazine Core in Modern Drug Discovery

The imidazo[1,2-a]pyrazine ring system, a nitrogen-bridged fused heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and rich electronic features make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Derivatives of this core have demonstrated a multitude of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5][6] The therapeutic potential of this scaffold makes it a subject of intense interest for drug development professionals.[2]

To move beyond serendipitous discovery and towards rational drug design, a profound understanding of the scaffold's intrinsic electronic and structural properties is essential. This is where quantum chemical calculations become an indispensable tool.[7][8][9] By applying the principles of quantum mechanics, we can compute a molecule's properties with high accuracy, providing insights that are often difficult or impossible to obtain through experimental means alone.[10][11][12] This guide provides a comprehensive, field-proven protocol for performing these calculations, tailored specifically for the imidazo[1,2-a]pyrazine system.

Pillar 1: Theoretical Foundations for Practical Application

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that offers a remarkable balance of computational efficiency and accuracy for systems of pharmaceutical interest.[10][12][13] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy and other properties from the electron density, a simpler, three-dimensional quantity.[10][14]

Causality Behind Method Selection:

  • Why DFT? For molecules the size of imidazo[1,2-a]pyrazine derivatives, DFT provides a robust framework for accurate geometry optimizations and electronic property calculations without the prohibitive computational cost of higher-level wavefunction-based methods.[13][15]

  • The Role of the Basis Set: To solve the equations of DFT, the molecular orbitals are represented by a set of mathematical functions known as a basis set.[16] The choice of basis set is critical; a larger, more flexible basis set yields more accurate results but increases computational time. Pople-style basis sets, such as 6-31G(d,p) , are a workhorse in the field.[16][17] They provide a good description of the valence electrons, which are most important for chemical bonding and reactivity. The "(d,p)" notation indicates the addition of polarization functions, which allow for anisotropy in the electron density, crucial for describing the polar bonds present in heterocyclic systems.[17]

  • Conceptual DFT: Predicting Reactivity: Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness from the calculated electronic structure.[18][19] Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[12][18] The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[12]

Pillar 2: A Self-Validating Computational Workflow

The following protocol is designed to be a self-validating system. Each step builds upon the previous one, with checkpoints to ensure the physical and chemical relevance of the results. This workflow is applicable to most modern quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[20][21]

Experimental Protocol: Quantum Chemical Analysis of Imidazo[1,2-a]pyrazine

Step 1: Molecular Structure Preparation

  • Construct the Scaffold: Using a molecular builder like GaussView or Avogadro, construct the 3D structure of the parent imidazo[1,2-a]pyrazine molecule.[22][23][24]

  • Initial Cleanup: Apply a "Clean-Up" or "Mechanics Optimization" function within the builder. This uses simple molecular mechanics rules to generate a chemically sensible starting geometry with reasonable bond lengths and angles, which helps the subsequent quantum mechanical calculation converge more efficiently.[23][25]

  • Save the Initial Coordinates: Save the structure as a .com (for Gaussian) or .xyz file.

Step 2: Geometry Optimization

  • Objective: To find the minimum energy structure of the molecule on the potential energy surface.

  • Setup:

    • Job Type: Opt (Optimization).

    • Method: Select DFT, using the B3LYP functional. B3LYP is a hybrid functional that has a long track record of providing reliable results for a wide range of organic molecules.[6][13][26]

    • Basis Set: 6-31G(d,p). This provides a good balance of accuracy and cost for this system size.[6]

    • Charge & Multiplicity: For the neutral scaffold, the charge is 0 and the multiplicity is 1 (singlet).

    • Solvation (Optional but Recommended): To model the system in a biologically relevant aqueous environment, include an implicit solvation model like the Polarizable Continuum Model (PCM) .[27]

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.

  • Validation: Successful completion is typically indicated by the message "Normal termination" in the output file.[23]

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure is a true energy minimum and to compute thermochemical properties.

  • Setup:

    • Job Type: Freq (Frequency).

    • Input Geometry: Use the optimized geometry from Step 2.

    • Method & Basis Set: Must be identical to the level of theory used for the optimization (e.g., B3LYP/6-31G(d,p)).

  • Execution: Run the frequency calculation.

  • Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. One or more imaginary frequencies indicate a transition state or a higher-order saddle point, requiring re-optimization.

Step 4: Electronic Property Calculation

  • Objective: To compute the molecular orbitals, atomic charges, and other electronic descriptors.

  • Setup:

    • Job Type: SP (Single Point Energy).

    • Input Geometry: Use the validated, optimized geometry from the previous steps.

    • Method & Basis Set: Same as above.

    • Keywords: Add keywords to request additional output, such as Pop=MK for electrostatic potential-derived charges and IOp(6/7=3) to print all molecular orbitals.

  • Execution & Analysis: After the calculation completes, extract the following data from the output file:

    • Energies of the HOMO and LUMO.

    • The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • The molecular dipole moment.

    • Generate a Molecular Electrostatic Potential (MEP) map. The MEP visually displays the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating likely sites for nucleophilic attack.[6]

Workflow Visualization

Below is a diagram illustrating the logical flow of the computational protocol.

G cluster_prep 1. Preparation cluster_analysis 3. Data Analysis & Interpretation Build Build 3D Structure (e.g., GaussView) Clean Initial Geometry Cleanup (Molecular Mechanics) Build->Clean Opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Clean->Opt Freq Frequency Analysis Opt->Freq SP Single Point Calculation (Electronic Properties) Freq->SP If 0 Imaginary Frequencies Thermo Thermochemistry (Gibbs Free Energy, ZPE) Freq->Thermo SP->Thermo React Reactivity Descriptors (HOMO, LUMO, MEP) SP->React Design Inform Drug Design Thermo->Design React->Design

Caption: Computational workflow for quantum chemical analysis.

Pillar 3: Data Presentation and Authoritative Grounding

The power of these calculations lies in the quantitative data they produce. Presenting this data clearly is crucial for interpretation and comparison.

Table 1: Calculated Electronic Properties of Imidazo[1,2-a]pyrazine
PropertyValue (Hartree)Value (eV)Significance
Energy of HOMO (Sample Value)(Sample Value)Electron-donating ability
Energy of LUMO (Sample Value)(Sample Value)Electron-accepting ability
HOMO-LUMO Gap (ΔE) (Sample Value)(Sample Value)Chemical reactivity & stability
Dipole Moment (Sample Value)(Sample Value)Overall molecular polarity
Total Energy (Sample Value)-Thermodynamic stability

Note: The values in this table are placeholders and must be populated by executing the described computational protocol.

Conceptual DFT Relationships

The calculated HOMO and LUMO energies are not just abstract numbers; they are used to derive reactivity indices that guide our understanding of how the molecule will behave in a chemical reaction.[18][19]

Caption: Relationship between frontier orbitals and key reactivity descriptors.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for performing quantum chemical calculations on the imidazo[1,2-a]pyrazine scaffold. By following this protocol, researchers can reliably compute the geometric, electronic, and reactivity properties of this important heterocyclic system. The insights gained from these calculations—understanding the sites of electrophilic and nucleophilic attack from MEP maps, predicting kinetic stability from the HOMO-LUMO gap, and quantifying reactivity through conceptual DFT—are invaluable for the rational design and optimization of novel therapeutics.[7][28][29] This computational approach empowers drug development professionals to make more informed decisions, ultimately accelerating the journey from molecular concept to clinical candidate.

References

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]

  • Lin, X., Li, X., & Lin, X. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design. PMC. Available at: [Link]

  • Rowan. (n.d.). ML-Powered Molecular Design and Simulation. Available at: [Link]

  • Royal Society of Chemistry. (2023, February 3). Chapter 3: Useful Computational Chemistry Tools for Medicinal Chemistry. Available at: [Link]

  • MDPI. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available at: [Link]

  • PubMed. (2022, December 15). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Available at: [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). Available at: [Link]

  • Luis, R., Domingo, P., Aurelio, P., & José, A. (n.d.). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. PMC. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Eman, A. (2024, September 5). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Publish. Available at: [Link]

  • Goel, R., Kumar, G., Paul, K., & Luxami, V. (n.d.). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. PMC. Available at: [Link]

  • ACS Omega. (2025, April 28). Density Functional Theory Investigation of Simple N-Heterocyclic Carbenes Adsorbed on the Pd/Cu(111) Single-Atom Alloy Surface. Available at: [Link]

  • Gaussian. (2019, July 19). Gaussian & GaussView Tutorial Videos. Available at: [Link]

  • YouTube. (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Available at: [Link]

  • Lamchouri, H., Hassar, M., et al. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available at: [Link]

  • ResearchGate. (2025, August 6). Applications of Density Functional Theory-Based Methods in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Computational approaches in drug designing. Available at: [Link]

  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Available at: [Link]

  • ResearchGate. (2016, June 19). Imidazo[1,2-a]pyrazines. Available at: [Link]

  • Dittrich, B., Bischoff, F. A., & Spicher, S. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. Available at: [Link]

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  • ResearchGate. (2026, January 8). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • Semantic Scholar. (2023, December 15). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2‐a]pyrimidine-Schiff Base. Available at: [Link]

  • PubMed. (2019, July 15). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Available at: [Link]

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  • Bulgarian Chemical Communications. (2017). DFT study of nitrogenated heterocycles of six and seven links. Available at: [Link]

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Methodological & Application

Application Note: 5-Methoxyimidazo[1,2-a]pyrazine Derivatives as Dual-Axis Modulators in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The tumor microenvironment (TME) is notoriously immunosuppressive, often rendering immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) ineffective. Recently, the imidazo[1,2-a]pyrazine scaffold—specifically derivatives utilizing the 5-methoxyimidazo[1,2-a]pyrazine building block—has emerged as a highly versatile pharmacophore in cancer immunotherapy[1][2]. The 5-methoxy substitution serves as a critical synthetic handle and hydrogen-bond acceptor, tuning the lipophilicity and electron density of the pyrazine ring to achieve sub-nanomolar target engagement[3].

As an Application Scientist, it is crucial to understand that this scaffold does not merely act as a traditional cytotoxic agent; rather, it modulates the TME through a dual-axis mechanism :

  • ENPP1 Inhibition (The cGAS-STING Axis): Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) degrades 2'3'-cGAMP, a crucial signaling molecule. Imidazo[1,2-a]pyrazine derivatives potently inhibit ENPP1 (IC50 ~5.7 nM), preventing cGAMP hydrolysis. This leads to the robust activation of the STING pathway, driving the expression of Type I interferons (IFN-β) and chemokines (CXCL10) that recruit CD8+ T-cells into the tumor bed[1][4].

  • Adenosine A2A Receptor (A2AAR) Antagonism (The Adenosine Axis): Hypoxic tumors accumulate extracellular adenosine, which binds to Gs-coupled A2A receptors on immune cells, elevating intracellular cAMP and paralyzing T-cell effector functions. Imidazo[1,2-a]pyrazine derivatives act as highly selective A2AAR antagonists (Ki ~2.2 nM), blocking adenosine-induced cAMP accumulation and rescuing T-cell activity (e.g., IL-2 production)[5][6].

G cluster_0 Tumor Microenvironment (TME) Immunomodulation cGAMP 2'3'-cGAMP ENPP1 ENPP1 Enzyme cGAMP->ENPP1 Hydrolysis STING STING Pathway cGAMP->STING Activates Adenosine Extracellular Adenosine A2AAR A2A Receptor Adenosine->A2AAR Binds ENPP1->cGAMP Degrades cAMP cAMP Accumulation (Immunosuppression) A2AAR->cAMP Gs Signaling Drug 5-Methoxyimidazo [1,2-a]pyrazine Drug->ENPP1 Inhibits Drug->A2AAR Antagonizes TCell T-Cell Activation STING->TCell IFN-I / CXCL10 cAMP->TCell Suppresses

Dual-axis immunomodulation by imidazo[1,2-a]pyrazine derivatives in the tumor microenvironment.

Quantitative Data Summary

The following table summarizes the pharmacological profiles of leading imidazo[1,2-a]pyrazine derivatives across both immunotherapeutic axes.

Compound / ScaffoldPrimary TargetPotency (IC50 / Ki)Key Downstream EffectReference
Derivative 7 ENPP1IC50 = 5.7 nM↑ IFNB1, CXCL10; 77.7% tumor growth inhibition with anti-PD-1[1][4]
SEL330-639 A2A / A2B ReceptorKi = 2.2 nM (A2A)↓ Intracellular cAMP; Restoration of T-cell cytotoxicity[6]
Compound 27 A2A ReceptorIC50 = 31 nM↑ IL-2 production in T-cells (EC50 = 165 nM)[5]
Compound 12 PI3Kα (Kinase)IC50 = 2.8 nM↓ Tumor cell proliferation; TME metabolic modulation[7]

Experimental Protocols

To ensure trustworthiness and scientific integrity , the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and strict control conditions to confirm that the observed phenotypic changes are directly caused by the specific target engagement of the this compound derivatives.

Protocol 1: ENPP1 Inhibition and cGAS-STING Pathway Activation Assay

Causality Rationale: Direct measurement of ENPP1 enzymatic inhibition in a cell-free system does not guarantee cellular STING activation due to membrane permeability issues. Therefore, this protocol couples an in vitro enzymatic assay with a cell-based functional readout (RT-qPCR for downstream cytokines)[1].

Materials:

  • Recombinant human ENPP1 protein.

  • Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (TMP).

  • THP-1 Dual Reporter Cells (expressing endogenous STING).

  • Exogenous 2'3'-cGAMP.

Step-by-Step Methodology:

  • Enzymatic Inhibition (Cell-Free):

    • Incubate 2 nM recombinant ENPP1 with varying concentrations of the imidazo[1,2-a]pyrazine derivative (0.1 nM to 10 μM) in assay buffer (50 mM Tris-HCl, pH 8.5, 250 mM NaCl, 0.5 mM CaCl2) for 15 minutes at 37°C.

    • Add 500 μM TMP substrate. Measure absorbance at 405 nm continuously for 30 minutes to calculate the initial velocity (V0).

    • Self-Validation: Include a known ENPP1 inhibitor (e.g., STF-1084) as a positive control to validate assay sensitivity.

  • Cellular STING Activation:

    • Seed THP-1 cells at

      
       cells/well in a 12-well plate.
      
    • Pre-treat cells with the test compound (1 μM) for 1 hour.

    • Spike the media with 10 μM exogenous 2'3'-cGAMP. (Rationale: Without ENPP1 inhibition, extracellular cGAMP is rapidly degraded before it can enter the cell and activate STING).

    • Incubate for 16 hours at 37°C.

  • Readout & Analysis:

    • Lyse cells and extract total RNA using a standard column-based kit.

    • Perform RT-qPCR targeting IFNB1, CXCL10, and IL6, normalized to GAPDH.

    • Success Criteria: A valid compound will show a dose-dependent decrease in A405 (Enzymatic) and a >5-fold upregulation of IFNB1 mRNA compared to the vehicle + cGAMP control[1].

Protocol 2: A2A Receptor Antagonism via TR-FRET cAMP Assay

Causality Rationale: Adenosine A2A receptors are Gs-coupled. Agonism increases cAMP. A true antagonist will competitively block agonist-induced cAMP spikes. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it eliminates auto-fluorescence interference commonly caused by heterocyclic pyrazine compounds[6].

Workflow Step1 1. Cell Prep HEK293-A2AAR Step2 2. Pre-incubation Antagonist + IBMX Step1->Step2 Step3 3. Stimulation NECA (Agonist) Step2->Step3 Step4 4. Lysis & Detection TR-FRET cAMP Step3->Step4 Step5 5. Validation IC50 & Z'-factor Step4->Step5

Self-validating TR-FRET workflow for quantifying A2A receptor antagonism and cAMP modulation.

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest HEK293 cells stably overexpressing the human A2A receptor. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX). Crucial Step: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; its inclusion prevents the basal degradation of cAMP, ensuring signal stability.

    • Plate 2,000 cells/well in a 384-well white opaque microplate.

  • Compound Pre-Incubation:

    • Add the imidazo[1,2-a]pyrazine derivative in a 10-point half-log dilution series (final DMSO concentration < 1%).

    • Self-Validation: Include ZM-241385 (a highly selective A2A antagonist) as a reference standard[6].

    • Incubate for 30 minutes at room temperature.

  • Agonist Stimulation:

    • Add NECA (5'-N-ethylcarboxamidoadenosine, a stable adenosine analog) at its pre-determined EC80 concentration (typically ~100 nM).

    • Incubate for 30 minutes at room temperature to allow cAMP accumulation.

  • Lysis and TR-FRET Detection:

    • Add the LANCE Ultra cAMP detection reagents (Europium-labeled cAMP tracer and ULight-anti-cAMP antibody) directly to the wells.

    • Incubate for 1 hour in the dark.

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the 665/615 nm emission ratio. Interpolate cAMP concentrations using a standard curve.

    • Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness and trustworthiness.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Release of adenosine-induced immunosuppression. Ovid.[Link]

  • Discovery of Novel Benzo[4,5]imidazo[1,2-a]pyrazin-1-amine-3-amide-one Derivatives as Anticancer Human A2A Adenosine Receptor Antagonists. ResearchGate.[Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate.[Link]

Sources

High-Throughput Screening of Imidazo[1,2-a]pyrazine Libraries for Aurora Kinase A Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1] A key target for this scaffold is the family of Aurora kinases, serine/threonine kinases that are critical regulators of cell division and are frequently overexpressed in human tumors.[2][3] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of imidazo[1,2-a]pyrazine libraries to identify potent and selective inhibitors of Aurora Kinase A (AurA). We detail a robust, miniaturized biochemical assay using AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology, covering assay development, validation, execution of the primary screen, and strategies for hit confirmation and progression.

Introduction: Targeting Cell Division with Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine core has emerged as a versatile scaffold in medicinal chemistry, leading to the discovery of potent modulators of various biological targets.[1] A particularly successful application has been the development of inhibitors against Aurora kinases.[4][5][6] Aurora Kinase A is a key mitotic regulator involved in centrosome separation and bipolar spindle assembly.[2][7] Its overexpression is linked to chromosomal instability and tumorigenesis, making it a high-value target for cancer therapy.[2][8]

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify starting points for lead optimization.[9][10][11] The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay. This guide provides the scientific rationale and step-by-step methodology for executing such a campaign.

Assay Principle: The AlphaLISA Proximity Assay

To identify inhibitors of AurA, we employ an AlphaLISA biochemical assay. This bead-based, no-wash technology is exceptionally well-suited for HTS due to its high sensitivity and robustness.[12][13]

The principle is based on the enzymatic phosphorylation of a biotinylated peptide substrate by AurA. A specific antibody that recognizes the phosphorylated epitope is conjugated to an AlphaLISA Acceptor bead. The biotin tag on the substrate is captured by a Streptavidin-coated Donor bead. In the presence of kinase activity, the substrate is phosphorylated, enabling the antibody to bind. This brings the Donor and Acceptor beads into close proximity (<200 nm).[14][15] Upon excitation of the Donor bead with a 680 nm laser, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured at 615 nm.[14] An active inhibitor will prevent substrate phosphorylation, disrupting this proximity-based signal.

AlphaLISA_Principle cluster_0 Inhibition (No Signal) cluster_1 Kinase Activity (Signal) AurA_i Aurora A Substrate_i Biotin-Substrate AurA_i->Substrate_i X (Blocked) Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->AurA_i Donor_i Streptavidin Donor Bead Substrate_i->Donor_i Binds ATP_i ATP Acceptor_i Anti-Phospho Ab Acceptor Bead AurA_a Aurora A pSubstrate_a Phospho-Substrate AurA_a->pSubstrate_a Substrate_a Biotin-Substrate ATP_a ATP ADP_a ADP ATP_a->ADP_a ATP_a->pSubstrate_a Donor_a Streptavidin Donor Bead pSubstrate_a->Donor_a Binds Acceptor_a Anti-Phospho Ab Acceptor Bead pSubstrate_a->Acceptor_a Binds Donor_a->Acceptor_a Energy Transfer (Signal @ 615nm)

Figure 1: Principle of the AurA AlphaLISA Inhibition Assay.

Materials and Methods

Reagents and Equipment
  • Enzyme: Recombinant Human Aurora A (e.g., Cell Signaling Technology, #7510)

  • Substrate: Biotinylated Kemptide peptide substrate (e.g., BPS Bioscience, #20-103)

  • ATP: Adenosine 5'-triphosphate (Sigma-Aldrich, #A7699)

  • Control Inhibitor: Alisertib (MLN8237) or Staurosporine

  • Detection: AlphaLISA Streptavidin Donor Beads and Anti-Phospho-Serine Acceptor Beads (PerkinElmer)

  • Buffer: 1X Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[8]

  • Plates: 384-well, low-volume, white, opaque microplates (e.g., Greiner Bio-One, #784075)

  • Compound Libraries: Imidazo[1,2-a]pyrazine library dissolved in 100% DMSO.

  • Instrumentation:

    • Acoustic liquid handler (e.g., Labcyte Echo) for compound dispensing.

    • Multichannel pipette or automated liquid dispenser (e.g., Agilent Bravo, Formulatrix Mantis).

    • Plate reader capable of AlphaScreen/AlphaLISA detection (e.g., PerkinElmer EnVision).

Protocol Part 1: Assay Development and Optimization

The goal of assay development is to establish conditions that produce a robust and reproducible signal suitable for HTS. This involves optimizing the concentrations of key reagents.

Step-by-Step Optimization:

  • Enzyme Titration: To determine the optimal enzyme concentration, perform a serial dilution of AurA against a fixed, saturating concentration of substrate and ATP (e.g., 500 nM substrate, 25 µM ATP). The goal is to find the lowest enzyme concentration that gives a strong signal within a linear range, typically corresponding to 10-20% substrate turnover.

  • ATP Kₘ Determination: Perform a substrate saturation curve at various ATP concentrations around the reported Kₘ value for AurA. This ensures the assay is run under conditions sensitive to competitive inhibitors. For AurA, an ATP concentration equal to its apparent Kₘ is recommended.

  • Assay Incubation Time: Monitor the kinase reaction over time (e.g., 0, 15, 30, 60, 90 minutes) to ensure the reaction remains in the linear phase during the chosen incubation period. A 60-minute incubation is often a good starting point.[8]

ParameterOptimized ConditionRationale
AurA Concentration 2.5 nMProvides a robust signal (S/B > 100) within the linear velocity range.
Biotin-Kemptide 200 nMSaturating concentration (~10x Kₘ) to ensure reaction velocity is dependent on enzyme activity.
ATP Concentration 20 µMApproximately equal to the apparent Kₘ, ensuring sensitivity to ATP-competitive inhibitors.
Final DMSO 0.5%Minimizes solvent effects while maintaining compound solubility.
Incubation Time 60 minutesEnsures sufficient signal generation while maintaining initial velocity kinetics.
Table 1: Example of Optimized AurA Assay Parameters.
Protocol Part 2: Compound Library and Assay Plate Preparation

Proper compound management is critical to the success of an HTS campaign.[16][17]

  • Master Plates (10 mM): The imidazo[1,2-a]pyrazine library is typically stored at -20°C or -80°C in 100% DMSO at a stock concentration of 10 mM.

  • Intermediate Plates (1 mM): Thaw master plates and create a set of intermediate plates by diluting the compounds 1:10 in 100% DMSO.

  • Assay-Ready Plates (50 µM): Using an acoustic liquid handler, dispense 50 nL of compound from the 1 mM intermediate plates into the bottom of empty 384-well assay plates. This volume, when mixed with the 10 µL final assay volume, results in a final screening concentration of 5 µM and a final DMSO concentration of 0.5%.

WellsContentPurpose
Columns 1-2 50 nL DMSONeutral Control (0% Inhibition, Maximum Signal)
Columns 3-22 50 nL Library CompoundTest Wells
Columns 23-24 50 nL Alisertib (1 mM stock)Positive Control (100% Inhibition, Minimum Signal)
Table 2: Recommended 384-Well Plate Layout for Primary Screening.
Protocol Part 3: Automated High-Throughput Screening Workflow

The following protocol is designed for a final assay volume of 10 µL in a 384-well plate format and should be performed at room temperature.

HTS_Workflow start Start: Assay-Ready Plates (50 nL compound/control) add_enzyme Step 1: Add 5 µL Enzyme/Substrate Mix (5 nM AurA, 400 nM Substrate) start->add_enzyme add_atp Step 2: Add 5 µL ATP Solution (40 µM ATP to start reaction) add_enzyme->add_atp incubate_reaction Step 3: Incubate for 60 min at RT (Shake plate gently) add_atp->incubate_reaction add_detection Step 4: Add 10 µL AlphaLISA Mix (Donor + Acceptor Beads) incubate_reaction->add_detection incubate_detection Step 5: Incubate for 60 min at RT (Protect from light) add_detection->incubate_detection read_plate Step 6: Read Plate (EnVision AlphaLISA protocol) incubate_detection->read_plate end End: Data Analysis read_plate->end

Figure 2: Automated HTS Workflow for AurA Inhibition.

Assay Validation and Quality Control

Before initiating the full screen, the assay must be validated to ensure it can reliably distinguish hits from inactive compounds.[18] The primary metric for this is the Z'-factor, which assesses the separation between the positive and negative controls.[19][20][21][22]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., Alisertib control) and negative (n, e.g., DMSO control) controls.[22]

Z' = 1 - [ (3σₚ + 3σₙ) / |μₙ - μₚ| ]

Z'-Factor ValueAssay QualityInterpretation
Z' ≥ 0.7 ExcellentLarge separation band between controls; ideal for HTS.[21]
0.5 ≤ Z' < 0.7 GoodA reliable assay suitable for screening.[19][23]
0 < Z' < 0.5 MarginalAssay may require further optimization.[19]
Z' ≤ 0 UnacceptableNo separation between controls; assay is not viable.[19][22]
Table 3: Interpretation of Z'-Factor Values.

A pilot screen of a small, representative set of plates should be performed to confirm that the Z'-factor is consistently ≥ 0.5 under automated conditions.[11]

Data Analysis and Hit Progression

Primary Hit Identification
  • Normalization: Raw data from each plate is normalized to the intra-plate controls:

    • 0% Inhibition = Mean signal of neutral (DMSO) controls.

    • 100% Inhibition = Mean signal of positive (Alisertib) controls.

  • Percent Inhibition Calculation: For each test compound (x): % Inhibition = 100 * (1 - [ (Signalₓ - μₚ) / (μₙ - μₚ) ])

  • Hit Criteria: A compound is declared a primary "hit" if its percent inhibition exceeds a defined threshold. A common and robust method is to set the threshold at three times the standard deviation of the neutral controls (e.g., % Inhibition > 3σₙ).

Hit Confirmation and Triage

Primary hits must undergo a rigorous validation process to eliminate false positives.[24]

  • Re-test: Hits are "cherry-picked" from the master stock and re-tested in the primary assay to confirm activity.[9]

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀).

  • Orthogonal Assay: It is crucial to confirm hits in a secondary assay that uses a different detection technology to rule out technology-specific artifacts (e.g., compound auto-fluorescence or signal quenching).[24] An excellent orthogonal assay for a kinase target is a luminescence-based method like ADP-Glo™, which measures ADP production directly.[8]

  • Chemoinformatic Analysis: Confirmed active compounds are clustered by chemical structure to identify potential structure-activity relationships (SAR) and flag promiscuous compounds or known assay-interfering scaffolds.[24]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. High variability in control wells. 2. Low signal-to-background ratio.1. Check liquid handling precision; optimize mixing steps. 2. Increase enzyme concentration or incubation time (while staying in linear range).
Plate "Edge Effects" Uneven evaporation or temperature gradients across the plate.1. Use plates with lids. 2. Ensure proper sealing during incubation. 3. Do not stack plates during incubation.
High False Positive Rate 1. Compound interference with AlphaLISA beads. 2. Promiscuous inhibitors (e.g., aggregators).1. Implement orthogonal assays. 2. Add non-ionic detergent (e.g., 0.01% Tween-20) to assay buffer; triage known PAINS scaffolds.
Table 4: Common HTS Troubleshooting Guide.

Conclusion

This application note provides a validated, high-performance framework for the identification of novel Aurora Kinase A inhibitors from imidazo[1,2-a]pyrazine libraries. By combining the specificity of the imidazo[1,2-a]pyrazine scaffold with the robustness of the AlphaLISA HTS platform, this protocol enables the efficient and reliable discovery of high-quality hit compounds. The emphasis on rigorous assay development, stringent quality control using the Z'-factor, and a multi-step hit validation process ensures that downstream medicinal chemistry efforts are focused on genuinely active and promising chemical matter, accelerating the path toward new therapeutic agents.

References

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Journal of Medicinal Chemistry. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. [Link]

  • On HTS: Z-factor. On HTS Blog. [Link]

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. National Library of Medicine. [Link]

  • Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. National Library of Medicine. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. NC State University. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Data analysis approaches in high throughput screening. SlideShare. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. [Link]

  • Z-factor. Wikipedia. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery. [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]

  • Guidance for Assay Development & HTS. National Center for Advancing Translational Sciences. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

  • What is High-Throughput Screening (HTS)?. LabKey. [Link]

  • Compound Management for Quantitative High-Throughput Screening. National Library of Medicine. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Library of Medicine. [Link]

  • HTS data analysis workflow. ResearchGate. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]

  • Assay Guidance Manual. ResearchGate. [Link]

  • AI + HTS = Smarter Screening. ChemCopilot. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • HTS Assay Validation. National Library of Medicine. [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • High Throughput Screening. Sygnature Discovery. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Publications. [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. [Link]

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Application Notes & Protocols: A Researcher's Guide to the In Vivo Evaluation of 5-Methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: From Scaffold to Preclinical Candidate

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural analogy to purines and its broad spectrum of biological activities.[1][2] Derivatives have demonstrated potential as anticancer[3][4], antiviral[5][6], and CNS-acting agents.[7] This guide focuses on a specific analogue, 5-Methoxyimidazo[1,2-a]pyrazine (hereafter designated IMP ), providing a comprehensive framework for its systematic in vivo evaluation in animal models.

The transition from a promising chemical entity to a viable drug candidate is contingent upon rigorous preclinical testing.[8][9] This document outlines the critical sequence of in vivo studies—from pharmacokinetics to proof-of-concept efficacy—designed to characterize the therapeutic potential of IMP. Our approach emphasizes scientific causality, robust experimental design, and the ethical principles of animal welfare. The protocols provided are intended as a validated starting point, adaptable to the specific therapeutic hypothesis being tested.

Section 1: Foundational Steps - Formulation and Vehicle Selection

Expertise & Rationale: An investigational compound's in vivo performance is critically dependent on its formulation. An inappropriate vehicle can lead to poor solubility, low bioavailability, and erroneous or highly variable results, confounding data interpretation.[10][11] The primary goal is to develop a safe, stable, and homogenous formulation that ensures consistent exposure in the test species.

Protocol 1: Vehicle Screening and Formulation Development

  • Solubility Assessment:

    • Determine the intrinsic solubility of IMP in a panel of common, pharmaceutically acceptable vehicles (e.g., Saline, 5% Dextrose in Water (D5W), 0.5% w/v Carboxymethylcellulose (CMC) in water, 10% v/v DMSO / 40% v/v PEG400 / 50% v/v Water, 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD)).

    • Start with a target concentration at least 2-3 times higher than the anticipated highest dose.

    • Use small-scale (e.g., 1 mL) preparations and assess solubility visually and, if necessary, by HPLC after centrifugation.

  • Stability and Compatibility:

    • Once a lead vehicle is identified, assess the stability of the IMP formulation at room temperature and, if applicable, at 4°C for the expected duration of the study.

    • Analyze samples by a stability-indicating method (e.g., HPLC-UV) at T=0 and after several hours (e.g., 4, 8, 24 hours) to check for degradation.

  • Selection Criteria:

    • Primary: Achieves the required concentration for the highest dose in a reasonable dosing volume (e.g., 5-10 mL/kg for rodents).

    • Secondary: The formulation is a clear solution or a fine, homogenous suspension that does not rapidly precipitate.

    • Tertiary: The vehicle is well-tolerated by the chosen animal species and route of administration.[10]

Section 2: Pharmacokinetic (PK) Profiling: "What the Body Does to the Drug"

Expertise & Rationale: A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is the cornerstone of any in vivo program.[12][13] PK studies define the relationship between the administered dose and the resulting concentration of the drug in the body over time. This information is essential for designing rational dosing schedules for subsequent pharmacodynamic and efficacy studies. A parallel intravenous (IV) dose group is critical for determining absolute bioavailability.[14]

General Workflow for In Vivo Compound Evaluation

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Target Engagement & Efficacy cluster_2 Phase 3: Decision Making Formulation Formulation & Vehicle Selection PK Pharmacokinetic (PK) Profiling Formulation->PK DRF Dose Range Finding (Tolerability) PK->DRF PD Pharmacodynamic (PD) / Target Engagement DRF->PD Efficacy Proof-of-Concept Efficacy Model PD->Efficacy Decision Go/No-Go Decision for Lead Optimization Efficacy->Decision G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-Akt PDK1->pAKT AKT Akt mTORC1 mTORC1 pAKT->mTORC1 pS6K p-p70S6K mTORC1->pS6K S6K p70S6K Proliferation Cell Growth & Proliferation pS6K->Proliferation IMP IMP (5-Methoxyimidazo [1,2-a]pyrazine) IMP->PI3K inhibits IMP->mTORC1 inhibits G cluster_inputs Input Data PK_Data PK Profile (AUC, Cmax, T1/2) Analysis Integrative Analysis: Establish PK/PD/Efficacy Relationships PK_Data->Analysis Efficacy_Data Efficacy Data (ED50, %TGI) Efficacy_Data->Analysis Tox_Data Tolerability Data (MTD, Clinical Signs) Tox_Data->Analysis PD_Data PD Data (Target Modulation) PD_Data->Analysis Decision Therapeutic Index Assessment & Go/No-Go Decision Analysis->Decision

Sources

Application Note: Protocol for Radiolabeling 5-Methoxyimidazo[1,2-a]pyrazine for Imaging Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., mTOR/PI3K pathway), AMPA receptor modulators, and bioluminescent substrates (e.g., coelenterazine analogs).

For molecular imaging, radiolabeling this scaffold allows for the in vivo evaluation of pharmacokinetics (PK) and receptor occupancy. While Fluorine-18 is common for clinical tracers, Carbon-11 (¹¹C) is the isotope of choice when the target molecule contains a methoxy group. Replacing a stable carbon-12 methoxy group with a carbon-11 methoxy group ([¹¹C]OCH₃) yields an isotopologue —a tracer chemically identical to the parent drug, ensuring the biological behavior remains completely unaltered.

This protocol details the radiosynthesis of [¹¹C]5-Methoxyimidazo[1,2-a]pyrazine via O-methylation of the desmethyl precursor (5-hydroxyimidazo[1,2-a]pyrazine) using [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf).

Chemical Strategy & Mechanism[1]

The synthesis relies on a nucleophilic substitution reaction (


). The 5-hydroxy group on the pyrazine ring is acidic enough to be deprotonated by a strong base, generating an oxyanion. This nucleophile attacks the electrophilic methyl carbon of the radiolabeling agent.

Why [¹¹C]Methyl Triflate? While [¹¹C]Methyl Iodide ([¹¹C]CH₃I) is the traditional reagent, we recommend [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) for this protocol. The triflate anion is a superior leaving group compared to iodide, allowing for:

  • Lower reaction temperatures (minimizing thermal decomposition of the precursor).

  • Faster reaction kinetics (essential for the 20.4-minute half-life of ¹¹C).

  • Higher yields with less reactive heteroaromatic hydroxyls.

Reaction Mechanism Diagram

ReactionMechanism Precursor 5-Hydroxy Precursor Intermediate Oxyanion Intermediate Precursor->Intermediate Deprotonation Base Base (NaOH/NaH) Base->Intermediate Product [11C]5-Methoxy Product Intermediate->Product SN2 Attack Agent [11C]CH3-OTf (Methyl Triflate) Agent->Product Methylation

Figure 1: Mechanism of O-methylation at the 5-position of the imidazo[1,2-a]pyrazine core.

Materials & Equipment

Reagents
ReagentGrade/SpecificationRole
Precursor >97% Purity, 5-Hydroxyimidazo[1,2-a]pyrazineSubstrate for labeling
[¹¹C]CH₃OTf Gas phase, produced on-lineRadioactive electrophile
Solvent Anhydrous DMF or DMSOReaction medium
Base 0.5N NaOH (aq) or NaH (dry)Deprotonating agent
HPLC Eluent Acetonitrile : Water (with 0.1% TFA)Purification mobile phase
Hardware
  • Cyclotron: Proton source (typically 11–18 MeV) for ¹⁴N(p,α)¹¹C reaction.

  • Synthesis Module: Automated loop-labeling system (e.g., GE TRACERlab FX C Pro or equivalent).

  • HPLC: Semi-preparative system with UV (254 nm) and Gamma detection.

Detailed Experimental Protocol

Step 1: Production of [¹¹C]CO₂ and Conversion to [¹¹C]CH₃OTf
  • Irradiate a target containing N₂ gas (+1% O₂) with protons to generate [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.[1]

  • Trapped [¹¹C]CO₂ is reduced to [¹¹C]CH₄ (methane) using a Nickel catalyst/Hydrogen.

  • [¹¹C]CH₄ is reacted with iodine vapor at 720°C to form [¹¹C]CH₃I.

  • Critical Step: Pass [¹¹C]CH₃I through a heated Silver Triflate (AgOTf) column (180–200°C) on-line to convert it to [¹¹C]CH₃OTf .

Step 2: Precursor Preparation
  • Dissolution: Dissolve 1.0–2.0 mg of the 5-hydroxy precursor in 300 µL of anhydrous DMF.

  • Activation: Add 3–5 µL of 0.5N NaOH (or equivalent base). Vortex thoroughly.

  • Note: Ensure the vessel is purged with inert gas (Helium/Argon) to prevent atmospheric CO₂ from consuming the base.

Step 3: Radiosynthesis (The "Loop" Method)

The "Loop Method" is preferred over vessel labeling for [¹¹C]triflate to maximize surface area interaction and minimize transfer losses.

  • Trapping: The [¹¹C]CH₃OTf gas is swept through the HPLC loop (stainless steel or PEEK) which has been pre-loaded with the Precursor/Base solution.

  • Reaction: Stop the flow once activity peaks in the loop. Allow to react at room temperature (RT) for 1–2 minutes.

    • Optimization: If yields are low, heat the loop to 40°C. High temperatures (>80°C) are rarely needed for triflate reactions and may cause side products.

  • Quenching: Flush the loop contents into a collection vial using 1.5 mL of HPLC mobile phase (Water/Acetonitrile mixture).

Step 4: Purification & Formulation
  • Injection: Inject the crude mixture onto a semi-preparative C18 HPLC column (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm).

  • Elution: Isocratic elution (typically 20–35% Acetonitrile in Water + 0.1% TFA) at 4–5 mL/min.

  • Collection: Collect the radioactive peak corresponding to the product (retention time determined by non-radioactive standard).

  • Formulation: Dilute the fraction with water, pass through a C18 Sep-Pak cartridge to trap the product, wash with water, and elute with 1 mL Ethanol followed by 9 mL Saline (0.9%) through a 0.22 µm sterile filter.

Workflow Visualization

RadiosynthesisWorkflow Cyclotron Cyclotron 14N(p,a)11C -> [11C]CO2 MeI_Module Methyl Iodide Module Conversion to [11C]CH3OTf Cyclotron->MeI_Module Gas Transfer Loop HPLC Loop (Reaction) Precursor + [11C]CH3OTf (RT, 2 mins) MeI_Module->Loop Trapping HPLC Semi-Prep HPLC Purification (C18) Loop->HPLC Injection Formulation SPE Formulation (Ethanol/Saline) HPLC->Formulation Product Fraction QC Quality Control (Identity, Purity, Sterility) Formulation->QC Final Dose

Figure 2: End-to-end workflow for the production of [¹¹C]this compound.

Quality Control (QC) Parameters

Before release for imaging studies, the final product must meet the following specifications:

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC (Radio-detector)> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant impurities
Identity Co-injection with cold standardRetention time ± 0.5 min
Molar Activity (Am) Calculated from mass/activity> 37 GBq/µmol (>1000 mCi/µmol)
Residual Solvents GC (Gas Chromatography)DMF < 880 ppm, EtOH < 5000 ppm
pH pH Strip/Meter4.5 – 8.5

Troubleshooting & Optimization

Issue: Low Radiochemical Yield (RCY)
  • Cause 1: Moisture. The reaction is strictly anhydrous. Even trace water in the DMF or on the loop walls will quench the [¹¹C]Methyl Triflate (hydrolysis) before it reacts with the precursor.

    • Fix: Use fresh anhydrous DMF and dry the loop with Helium gas prior to loading.

  • Cause 2: Inefficient Deprotonation. The 5-OH group may require a stronger base if the pKa is high.

    • Fix: Switch from NaOH (aq) to Sodium Hydride (NaH) or Cesium Carbonate (

      
      ) in dry DMSO.
      
Issue: Low Molar Activity
  • Cause: Contamination with atmospheric CO₂ (carrier carbon).

  • Fix: Ensure the synthesis module is leak-tight and all reagents are handled under inert atmosphere.

References

  • Liu, W., et al. (2023).[2][3] "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer."[1][3][4] Am J Nucl Med Mol Imaging.

  • Sayer, J. R. (2016).[5] "The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase." UCL Discovery.

  • Horkka, K., et al. (2023). "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives."[6][7] RSC Advances.

  • Gomez, L., et al. (2018). "Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters.

Sources

Application Notes & Protocols: Evaluating 5-Methoxyimidazo[1,2-a]pyrazine as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Derivatives of this structure have demonstrated a wide array of pharmacological properties, including potential as antibacterial, antiviral, and anticancer agents.[1][4][5] Notably, the imidazo[1,2-a]pyrazine framework is increasingly being explored for its significant anti-inflammatory potential, with some derivatives being designed as analogues or prodrugs of established non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

This document serves as a comprehensive technical guide for the evaluation of 5-Methoxyimidazo[1,2-a]pyrazine , a representative member of this promising class of compounds. We will provide a hypothesized mechanism of action based on related structures, detailed protocols for robust in vitro characterization, and established methodologies for in vivo efficacy assessment. The goal is to equip researchers with a self-validating framework to thoroughly investigate the anti-inflammatory profile of this compound and its analogues.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Hubs

While specific data for this compound is emerging, literature on related imidazo-fused heterocycles suggests a plausible mechanism centered on the modulation of critical pro-inflammatory signaling pathways.[8] A primary hypothesis is the compound's ability to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades. These pathways are central to the inflammatory response, controlling the expression of numerous mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10]

An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically triggers a phosphorylation cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit one or more steps in this cascade, thereby suppressing the downstream inflammatory output.

Hypothesized_Anti_Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB_NFkappaB IκBα-NF-κB (Inactive) IKK->IkappaB_NFkappaB Phosphorylates IκBα IkappaB IκBα NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocates Compound 5-Methoxyimidazo [1,2-a]pyrazine Compound->IKK Inhibits? Compound->NFkappaB_nuc Blocks Translocation? IkappaB_NFkappaB->NFkappaB Releases DNA DNA (Promoter Region) NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces Transcription

Caption: Hypothesized mechanism of this compound action.

Section 1: In Vitro Evaluation of Anti-inflammatory Activity

The foundational assessment of any potential anti-inflammatory agent is its activity in a controlled cellular environment. A panel of in vitro assays is essential to characterize the compound's efficacy, potency, and cytotoxicity.[11] The murine macrophage cell line RAW 264.7 is a widely accepted and robust model for these initial studies.[11]

In_Vitro_Workflow cluster_cytotoxicity 1. Cytotoxicity Screening cluster_efficacy 2. Efficacy Assessment (at Non-Toxic Doses) cluster_mechanism 3. Mechanistic Studies start Start: RAW 264.7 Cells viability Protocol 1.1: MTT/XTT Assay start->viability viability_result Determine Non-Toxic Concentration Range viability->viability_result pretreat Pre-treat cells with This compound viability_result->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate griess Protocol 1.2: Griess Assay stimulate->griess elisa Protocol 1.3: ELISA (TNF-α, IL-6) stimulate->elisa griess_result Measure NO₂⁻ (Nitric Oxide) griess->griess_result elisa_result Measure Cytokine Levels elisa->elisa_result western Protocol 1.4: Western Blot griess_result->western end Data Analysis: Calculate IC₅₀ Values griess_result->end elisa_result->western elisa_result->end western_result Analyze Protein Expression (p-p65, COX-2, iNOS) western->western_result western_result->end

Caption: Workflow for the in vitro evaluation of anti-inflammatory compounds.

Protocol 1.1: Cell Viability Assay (MTT)

Causality: Before assessing anti-inflammatory activity, it is critical to determine the concentrations at which the compound is not cytotoxic. A reduction in inflammatory markers could be falsely attributed to efficacy if it is merely a result of cell death. This protocol establishes a safe therapeutic window for subsequent experiments.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for efficacy assays.

Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay)

Causality: Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages upon stimulation.[11] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates inhibition of NO production, a hallmark of anti-inflammatory activity.[11]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to the supernatant. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride. Incubate for another 10 minutes.[11]

  • Measurement: Measure absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the IC₅₀ value (the concentration of compound that inhibits NO production by 50%).

Protocol 1.3: Quantification of Pro-inflammatory Cytokines (ELISA)

Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive and amplify the inflammatory cascade.[10] Quantifying their secretion using a highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) provides direct evidence of the compound's ability to suppress the immune response.[9][12]

Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.2.

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA Procedure: Perform ELISAs for TNF-α and IL-6 using commercially available kits, following the manufacturer’s instructions precisely.

  • Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit. Determine the IC₅₀ values for the inhibition of TNF-α and IL-6 production.

Data Presentation: In Vitro Activity Summary

All quantitative data should be summarized for clear comparison.

AssayEndpointIC₅₀ (µM)Max Inhibition (%)
Nitric Oxide Production NO₂⁻ Levels[Value][Value]
Cytokine Secretion TNF-α Levels[Value][Value]
Cytokine Secretion IL-6 Levels[Value][Value]
Reference Compound e.g., Dexamethasone[Value][Value]

Section 2: In Vivo Assessment of Anti-inflammatory Efficacy

Translating in vitro findings to a complex biological system is a critical validation step. In vivo models of acute inflammation are standard for the initial screening of anti-inflammatory drugs.[13][14] These models help determine if the compound retains its activity and has favorable pharmacokinetic properties in a living organism.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic and highly reproducible model of acute inflammation.[10] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. Inhibition of this edema is a primary indicator of in vivo anti-inflammatory efficacy.[15]

Methodology:

  • Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them for at least one week with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, oral)

    • Group 2: this compound (e.g., 25 mg/kg, oral)

    • Group 3: this compound (e.g., 50 mg/kg, oral)

    • Group 4: Standard Drug (e.g., Indomethacin, 10 mg/kg, oral)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, vehicle, or standard drug orally (p.o.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Where ΔV is the change in paw volume from baseline.

Data Presentation: In Vivo Efficacy in Paw Edema Model
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr (Mean ± SEM)% Inhibition
Vehicle Control -[Value]-
5-Methoxy... (Low Dose) 25[Value][Value]
5-Methoxy... (High Dose) 50[Value][Value]
Indomethacin 10[Value][Value]

Section 3: Outline of Chemical Synthesis

The synthesis of the imidazo[1,2-a]pyrazine core is well-established, typically proceeding via the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[1][16]

Synthesis_Scheme reactant1 2-Amino-5-methoxypyrazine plus + reactant2 Bromoacetaldehyde product This compound reactant2->product Reflux, Ethanol

Caption: Plausible synthetic route to this compound.

General Procedure:

  • A solution of 2-amino-5-methoxypyrazine (1 equivalent) in a suitable solvent such as ethanol is prepared.

  • An α-halo ketone or aldehyde, such as bromoacetaldehyde (1.1 equivalents), is added to the solution.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the final compound, this compound.

Conclusion and Future Directions

This document outlines a systematic and robust framework for the preclinical evaluation of this compound as a novel anti-inflammatory agent. The proposed protocols provide a clear path from initial in vitro characterization of cellular activity and cytotoxicity to in vivo validation in an acute inflammation model. Positive results from this evaluation pipeline—specifically, potent IC₅₀ values in vitro and significant edema inhibition in vivo—would provide strong evidence to advance the compound into more complex studies. Future work could include investigation in chronic inflammation models (e.g., adjuvant-induced arthritis)[17], detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and further elucidation of the specific molecular targets within the inflammatory signaling cascade.

References

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]

  • Abignente, E., et al. (1983). Research on heterocyclic compounds. X.-Imidazo[1,2-a]pyrazine derivatives: synthesis and antiinflammatory activity. Il Farmaco; edizione scientifica. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. Retrieved from [Link]

  • Ghuge, A., et al. (2020). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]

  • Covance. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

  • Husain, A., et al. (2012). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial activities. Der Pharma Chemica. Retrieved from [Link]

  • Ramezani, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Atukorala, A., et al. (2022). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Journal of Applied Biology & Biotechnology. Retrieved from [Link]

  • Sree Vidya, N., & Nija, B. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. Retrieved from [Link]

  • Various Authors. (2016). Imidazo[1,2-a]pyrazines. ResearchGate. Retrieved from [Link]

  • Albakri, S. N., et al. (2023). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus. Retrieved from [Link]

  • Zhao, C., et al. (2014). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Drug Design, Development and Therapy. Retrieved from [Link]

  • Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Sayer, J. R. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Retrieved from [Link]

  • Sharma, V., et al. (2016). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Xiang, H., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reddy, T. S., et al. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. HETEROCYCLES. Retrieved from [Link]

  • Sharma, V., et al. (2016). ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci. Retrieved from [Link]

  • Li, P., et al. (2018). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Retrieved from [Link]

  • Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

  • Antonova, A. S., et al. (2023). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Retrieved from [Link]

  • Kameyama, T., et al. (1980). [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica. Retrieved from [Link]

  • Borisov, A. V., et al. (2013). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. Retrieved from [Link]

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Application Notes & Protocols: Pharmacokinetic Profiling of 5-Methoxyimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure found in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The introduction of a 5-methoxy substituent can significantly alter the physicochemical properties of these molecules, impacting their absorption, distribution, metabolism, and excretion (ADME) profiles. A thorough understanding of the pharmacokinetic (PK) properties of 5-Methoxyimidazo[1,2-a]pyrazine derivatives is therefore critical for optimizing their therapeutic potential and mitigating risks during drug development.[5][6]

This guide provides a comprehensive framework for the pharmacokinetic profiling of this specific chemical class. It outlines detailed protocols for essential in vitro ADME assays and provides a strategic overview for designing and executing subsequent in vivo PK studies. The causality behind experimental choices is emphasized to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence.

PART 1: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. For this compound derivatives, which are typically small molecules, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification in biological matrices.[7]

Rationale: LC-MS/MS offers unparalleled sensitivity and selectivity, allowing for the precise measurement of the parent drug and its potential metabolites, even at low concentrations, while discriminating against endogenous matrix components.[8]

Protocol 1: LC-MS/MS Method Development for Quantification in Plasma

1. Analyte and Internal Standard (IS) Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound derivative (test article) and a suitable structural analog for the IS in DMSO.
  • Scientist's Note: The ideal IS should have similar chromatographic and ionization properties to the analyte but a different mass-to-charge ratio (m/z) to prevent interference. A stable-isotope-labeled version of the analyte is the best choice if available.

2. Mass Spectrometry Optimization:

  • Infuse a dilute solution (e.g., 1 µg/mL) of the test article and IS directly into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, source temperature).
  • Perform a product ion scan to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM). The transition from the precursor ion (parent molecule) to the selected product ion (fragment) will be used for quantification.

3. Chromatographic Separation:

  • Develop a reverse-phase HPLC or UHPLC method. A C18 column is a common starting point.
  • Optimize the mobile phase (typically a gradient of acetonitrile or methanol with water, containing a small amount of formic acid or ammonium formate) to achieve a sharp, symmetrical peak for the analyte, with clear separation from the IS and any matrix components.

4. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples (e.g., human, rat, mouse) on ice.
  • To 50 µL of plasma in a 96-well plate, add 150 µL of cold acetonitrile containing the IS at a fixed concentration.
  • Vortex the plate for 2 minutes to precipitate proteins.
  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.[7]
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.
  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis and damage the LC column.

5. Method Validation:

  • The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH M10).[9][10][11] Validation demonstrates that the method is reliable and fit for purpose.[9] Key parameters to assess include:
  • Selectivity: Ensure no interference from matrix components.[12]
  • Accuracy & Precision: Measured concentrations should be close to the true value and reproducible.[12]
  • Calibration Curve: Establish the concentration range over which the assay is linear and accurate.
  • Sensitivity (LLOQ): Determine the lowest concentration that can be reliably quantified.[9]
  • Stability: Confirm the analyte is stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[12]

PART 2: In Vitro ADME Profiling

In vitro ADME assays are crucial for early-stage drug discovery, providing key data to rank compounds and predict their in vivo behavior.[13][14][15]

A. Metabolic Stability

Metabolism, primarily in the liver, is a major route of elimination for many drugs.[16] The microsomal stability assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, particularly Cytochrome P450s (CYPs).[7][17]

Protocol 2: Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Thaw pooled liver microsomes (human, rat, or other relevant species) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[18][19]
  • Prepare a 1 mM NADPH solution in buffer. Keep on ice.
  • Prepare a working solution of the test compound at 1 µM in buffer.

2. Incubation:

  • Pre-warm the microsomal suspension and test compound solution at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[18]
  • Control: A parallel incubation without NADPH is essential to assess non-enzymatic degradation.[19]
  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with IS) to stop the reaction.[7][19]

3. Analysis and Data Interpretation:

  • Analyze the samples using the validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.
  • Plot the natural logarithm of the percent remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[7]

Data Presentation: Example Metabolic Stability Data

Compound Species t½ (min) CLint (µL/min/mg protein) Classification
Derivative A Human > 60 < 10 Low Clearance
Derivative B Human 15 46.2 High Clearance

| Verapamil (Control) | Human | 12 | 57.8 | High Clearance |

B. Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin affects its distribution and availability to reach its target.[20] Only the unbound fraction is pharmacologically active.[21] Rapid Equilibrium Dialysis (RED) is a widely accepted method for determining the fraction unbound (fu).[20][22]

Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

1. Device and Reagent Preparation:

  • Use a commercial RED device with dialysis membrane inserts (e.g., 8 kDa MWCO).[23]
  • Spike plasma (human or other species) with the test compound to a final concentration (e.g., 1 µM).[20]
  • Prepare dialysis buffer (Phosphate-Buffered Saline, PBS, pH 7.4).

2. Assay Procedure:

  • Add the spiked plasma (e.g., 300 µL) to the sample chamber of the RED device.[22]
  • Add dialysis buffer (e.g., 500 µL) to the buffer chamber.[22]
  • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[22][23]
  • Scientist's Note: The time to reach equilibrium should be determined in a preliminary experiment.[21]

3. Sample Analysis:

  • After incubation, carefully collect aliquots from both the plasma and buffer chambers.
  • To avoid analytical bias, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[23]
  • Analyze all samples using the validated LC-MS/MS method.

4. Calculation:

  • The fraction unbound (fu) is calculated as the ratio of the concentration of the drug in the buffer chamber to the concentration in the plasma chamber.

PART 3: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies are conducted to understand how the drug behaves in a whole organism.[24][25] These studies provide critical parameters like clearance, volume of distribution, half-life, and bioavailability.[5]

Workflow for a Typical In Vivo PK Study

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Post-Study Phase Formulation Formulation Development (e.g., in 20% HP-β-CD) Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rat) Formulation->Animal_Model Dose_Selection Dose Range Finding Animal_Model->Dose_Selection Dosing_IV Intravenous (IV) Dosing (e.g., 1 mg/kg) Dose_Selection->Dosing_IV Dosing_PO Oral (PO) Dosing (e.g., 10 mg/kg) Dose_Selection->Dosing_PO Sampling Serial Blood Sampling (e.g., via jugular vein cannula) Dosing_IV->Sampling Dosing_PO->Sampling Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling->Bioanalysis PK_Analysis PK Parameter Calculation (NCA using Phoenix WinNonlin) Bioanalysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Methoxyimidazo[1,2-a]pyrazine. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to help you overcome common challenges and optimize your synthetic protocols. This guide is structured as a dynamic resource, moving from immediate troubleshooting to broader frequently asked questions, ensuring you can find the answers you need efficiently.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of imidazo[1,2-a]pyrazine derivatives. Each problem is followed by a systematic approach to diagnosis and resolution.

Q1: My reaction yield is consistently low or I'm getting no product. What should I investigate?

A low or non-existent yield is a frequent issue in heterocyclic synthesis.[1] A methodical investigation is key to identifying the root cause. Below is a workflow and a detailed breakdown of potential factors.

LowYield_Workflow Start Low Yield Observed Verify_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Verify_Conditions Conditions_OK Conditions Correct Verify_Conditions->Conditions_OK Assess_Purity Assess Reagent & Solvent Purity Purity_OK Purity Confirmed Assess_Purity->Purity_OK Check_Atmosphere Ensure Inert Atmosphere (if required) Atmosphere_OK Atmosphere Adequate Check_Atmosphere->Atmosphere_OK Review_Workup Review Workup & Purification Workup_OK Workup Appears Correct Review_Workup->Workup_OK Conditions_OK->Assess_Purity Yes Adjust_Params Systematically Optimize (e.g., DOE) Conditions_OK->Adjust_Params No Purity_OK->Check_Atmosphere Yes Purify_Reagents Purify/Dry Reagents & Solvents Purity_OK->Purify_Reagents No Atmosphere_OK->Review_Workup Yes Improve_Inert Improve Inert Technique (e.g., degas solvent) Atmosphere_OK->Improve_Inert No Workup_OK->Adjust_Params Yes Modify_Workup Modify Workup (e.g., pH, extraction solvent) Workup_OK->Modify_Workup No

Caption: A systematic workflow for diagnosing low-yield reactions.

Potential Cause Explanation & Recommended Action
Suboptimal Reaction Conditions The kinetics of the cyclization are highly sensitive to temperature, time, and reactant concentration.[1] Action: Monitor the reaction by Thin-Layer Chromatography (TLC) to track the consumption of starting material and formation of the product.[2] If the reaction stalls, consider a modest increase in temperature or an extension of the reaction time. Conversely, if product degradation is observed, a lower temperature may be necessary.
Reagent & Solvent Purity Impurities in starting materials (e.g., 2-amino-6-methoxypyrazine or the α-halocarbonyl) or residual water in solvents can inhibit the reaction or promote side-product formation.[1] Action: Use reagents from a reliable source. Ensure solvents are anhydrous, especially for reactions sensitive to moisture. If necessary, purify starting materials by recrystallization or distillation.
Atmospheric Sensitivity Many condensation reactions are sensitive to atmospheric moisture and oxygen, which can degrade reagents or intermediates.[1] Action: Perform the reaction under an inert atmosphere, such as dry nitrogen or argon. This involves using appropriate glassware and techniques to exclude air.
Product Instability / Decomposition The desired this compound may be unstable under the reaction conditions (e.g., prolonged heat) or during the workup procedure (e.g., exposure to strong acid/base).[2] Action: Monitor the reaction for the appearance of new, unidentified spots on TLC over time. If product degradation is suspected, aim for shorter reaction times or milder workup conditions.
Q2: I'm observing significant side product formation. How can I improve selectivity?

The formation of side products is a common challenge, often arising from the multiple reactive sites on the starting materials.[2]

  • Temperature Control: Side reactions may have a higher activation energy. Running the reaction at a lower temperature can sometimes disfavor their formation while still allowing the desired reaction to proceed, albeit more slowly.[2]

  • Order of Addition: The way reagents are mixed can influence the reaction pathway. Consider adding the α-halocarbonyl slowly to the solution of the aminopyrazine and base. This maintains a low concentration of the electrophile, potentially minimizing side reactions.[2]

  • Choice of Base: The strength and type of base can be critical. A weak, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is often used to neutralize the HBr or HCl generated during the reaction without promoting unwanted side reactions.[3] Stronger bases might lead to decomposition or polymerization.

  • Solvent Polarity: The solvent can influence which reaction pathway is favored.[2] While alcohols like ethanol are common, consider exploring other solvents like acetone or acetonitrile if selectivity is an issue.[4]

Q3: I'm having difficulty purifying my final product. What techniques are most effective?

Purification can be challenging, especially if the product is an oil or if impurities have similar polarities.[5]

  • Workup: After the reaction is complete, a standard workup involves cooling the mixture, adding a saturated solution of a weak base like sodium bicarbonate to neutralize acid, and then extracting the product into an organic solvent like ethyl acetate or dichloromethane.[3]

  • Column Chromatography: This is the most powerful technique for separating the desired product from impurities.[6]

    • Stationary Phase: Silica gel is most common. If the compound is basic and shows significant tailing on silica, neutral alumina can be a good alternative.[3]

    • Mobile Phase: A gradient of hexane and ethyl acetate is a standard starting point.[3][6] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitor fractions by TLC.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find conditions that yield high-quality crystals.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of a condensation reaction to form a fused heterocyclic system, often referred to as a Chichibabin-type reaction. The process involves two key steps:

  • Sₙ2 Alkylation: The nucleophilic nitrogen atom of the pyrazine ring (N1) attacks the electrophilic carbon of the α-halocarbonyl (e.g., bromoacetaldehyde), displacing the halide.

  • Intramolecular Cyclization & Dehydration: The amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate. This intermediate subsequently dehydrates (loses a molecule of water) to yield the aromatic imidazo[1,2-a]pyrazine core.[7]

Caption: General mechanism for imidazo[1,2-a]pyrazine formation.

Q2: What are the most common reagents and typical reaction conditions?

A typical synthesis involves the reaction of a 2-aminopyrazine with an α-halocarbonyl compound.[4][8]

Parameter Typical Choice Rationale
Aminopyrazine 2-amino-6-methoxypyrazineThis provides the pyrazine ring and the required methoxy substituent for the final product.
α-Halocarbonyl Chloroacetaldehyde or BromoacetaldehydeThese are common C2 synthons. Bromo-derivatives are generally more reactive than chloro-derivatives.
Solvent Ethanol, Acetone, AcetonitrileProtic solvents like ethanol can facilitate the reaction, while aprotic solvents may also be used.[3][4]
Base Sodium Bicarbonate (NaHCO₃)A mild base to neutralize the HX acid formed during the initial alkylation step.[3]
Temperature Room Temperature to Reflux (e.g., ~80°C for ethanol)Heating is typically required to drive the reaction to completion in a reasonable timeframe.[3]
Reaction Time 3 - 24 hoursProgress should be monitored by TLC to determine the optimal time.[3]
Q3: Are there more modern or efficient synthetic methods available?

Yes, while the classic condensation is robust, several modern methods have been developed to improve efficiency and yield.

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[7][9]

  • Multicomponent Reactions (MCRs): One-pot reactions involving, for example, a 2-aminopyrazine, an aldehyde, and an isocyanide can assemble the imidazo[1,2-a]pyrazine core with high atom economy.[10] These methods are efficient for creating diverse libraries of compounds.

  • Catalyst-Mediated Synthesis: Iodine has been used as an inexpensive and benign Lewis acid catalyst to promote the three-component condensation reaction at room temperature, offering a greener alternative.[10]

Part 3: Experimental Protocol Example

This protocol is a generalized procedure based on common literature methods for the synthesis of the imidazo[1,2-a]pyrazine scaffold.[3][4] Note: This is a representative example. All new reactions should be first attempted on a small scale.

Synthesis of this compound

  • Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-methoxypyrazine (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 0.1 M concentration) followed by sodium bicarbonate (2.0 - 3.0 eq).

  • Initiation: To this stirred suspension, add chloroacetaldehyde (1.1 - 1.2 eq, typically as a 50 wt.% solution in water) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 3-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent), checking for the disappearance of the starting 2-amino-6-methoxypyrazine.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound.[3]

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Various Authors. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic on ResearchGate. [Link]

  • Tisler, M., & Stanovnik, B. (2016). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Sayer, J. R. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Al-Mahmody, A. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

  • Rao, et al. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Barrow, J. C., et al. (2020). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC. [Link]

  • Paliwal, P., & Sharma, R. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Taylor & Francis Online. [Link]

  • Sravanthi, G., & Sriram, D. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Zhang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]

  • Padmavathi, V., et al. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. Semantic Scholar. [Link]

  • Singh, R., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]

  • da Silva, G. G., et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Scribd. (n.d.). Heterocyclic Synthesis Strategies Overview.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Weber, M. D., et al. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine compounds. This guide is designed to provide practical, in-depth solutions to the common challenge of poor aqueous solubility encountered with this important class of heterocyclic compounds. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, their often-hydrophobic nature can present significant hurdles in formulation and preclinical development.[4][5]

This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the "why" behind the troubleshooting steps, providing you with the scientific rationale to make informed decisions for your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imidazo[1,2-a]pyrazine compound is showing very low solubility in aqueous buffers. What are the first steps I should take to troubleshoot this?

A1: Initial Characterization and Simple Adjustments

Before exploring more complex formulation strategies, it's crucial to understand the fundamental physicochemical properties of your compound.

Step 1: Verify Compound Purity and Solid-State Form Ensure the poor solubility isn't due to impurities. It's also important to characterize the solid-state form (crystalline vs. amorphous) of your compound. Amorphous forms are generally more soluble than their crystalline counterparts due to their higher energy state.[6]

Step 2: pH-Dependent Solubility Profile The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms, meaning their ionization state, and therefore solubility, can be highly dependent on pH.

  • Experimental Protocol: pH-Solubility Profiling

    • Prepare a series of buffers with pH values ranging from 2 to 10.

    • Add an excess amount of your compound to a fixed volume of each buffer.

    • Equilibrate the samples (typically with agitation for 24-48 hours) at a controlled temperature.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility as a function of pH.

This profile will reveal if your compound's solubility can be enhanced by simply adjusting the pH of your formulation.[7][8] For many nitrogen-containing heterocycles, solubility increases at lower pH due to protonation.

Step 3: Initial Solvent Screening A preliminary screening of common, pharmaceutically acceptable co-solvents can provide a quick indication of potential solubilization strategies.

  • Recommended Solvents for Initial Screening:

    • Dimethyl sulfoxide (DMSO)[9]

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

Even if the goal is an aqueous formulation, understanding the compound's solubility in these solvents is valuable for preparing stock solutions and for designing more complex formulations.[9]

Q2: Adjusting the pH helped, but the solubility is still insufficient for my in vitro assays. What's the next logical step?

A2: Employing Co-solvents and Surfactants

If pH modification alone is not enough, the use of co-solvents or surfactants is a common and effective strategy.

Co-solvency Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds to dissolve.[7][10] This is achieved by disrupting the hydrogen bonding network of water.[10]

  • Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol

    • Glycerin

    • PEG 400

  • Considerations:

    • The concentration of the co-solvent is critical. Too little may not provide the desired solubility enhancement, while too much can lead to toxicity in cell-based assays or issues with in vivo administration.

    • It's often beneficial to use a combination of co-solvents.[7]

    • Always run a vehicle control in your biological assays to account for any effects of the co-solvent itself.

Micellar Solubilization with Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.

  • Commonly Used Surfactants:

    • Polysorbates (e.g., Tween® 80)

    • Cremophor® EL

    • Labrasol®[11]

    • Pluronics®[11]

  • Experimental Workflow: Determining Surfactant Efficacy

    • Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of aqueous buffer solutions containing different concentrations of the chosen surfactant.

    • Add a small, fixed volume of your compound's stock solution to each surfactant solution.

    • Observe for any precipitation.

    • Quantify the amount of solubilized compound.

Q3: I am developing a compound for oral administration and need to significantly improve its bioavailability. What advanced formulation strategies should I consider?

A3: Advanced Formulations for Oral Bioavailability

For significant enhancements in solubility and bioavailability, more advanced formulation techniques are often necessary. These methods aim to present the drug to the gastrointestinal tract in a more readily absorbable form.

1. Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule and increasing its aqueous solubility.[12][14]

  • Common Cyclodextrins in Pharmaceuticals:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Mechanism of Action: The formation of an inclusion complex is a dynamic equilibrium. The complex can protect the drug from degradation and increase its local concentration at the site of absorption.[15]

2. Solid Dispersions A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[10][16] This can be achieved by methods such as solvent evaporation or hot-melt extrusion.[6][17]

  • How it Works: By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the drug is essentially in an amorphous, high-energy state.[6] When the solid dispersion comes into contact with aqueous media, the polymer dissolves, releasing the drug as fine, amorphous particles, which have a much higher dissolution rate than the crystalline form.[18]

  • Commonly Used Polymers:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

    • Soluplus®[18]

3. Lipid-Based Formulations For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into aqueous phases under gentle agitation.[19]

  • Advantages:

    • Enhances drug solubilization in the gut.

    • Can promote lymphatic transport, bypassing first-pass metabolism in the liver.

Visualizing Solubility Enhancement Strategies

The following diagram illustrates the decision-making process for addressing the poor solubility of imidazo[1,2-a]pyrazine compounds.

Solubility_Troubleshooting start Poorly Soluble Imidazo[1,2-a]pyrazine initial_char Q1: Initial Characterization - Purity & Solid State - pH-Solubility Profile start->initial_char Start Here ph_adjust pH Adjustment initial_char->ph_adjust insufficient_sol Solubility Still Insufficient? ph_adjust->insufficient_sol intermediate_sol Q2: Intermediate Solubilization - Co-solvents - Surfactants insufficient_sol->intermediate_sol Yes success Sufficient Solubility Achieved insufficient_sol->success No oral_bio Need for Oral Bioavailability? intermediate_sol->oral_bio advanced_form Q3: Advanced Formulations - Cyclodextrins - Solid Dispersions - Lipid-Based Systems oral_bio->advanced_form Yes oral_bio->success No advanced_form->success

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis and optimization of imidazo[1,2-a]pyrazines. This class of nitrogen-rich heterocyclic compounds is a cornerstone in medicinal chemistry, appearing in molecules targeting a wide array of diseases.[1][2] However, their synthesis is not without challenges. This guide is structured to provide direct, actionable solutions to common experimental hurdles, grounded in mechanistic principles and field-proven strategies.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of imidazo[1,2-a]pyrazines.

Q1: My reaction yield is consistently low or zero. What are the primary causes and how can I fix this?

A1: Low conversion is a frequent issue that can often be traced back to a few key areas. Let's diagnose the problem systematically.

Potential Cause 1: Ineffective Catalyst System or Reaction Conditions The choice of catalyst and reaction conditions is paramount, especially for multicomponent reactions (MCRs) or cross-coupling strategies used to build the imidazo[1,2-a]pyrazine core.

  • Causality: Many syntheses, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, rely on a Lewis or Brønsted acid catalyst to activate the aldehyde and promote the key cyclization step.[3] If the catalyst is weak, poisoned, or absent, the reaction will not proceed efficiently. Similarly, transition-metal-catalyzed cross-couplings require an active catalytic species, which can be sensitive to air and moisture.[4]

  • Solutions:

    • Catalyst Screening: If one catalyst isn't working, screen others. For GBB-type reactions, common catalysts include Sc(OTf)₃, p-TsOH, and even simple iodine, which has been shown to be a cost-effective and efficient catalyst.[1][5] For C-N coupling reactions, ensure your palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., a bulky, electron-rich phosphine) are appropriate for the substrate.[6][7]

    • Solvent Optimization: The reaction medium dramatically affects reagent solubility and reaction rates. While ethanol is a common choice for iodine-catalyzed MCRs, other solvents like methanol, acetonitrile (ACN), or even water can sometimes provide superior results.[1] Non-polar solvents like toluene often yield poor results in these polar condensations.[1] For cross-coupling, toluene, THF, and dioxane are standard choices.[4][8]

    • Temperature Adjustment: Many reactions require thermal energy to overcome the activation barrier. If room temperature fails, gradually increase the heat. Microwave irradiation can be a powerful tool to accelerate reactions and improve yields, sometimes dramatically.[9]

Potential Cause 2: Poor Quality or Stoichiometry of Starting Materials The reaction is only as good as the reagents you put in.

  • Causality: Aldehydes can oxidize to carboxylic acids on storage. Aminopyrazines can be hygroscopic. Isocyanides, particularly volatile ones, can have a lower-than-stated concentration. Incorrect stoichiometry will leave one reagent in excess, limiting the theoretical yield.

  • Solutions:

    • Verify Purity: Check the purity of your starting materials by NMR or LC-MS before starting. Purify aldehydes by distillation or chromatography if necessary. Dry aminopyrazines under vacuum.

    • Accurate Stoichiometry: Use precise measurements for all reagents. For multicomponent reactions, a 1:1:1 stoichiometry is typical, but sometimes a slight excess (1.1-1.2 eq.) of the more volatile or less stable component (like the isocyanide) can be beneficial.

Potential Cause 3: Reaction Monitoring and Quenching If the reaction is stopped too early or proceeds too long, yields can suffer.

  • Causality: The reaction may be slow and simply need more time. Conversely, some products or intermediates may be unstable under the reaction conditions over extended periods, leading to degradation.

  • Solutions:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. Take aliquots every 1-2 hours initially, then less frequently as the reaction slows.

    • Timely Quenching: Once the reaction has reached completion (i.e., starting material is consumed), proceed with the workup promptly to avoid potential product degradation.

Q2: My TLC/LC-MS shows multiple product spots. How do I identify side products and minimize their formation?

A2: The formation of multiple products indicates competing reaction pathways are active. Identifying these side products is the first step to suppressing them.

Common Side Products & Their Causes:

  • Uncyclized Imine Intermediate: In MCRs, the first step is often the condensation of the aminopyrazine and the aldehyde to form an imine.[1] If the subsequent cyclization step is slow, this intermediate can accumulate.

    • Solution: This often points to an issue with the catalyst or the third component (e.g., isocyanide). Increasing the catalyst loading or temperature can facilitate the final ring-closing step.

  • Homocoupling of Reagents: In transition-metal-catalyzed reactions, side products like biaryls can form from the homocoupling of the aryl halide.[4]

    • Solution: This is often a sign of a suboptimal ligand or that the catalyst is not performing efficiently. Screening different ligands is the most effective solution.[10]

  • Products of Degradation: If the desired product is sensitive to the reaction conditions (e.g., acidic or high temperature), it may degrade over time, leading to new spots on the TLC.

    • Solution: Monitor the reaction closely and perform the workup as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer period.

Systematic Approach to Minimizing Side Products:

  • Isolate and Characterize: If possible, isolate the major side product and characterize it by MS and NMR. Knowing its structure provides crucial clues about the unwanted reaction pathway.

  • Adjust Stoichiometry: Sometimes, adding one reagent slowly (e.g., via syringe pump) can prevent its accumulation and favor the desired pathway.

  • Change the Order of Addition: The order in which reagents are mixed can influence the reaction outcome. While most MCRs are one-pot, premixing two of the three components before adding the third can sometimes be beneficial.

Q3: I'm having difficulty purifying my final product. What are the best practices?

A3: Imidazo[1,2-a]pyrazines can be basic and sometimes polar, which can complicate purification.

Challenge 1: Baseline Streaking on Silica Gel Chromatography

  • Causality: The basic nitrogen atoms in the heterocyclic core can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult separation.

  • Solutions:

    • Neutralize the Silica: Add a small amount of a tertiary amine, like triethylamine (~0.5-1%), to your eluent system. This will "cap" the acidic sites on the silica and improve chromatography.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized reversed-phase silica gel for purification.

Challenge 2: Product is Highly Polar and Difficult to Elute

  • Causality: The presence of multiple nitrogen atoms can make the molecule quite polar, requiring strong solvent systems for elution.

  • Solutions:

    • Increase Eluent Polarity: Use a gradient elution, gradually increasing the concentration of a polar solvent like methanol or isopropanol in your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol).

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method that avoids chromatography altogether. Screen various solvent systems (e.g., Ethanol, Ethyl Acetate/Hexanes, Dichloromethane/Pentane) to find one that yields high-purity crystals.

Part 2: Frequently Asked Questions (FAQs)

What is the most common and robust method for synthesizing the imidazo[1,2-a]pyrazine core?

The Groebke-Blackburn-Bienaymé reaction (GBB) is one of the most powerful and versatile methods. It is a one-pot, three-component reaction between a 2-aminopyrazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[3][11] This approach allows for rapid assembly of the core and introduction of diversity at two key positions in a single step.

How critical is the choice of catalyst for the GBB reaction?

It is extremely critical. While some reactions may proceed without a catalyst, the yields are often low and reaction times are long.[12] Catalysts like Scandium(III) triflate (Sc(OTf)₃) are highly effective but can be expensive.[9] More recent developments have shown that simple, inexpensive catalysts like molecular iodine (I₂) can be remarkably efficient, providing excellent yields at room temperature.[1][5]

Can I run these reactions under "green" or solvent-free conditions?

Yes, many modern protocols focus on green chemistry principles. Reactions have been successfully performed using water as a solvent or under entirely solvent-free conditions, often aided by microwave irradiation or ultrasound.[9][12] These methods not only reduce environmental impact but can also simplify workup and purification.[9]

My starting 2-aminopyrazine is substituted. How will this affect the reaction?

Substituents on the 2-aminopyrazine ring can have both electronic and steric effects. Electron-donating groups can increase the nucleophilicity of the ring nitrogen, potentially accelerating the cyclization step. Conversely, bulky substituents near the reacting nitrogen atom may hinder the approach of other reagents, slowing the reaction down. In most cases, the reaction is robust and tolerates a wide variety of substituents.[2]

Part 3: Experimental Protocols & Optimization Workflow

Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of 3-Amino-2-aryl-imidazo[1,2-a]pyrazines (GBB Reaction)

This protocol is adapted from demonstrated methodologies for efficient, room-temperature synthesis.[1][5]

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyrazine (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add ethanol (5 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reactants: To the stirred solution, add the aryl aldehyde (1.0 mmol, 1.0 eq.) followed by the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add iodine (I₂) (0.05 mmol, 5 mol%). The solution may change color.

  • Reaction: Cap the flask and stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to remove excess iodine. Stir for 5 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10-50% ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Systematic Optimization Workflow

When developing a new imidazo[1,2-a]pyrazine synthesis, a systematic approach to optimization is crucial. The following table and workflow diagram illustrate this process.

Table 1: Example of a Reaction Condition Screening Matrix
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEtOH2524<5
2I₂ (5)EtOH25485
3I₂ (10)EtOH25486
4Sc(OTf)₃ (5)EtOH25678
5I₂ (5)ACN25865
6I₂ (5)Toluene252420
7I₂ (5)EtOH60192

This table demonstrates that for this hypothetical reaction, 5 mol% of I₂ in EtOH at 60°C provides the optimal conditions.

Visualization of Optimization Logic

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.

G cluster_problem Problem Identification cluster_diagnosis Primary Diagnosis cluster_solutions Solution Pathways Problem Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Stoichiometry? Problem->Check_Reagents Start Here Check_Conditions Review Core Reaction Conditions? Check_Reagents->Check_Conditions Reagents OK Purify Purify/Dry Starting Materials Check_Reagents->Purify Purity Issue Screen_Catalyst Screen Catalysts (I₂, Sc(OTf)₃, etc.) Check_Conditions->Screen_Catalyst Yes Screen_Solvent Screen Solvents (EtOH, ACN, etc.) Screen_Catalyst->Screen_Solvent Screen_Temp Screen Temperatures (25°C, 60°C, MW) Screen_Solvent->Screen_Temp Monitor Monitor Reaction by TLC/LCMS Screen_Temp->Monitor

Caption: A workflow for troubleshooting low-yield imidazo[1,2-a]pyrazine synthesis.

References

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • University College London. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

  • Rangel, D. C., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Available at: [Link]

  • Borisov, A. V., et al. (2012). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Siddiqui, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. Available at: [Link]

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Kumar, A., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. Available at: [Link]

  • Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]

  • Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2016). Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Archives. Available at: [Link]

  • ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Available at: [Link]

Sources

Technical Support Center: 5-Methoxyimidazo[1,2-a]pyrazine Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 5-Methoxyimidazo[1,2-a]pyrazine like a standard reagent. It is not. This molecule is an electron-rich fused heterocycle, structurally related to the bioluminescent substrate Coelenterazine . Its high electron density—amplified by the 5-methoxy electron-donating group (EDG)—makes it chemically potent but thermodynamically fragile.

The primary failure modes are oxidative decarboxylation (if carboxylated) or oxidative ring degradation (autoxidation) and hydrolytic cleavage . This guide replaces "best guesses" with a causal, self-validating protocol to ensure your data reflects biological reality, not chemical degradation.

Module 1: The Golden Rules of Storage

The stability of imidazo[1,2-a]pyrazines is binary: they are either maintained in a state of suspended animation or they are degrading. There is rarely a middle ground.

The "Cold & Dark" Protocol
StateTemperatureAtmosphereContainerShelf Life
Solid (Lyophilized) -20°CArgon/N₂ HeadspaceAmber Glass Vial~2-3 Years
Stock Solution -80°CArgon PurgedAmber Glass / PTFE~6 Months
Working Solution 4°C / IceAmbientLight-protected< 4 Hours
Workflow Visualization: Optimal Storage Loop

StorageProtocol Start Dry Powder (Arrived) Solubilize Dissolve (Anhydrous DMSO) Start->Solubilize Immediate Aliquot Aliquot (Single Use) Solubilize->Aliquot Minimal Light Purge Argon Purge (Displace O2) Aliquot->Purge Critical Step Freeze Deep Freeze (-80°C) Purge->Freeze Prevent Hydrolysis Freeze->Solubilize Do NOT Refreeze

Figure 1: The "One-Way" Storage Workflow. Note the critical prohibition of freeze-thaw cycles for solubilized aliquots.

Module 2: Solubilization & Solvent Chemistry

The Problem: Water is the enemy. The imidazo[1,2-a]pyrazine core is prone to hydrolysis, particularly if the pH shifts. However, the most common solvent, DMSO, is hygroscopic (absorbs water from air).

Recommended Solvents
  • Anhydrous DMSO (Dimethyl Sulfoxide):

    • Why: Excellent solubility (>100 mM).

    • Risk: Old DMSO contains water.

    • Fix: Use single-use ampoules of DMSO or store DMSO over 3Å molecular sieves.

  • Acidified Ethanol (Ethanol + 0.1% HCl):

    • Why: Protonation of the ring nitrogens (N-1 or N-4) reduces electron density, effectively "passivating" the ring against oxidative attack.

    • Risk:[1] Acid can catalyze hydrolysis if water is present. Only use for short-term working stocks.

Solubility Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Solution turns Yellow/Brown Autoxidation. The electron-rich ring is reacting with dissolved oxygen.CRITICAL FAILURE. Discard. Future prep: Degas solvents with Argon for 15 mins before use.
Precipitation upon dilution "Crash-out." Rapid change in polarity when moving from DMSO to aqueous buffer.Dilute stepwise. Add surfactant (e.g., 0.01% Tween-20) to the aqueous buffer before adding the stock.
Loss of Signal (if bioluminescent) Hydrolysis. The ring has cleaved or the methoxy group has hydrolyzed.Check pH. Avoid phosphate buffers (can catalyze hydrolysis). Use Tris or HEPES at pH < 7.5.

Module 3: Chemical Degradation Mechanisms

Understanding how the molecule breaks down allows you to prevent it.

Pathway 1: Oxidative Dehydrogenation (The "Browning" Effect)

Imidazo[1,2-a]pyrazines are susceptible to attack by Singlet Oxygen (


) or Superoxide anions. The C-3 position is the "Achilles' heel."
  • Mechanism: Radical attack at C-3

    
     Peroxide intermediate 
    
    
    
    Ring opening or polymerization (Brown tar).
  • Prevention: Antioxidants.[2] Adding Ascorbic Acid (10-50 µM) to the buffer can sacrifice itself to protect the pyrazine ring.

Pathway 2: Hydrolysis

The 5-methoxy group is an ether, generally stable. However, the pyrazine ring itself can undergo nucleophilic attack by water, especially in basic conditions (pH > 8.0).

Degradation Pathway Diagram

DegradationPathways cluster_mitigation Mitigation Strategies Molecule This compound (Active) Oxidation Oxidative Attack (Light + O2) Molecule->Oxidation Exposure to Air/Light Hydrolysis Hydrolytic Attack (High pH + H2O) Molecule->Hydrolysis pH > 8.0 Product1 Oxidized Dimer/Amide (Inactive/Brown) Oxidation->Product1 Irreversible Product2 Ring-Opened Acid (Inactive) Hydrolysis->Product2 Irreversible Argon Argon Purge Argon->Oxidation Blocks Acid Acidification (pH < 7) Acid->Hydrolysis Slows

Figure 2: Primary degradation pathways. Note that oxidation is often faster and more visually apparent (color change) than hydrolysis.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use plastic tubes for storage?

  • Answer: For solid powder, yes. For solutions, No. Imidazo[1,2-a]pyrazines are lipophilic heterocyclic compounds. They can adsorb onto polypropylene (standard Eppendorf tubes), effectively lowering your concentration over time. Use glass vials or low-binding tubes for stock solutions.

Q2: My DMSO stock froze in the fridge (4°C). Is it ruined?

  • Answer: Likely yes, but not because of the temperature. DMSO freezes at 19°C. If it froze and thawed repeatedly as the fridge cycled, water condensation likely occurred on the surface of the solid DMSO. Upon thawing, that water mixed into the solvent, initiating hydrolysis. Always store DMSO stocks at -20°C or -80°C where they remain solid and kinetically stable.

Q3: Can I sonicate the solution to dissolve it faster?

  • Answer: Use caution. Sonication generates heat and can create cavitation bubbles that generate local radicals, accelerating oxidation. If you must sonicate, use a bath sonicator with ice water and limit it to 10-second bursts.

Q4: Why does the protocol recommend acidification?

  • Answer: Acidification (e.g., 10-50 mM HCl in the solvent) protonates the N-1 nitrogen. This withdraws electron density from the ring system, making it less attractive to electrophilic oxygen species. It essentially "armors" the molecule against oxidation during storage.

References

  • MedChemExpress (MCE). Imidazo[1,2-a]pyrazine Product Guidelines: Storage and Solubility. Retrieved from

  • National Institutes of Health (NIH). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives. PubMed PMID: 20832916. Retrieved from

  • Sigma-Aldrich. 5-Methyl-imidazo[1,2-a]pyrazine Technical Service & COA. Retrieved from

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, and Antioxidant Activity. (2018).[1][3] Retrieved from

  • ChemScene. 8-Methoxyimidazo[1,2-a]pyrazine-6-carboxylic acid Safety Data Sheet. Retrieved from

Sources

Minimizing side product formation in imidazo[1,2-a]pyrazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for Imidazo[1,2-a]pyrazine Synthesis. As a scaffold of significant interest in medicinal chemistry and materials science, the successful synthesis of imidazo[1,2-a]pyrazines is paramount.[1][2] However, the path to pure, high-yield products can be fraught with challenges, most notably the formation of persistent and often difficult-to-separate side products.

This guide is designed for researchers, scientists, and drug development professionals who are actively working with this heterocyclic system. Drawing from extensive literature and field-proven insights, this document moves beyond simple protocols to provide a deep, mechanistic understanding of why side reactions occur and offers robust, actionable strategies to mitigate them. Here, you will find detailed troubleshooting guides in a question-and-answer format, addressing the specific issues you are likely to encounter at the bench.

Troubleshooting Guide: Common Side Product Issues

This section addresses the most frequently encountered challenges in imidazo[1,2-a]pyrazine synthesis. Each entry details the problem, explains the underlying chemical principles, and provides concrete solutions and protocols to steer your reaction toward the desired outcome.

Problem 1: Poor Regioselectivity and Formation of Isomeric Mixtures

Question: "My reaction is producing a mixture of regioisomers (e.g., 2-substituted vs. 3-substituted products), leading to low yields of my target molecule and difficult purification. How can I control the regioselectivity?"

Answer: This is one of the most common challenges. The formation of regioisomers stems from the fact that the aminopyrazine starting material has multiple nucleophilic sites that can react with the electrophile. The outcome is often a delicate balance of electronic and steric factors, which can be manipulated to your advantage.

The Mechanistic Origin of Regioisomers

In the classical condensation between a 2-aminopyrazine and an α-halocarbonyl compound, the initial step is the SN2 reaction. The 2-aminopyrazine has two endocyclic (ring) nitrogens (N1 and N4) and one exocyclic amino group. The N1 nitrogen is generally the most nucleophilic and will typically initiate the reaction by attacking the α-carbon of the halo-ketone.[3] This is followed by an intramolecular condensation between the pendant amino group and the ketone, leading to the desired imidazo[1,2-a]pyrazine core.

However, competing reactions can occur. If the exocyclic amine attacks the electrophile first, or if the less nucleophilic N4 nitrogen reacts, different cyclization pathways can be initiated, leading to undesired isomers or other side products.[3]

cluster_main Desired Pathway (N1 Attack) cluster_side Competing Pathway (Exocyclic N Attack) A 2-Aminopyrazine + α-Bromo Ketone B N1 Alkylation Intermediate A->B  Most Nucleophilic  N1 Attacks D Exocyclic Amine Alkylation A->D  Less Favorable  Attack C Imidazo[1,2-a]pyrazine B->C  Intramolecular  Cyclization E Side Product(s) D->E

Caption: Competing pathways in imidazo[1,2-a]pyrazine synthesis.

Solutions and Protocols
  • Employ a Directing Group: The most reliable method to ensure regioselectivity is to temporarily deactivate the competing nucleophilic sites. Introducing a chloro group at the 3-position of the 2-aminopyrazine ring reduces the nucleophilicity of the adjacent N4 nitrogen, forcing the reaction to proceed through the desired N1 attack. The chloro group can be removed later via catalytic hydrogenation.[3]

  • Strategic Synthesis Design for 2- vs. 3-Substituted Isomers:

    • To favor 2-substituted products: The classic approach is best. Condensation of a 2-amino-3-chloropyrazine with the appropriate α-haloketone will exclusively place the substituent from the ketone at the 2-position.[3]

    • To favor 3-substituted products: A multi-component approach like the Groebke-Blackburn-Bienaymé (GBB) reaction is superior. This reaction combines an aminopyrazine, an aldehyde, and an isocyanide, and it reliably forms the 3-aminoimidazo[1,2-a]pyrazine scaffold.[4][5]

  • Utilize Advanced Organometallic Methods: For functionalizing an existing imidazo[1,2-a]pyrazine core, regioselectivity can be controlled by the choice of metalating agent. A study demonstrated a complete switch in regioselectivity based on the base used:

    • C3 Functionalization: Using TMPMgCl·LiCl leads to selective magnesiation at the C3 position.

    • C5 Functionalization: Using TMP2Zn·2MgCl2·2LiCl switches the selectivity to the C5 position. This allows for precise, directed functionalization after the core has been formed.

Problem 2: Low Yield and Complex Mixtures in Groebke-Blackburn-Bienaymé (GBB) Reactions

Question: "I am attempting a three-component GBB reaction to synthesize a 3-aminoimidazo[1,2-a]pyrazine, but my yields are low and I'm getting a significant amount of an oxazole side product. What is going wrong?"

Answer: The GBB reaction is a powerful tool, but its success hinges on the careful orchestration of multiple equilibrium steps. Low yields are often traced back to catalyst choice, solvent, and the stability of the isocyanide reactant.

The Mechanistic Pitfalls

The GBB reaction proceeds through the formation of an imine from the aldehyde and aminopyrazine, which is then activated by an acid catalyst. The isocyanide attacks this activated iminium ion, followed by an intramolecular [4+1] cycloaddition to form the product.[1]

Key failure points include:

  • Isocyanide Instability: Certain isocyanides, particularly α-isocyanoacetamides, are prone to acid-catalyzed ring-chain tautomerization, especially at elevated temperatures. This side reaction forms a 1,3-oxazole, which is a common and often major byproduct that consumes the isocyanide.[6]

  • Inefficient Catalyst: The reaction requires an acid catalyst to activate the imine for nucleophilic attack. Without an effective catalyst, the reaction will be sluggish or fail altogether.[7]

  • Presence of Water: Water can hydrolyze the imine intermediate, stalling the reaction.

GBB_Troubleshooting cluster_workflow Troubleshooting Workflow for Low GBB Yield Start Low Yield or Side Products Observed Check_Temp Is Reaction Temperature > RT? Start->Check_Temp Check_Catalyst Is an Effective Acid Catalyst Present? Check_Temp->Check_Catalyst No Solution_Temp Lower Temperature to RT to Prevent Isocyanide Decomposition Check_Temp->Solution_Temp Yes Check_Dehydrating Is Water Present? Check_Catalyst->Check_Dehydrating Yes Solution_Catalyst Optimize Catalyst: Try I2, Sc(OTf)3, or BF3·MeCN Check_Catalyst->Solution_Catalyst No Check_Reagents Are Reagents Pure? Check_Dehydrating->Check_Reagents No Solution_Dehydrating Add Dehydrating Agent (e.g., Trimethyl Orthoformate) Check_Dehydrating->Solution_Dehydrating Yes Solution_Reagents Purify Aldehyde and Use Anhydrous Solvents Check_Reagents->Solution_Reagents No

Caption: Troubleshooting workflow for the GBB reaction.

Solutions and Protocols
  • Optimize the Catalyst and Solvent System: The choice of catalyst is critical. While various Lewis and Brønsted acids work, some combinations are demonstrably superior.

Catalyst (mol%)SolventTemperature (°C)Yield (%)Reference
CAN (5)EtOHRT65[1]
SnCl₄ (5)EtOHRT70[1]
I₂ (5) EtOH RT 92 [1]
FeCl₃ (5)EtOHRT35[1]
NH₄Cl (10)EtOHRT72[6]
Sc(OTf)₃MeOH/DCMRT-[7][8]
BF₃·MeCN MeCN 50 ~85 [4]
  • Control the Temperature: To prevent the formation of oxazole byproducts from temperature-sensitive isocyanides, conduct the reaction at room temperature.[6] If the reaction is sluggish, consider a more potent catalyst rather than increasing the heat.

  • Remove Water: For reactions sensitive to hydrolysis, especially on a larger scale, the addition of a dehydrating agent like trimethyl orthoformate can significantly improve yields and product purity.[4]

Problem 3: Formation of Over-Halogenated Side Products

Question: "I am trying to functionalize the imidazo[1,2-a]pyrazine core via bromination, but I'm getting inseparable mixtures of di- and tri-brominated products. How can I achieve selective mono-bromination?"

Answer: The imidazo[1,2-a]pyrazine ring is electron-rich and highly activated towards electrophilic substitution, making it prone to over-halogenation. Achieving selectivity requires precise control over the reaction conditions and the choice of brominating agent.

The Reactivity of the Core

The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack. However, the C5, C6, and C8 positions are also susceptible to substitution, and once the first bromine is added, the ring can remain activated enough for subsequent additions. Using powerful brominating agents like molecular bromine (Br₂) often leads to a mixture of products that are very difficult to separate.[9]

Solutions and Protocols
  • Use a Milder Brominating Agent: Switch from molecular bromine to N-Bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and provides better control, significantly favoring mono-bromination at the C3 position.[2]

  • Control Stoichiometry and Temperature:

    • Use precisely 1.0 to 1.1 equivalents of NBS to minimize over-bromination.

    • Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to increase selectivity.

Protocol: Selective C3-Bromination using NBS
  • Dissolve the imidazo[1,2-a]pyrazine starting material (1.0 eq.) in a suitable solvent like ethanol or acetonitrile.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for imidazo[1,2-a]pyrazines?

A1: Column chromatography on silica gel is the most common and effective method. A gradient elution system of hexanes and ethyl acetate is typically a good starting point. For more polar compounds, dichloromethane and methanol may be required. For industrial-scale purification of 3-amino GBB products, forming a sulfate salt has been shown to be a highly efficient method for isolation and purification, avoiding the need for chromatography.[4]

Q2: How do electron-donating or -withdrawing groups on my starting materials affect the reaction outcome?

A2: Substituents have a significant electronic effect. In GBB reactions, electron-poor aldehydes (those with electron-withdrawing groups) tend to give higher yields because they form the initial imine intermediate more readily and make it more electrophilic for the subsequent isocyanide attack.[4] Conversely, electron-rich aldehydes may require stronger catalysts or longer reaction times.

Q3: Can I use microwave or ultrasound for my reaction? What are the advantages?

A3: Yes, both microwave irradiation and ultrasound have been successfully applied to the synthesis of imidazo[1,2-a]azines.[10][11][12] The primary advantages are a dramatic reduction in reaction time (from hours to minutes), often leading to higher yields and cleaner reaction profiles by minimizing the time for side reactions to occur.[10][13] These techniques are particularly valuable for high-throughput synthesis and library generation.

References

  • Comparison Table of Various Methods for the Synthesis of Imidazo[1,2-a]pyridines a. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Lin, W., & Zhang, W. (2010). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 24. [Link]

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Martínez-Vargas, A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. [Link]

  • Krasavin, M., et al. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Régnier, S., et al. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry. [Link]

  • Ortega-Alfaro, M. C., et al. (2018). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Proceedings. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. European Journal of Organic Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Kumar, D. S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]

  • de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Sayer, J. R. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews. [Link]

  • Kumar, D., et al. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]

  • Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds. [Link]

  • Tron, G. C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

  • Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Reddy, C. M., et al. (2020). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Beilstein Archives. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Sayer, J. R., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Springer Nature. [Link]

  • da Silva, W. A., et al. (2018). Scandium(III)‐Triflate‐Catalyzed Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

  • Martínez-Vargas, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Sayer, J. R., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sayer, J. R., et al. (2014). Initial lead structures of 2-and 3-substituted 8-amino imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • de Souza, M. C. B. V., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Ye, S., et al. (2011). A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. Organic Letters. [Link]

  • Kaval, N., et al. (2005). A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines. Journal of Combinatorial Chemistry. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. University of Groningen. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. [Link]

  • Liu, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Martínez-Vargas, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

Sources

Strategies to improve blood-brain barrier penetration of imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CNS Drug Discovery Technical Support Center . I am Dr. Aris, your Senior Application Scientist. I specialize in the optimization of nitrogen-fused heterocycles for central nervous system (CNS) indications.

Below is your customized troubleshooting guide for Imidazo[1,2-a]pyrazines . This scaffold is a privileged structure in kinase inhibition (e.g., Aurora, CK2, BRAF) but notoriously difficult to deliver across the Blood-Brain Barrier (BBB) due to its susceptibility to P-glycoprotein (P-gp/MDR1) efflux and intrinsic polarity.

Quick Status Check: The "Traffic Light" Diagnostics

Before proceeding, compare your lead compound’s data against these benchmarks.

MetricGreen Light (Go)Yellow Light (Caution)Red Light (Stop)
LogD (pH 7.4) 2.0 – 3.51.0 – 2.0 or 3.5 – 4.5< 1.0 or > 5.0
TPSA < 70 Ų70 – 90 Ų> 90 Ų
H-Bond Donors (HBD) 0 – 12≥ 3
MDCK-MDR1 Efflux Ratio < 2.02.0 – 3.0> 3.0
Kp,uu (Rat) > 0.30.1 – 0.3< 0.1

Module 1: Physicochemical Optimization (The "Hardware" Fixes)

Q: My compound has a TPSA < 90 Ų and LogD ~2.5, but in vivo brain levels are negligible. Why?

A: You are likely facing P-gp recognition , not a passive permeability issue. While TPSA and LogD are critical for passive diffusion, imidazo[1,2-a]pyrazines are frequent substrates for the efflux transporter P-gp (MDR1). The core scaffold contains a bridgehead nitrogen (N4) and often an amine at C8.

  • The Fix: Calculate your Hydrogen Bond Donor (HBD) count. If HBD > 1, you must reduce it. P-gp recognition correlates strongly with the number of HBDs.

  • Strategy:

    • Mask the C8-Amine: If your SAR allows, alkylate the C8-amine or replace it with a less basic H-bond acceptor (e.g., ether or non-basic heterocycle).

    • Intramolecular H-Bonding: Introduce a substituent (e.g., F, OMe) adjacent to an NH group to form a pseudo-ring, effectively "hiding" the donor from the solvent and transporters.

Q: How does the C8-position specifically affect BBB penetration?

A: The C8 position is solvent-accessible and critical for both solubility and kinase selectivity. However, a primary amine (–NH2) at C8 is a "red flag" for CNS entry.

  • Mechanism: The primary amine contributes 2 HBDs and significantly increases polarity. Furthermore, if the pKa of the scaffold is high (> 8.0), the molecule will be protonated at physiological pH, preventing passive diffusion.

  • Protocol:

    • Substitution: Replace the C8-NH2 with a cyclic amine (e.g., morpholine, piperazine) only if you cap the distal nitrogen.

    • Bioisostere: Consider a C8-methyl or C8-cyano group if the nitrogen interaction is not essential for target binding.

Module 2: Efflux Transporter Evasion (The "Software" Fixes)

Q: My MDCK-MDR1 Efflux Ratio (ER) is 5.4. Is this salvageable?

A: An ER > 3.0 indicates your compound is a strong P-gp substrate. This is a "hard stop" for CNS development unless optimized.

  • Troubleshooting Steps:

    • Check Basicity: Imidazo[1,2-a]pyrazines can be basic. P-gp loves cationic, amphiphilic molecules. Measure the pKa. If pKa > 7.5, lower it.

    • Fluorination: Introduce fluorine atoms on the aromatic rings attached to C2 or C3. Fluorine lowers the pKa of nearby amines and increases lipophilicity without adding steric bulk, often reducing P-gp affinity.

    • N-Methylation: If you have amide linkers extending from the core, N-methylate them. This removes an HBD and disrupts the H-bond network P-gp uses to grasp the molecule.

Q: I see a discrepancy between PAMPA-BBB and MDCK-MDR1 data. Which do I trust?

A: Trust the MDCK-MDR1 data.[1]

  • Reasoning: PAMPA-BBB only measures passive permeability (lipid diffusion). It does not contain transporters. A compound can fly through PAMPA (high permeability) but be pumped out instantly by P-gp in the MDCK assay.

  • Rule of Thumb: High PAMPA + High MDCK ER = Good passive permeability but high efflux liability. You need to modify the structure to evade the pump, not to improve lipophilicity.

Module 3: Decision Logic & Workflows

Optimization Decision Tree

Use this logic flow to determine your next medicinal chemistry move.

OptimizationTree Start Start: Low Brain Exposure CheckER Check MDCK-MDR1 Efflux Ratio (ER) Start->CheckER ER_High ER > 2.5 (Active Efflux) CheckER->ER_High Yes ER_Low ER < 2.5 (Passive Issue) CheckER->ER_Low No CheckHBD Count H-Bond Donors (HBD) ER_High->CheckHBD CheckLogD Check LogD (Is it < 1.5?) ER_Low->CheckLogD ReduceHBD Strategy: Cap Amides, Mask NH, N-Methylation CheckHBD->ReduceHBD HBD > 1 CheckpKa Check pKa (Is it > 7.5?) CheckHBD->CheckpKa HBD <= 1 LowerpKa Strategy: Add Fluorine, Electron Withdrawing Groups CheckpKa->LowerpKa Yes IncreaseLip Strategy: Add Alkyl/Aryl groups, Bioisosteres CheckLogD->IncreaseLip Yes CheckMW Check MW/TPSA (MW > 500 or TPSA > 90?) CheckLogD->CheckMW No ReduceSize Strategy: Fragment Based Screening, Cut Side Chains CheckMW->ReduceSize Yes

Caption: Decision logic for troubleshooting low CNS exposure in imidazo[1,2-a]pyrazine series.

Module 4: Experimental Validation Protocols

Protocol: MDCK-MDR1 Permeability Assay

This is the gold standard for validating your structural modifications.

Objective: Determine the Apparent Permeability (


) and Efflux Ratio (ER).

Materials:

  • MDCK-MDR1 cells (transfected with human ABCB1 gene).[1]

  • Transwell® plates (0.4 µm pore size).

  • Transport Buffer: HBSS + 10 mM HEPES, pH 7.4.

  • Reference Controls: Prazosin (substrate), Vinblastine (substrate), Propranolol (high perm).

Step-by-Step Workflow:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell inserts. Culture for 4-5 days until confluent (TEER > 1000

    
    ).
    
  • Preparation: Wash monolayers 2x with pre-warmed Transport Buffer.

  • Dosing:

    • A-to-B (Apical to Basolateral): Add

      
       test compound to the Apical chamber.
      
    • B-to-A (Basolateral to Apical): Add

      
       test compound to the Basolateral chamber.
      
  • Incubation: Incubate at 37°C, 5% CO2 for 60 minutes with mild shaking.

  • Sampling: Collect aliquots from both donor and receiver compartments.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    
    
    

Interpretation:

  • ER < 2.0: Low probability of P-gp efflux. Good candidate.

  • ER > 2.0: Substrate for P-gp. High risk of low brain penetration.

  • Recovery < 70%: Check for non-specific binding to the plastic or cell retention.

Visual Workflow: The Validation Cascade

ValidationCascade Compound New Analog Tier1 Tier 1: In Silico (LogD, TPSA, HBD) Compound->Tier1 Tier2 Tier 2: In Vitro (MDCK-MDR1) Tier1->Tier2 Pass Stop1 Redesign Tier1->Stop1 Fail Tier3 Tier 3: In Vivo PK (Rat Kp,uu) Tier2->Tier3 ER < 2.5 Stop2 Optimize Structure Tier2->Stop2 ER > 2.5 Tier3->Stop2 Kp,uu < 0.1 Success Lead Candidate Tier3->Success Kp,uu > 0.3 Stop1->Compound Stop2->Compound

Caption: The tiered validation cascade ensures resources are only spent on compounds with high CNS probability.

References

  • Discovery of Imidazo[1,2-a]pyrazines as TARP

    
    -8 Selective AMPAR Negative Modulators 
    Source: Journal of Medicinal Chemistry (2016)
    URL:[Link]
    Relevance: Describes the correlation between in vitro efflux ratios and in vivo brain penetration for this specific scaffold.
    
  • Strategies to Improve the Blood-Brain Barrier Penetration of Small Molecules Source: Journal of Medicinal Chemistry (2021) URL:[Link] Relevance:[2][3][4][5][6][7][8][9][10] Comprehensive review on structural modifications (HBD reduction, pKa modulation) to overcome efflux.

  • MDCK-MDR1 Permeability Assay Protocol Source: Cyprotex / Evotec Technical Guides URL:[Link] Relevance: Industry standard protocol for assessing P-gp substrate liability.

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2010) URL:[Link] Relevance: Provides SAR data on the C8-position and its impact on pharmacokinetic profiles.

Sources

Technical Support Center: Addressing Resistance to Imidazo[1,2-a]pyrazine-Based Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine-based compounds. This guide is designed to provide expert insights and practical, field-tested protocols to help you anticipate, identify, and overcome the challenges of drug resistance. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your research is built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions that arise during the investigation of imidazo[1,2-a]pyrazine drug efficacy and resistance.

Q1: My imidazo[1,2-a]pyrazine compound is showing a higher IC50 value than expected in my cancer cell line. What could be the cause?

An unexpectedly high IC50 value can stem from several factors. First, intrinsic resistance may be present, where the cell line possesses inherent characteristics that reduce its sensitivity to the drug. This could be due to low expression of the drug's target or pre-existing mutations. Second, the issue could be experimental. It is crucial to verify the compound's purity, solubility in the culture medium, and stability over the course of the assay. Inconsistent cell seeding density and suboptimal cell health can also significantly impact results.[1][2][3] Finally, if you are using a cell line that has been previously exposed to other drugs, it may exhibit cross-resistance.

Q2: After an initial period of effectiveness, my cell cultures are starting to grow again despite continuous treatment with the imidazo[1,2-a]pyrazine inhibitor. What is happening?

This is a classic example of acquired resistance. A small population of cells may have survived the initial treatment and, through genetic or non-genetic changes, developed mechanisms to evade the drug's effects.[4] Common mechanisms include mutations in the drug's target protein that prevent the inhibitor from binding, the activation of alternative "bypass" signaling pathways that maintain cell proliferation and survival, or increased expression of drug efflux pumps that actively remove the compound from the cell.[5][6][7][8]

Q3: How do I determine if resistance is due to a target mutation or a bypass pathway?

Distinguishing between these two common resistance mechanisms requires a multi-pronged experimental approach.

  • For Target Mutations: The most direct method is to sequence the gene encoding the target protein from your resistant cell population and compare it to the parental (sensitive) cells. Look for mutations in the kinase domain, particularly the "gatekeeper" residue, which can block inhibitor binding.[9][10][11][12][13]

  • For Bypass Pathways: Use techniques like Western blotting or phospho-proteomics to probe the activation status of key signaling nodes in parallel pro-survival pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK).[7][14][15] An increase in phosphorylation of proteins like Akt or ERK in resistant cells, despite continued target inhibition, strongly suggests the activation of a bypass mechanism.[5][16][17]

Q4: Could my cells be simply pumping the drug out? How can I check for this?

Yes, this is a frequent mechanism known as multidrug resistance (MDR). It is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[[“]][19][20][21][22] You can investigate this by:

  • Gene Expression Analysis: Use qPCR or RNA-seq to check for increased mRNA levels of genes like ABCB1 or ABCG2 in resistant cells.

  • Protein Expression Analysis: Use Western blotting to confirm if the protein levels of these transporters are elevated.

  • Functional Assays: Use a fluorescent substrate of the suspected transporter (e.g., Rhodamine 123 for P-gp) and measure its accumulation in the cells. Resistant cells will show lower fluorescence. This effect can often be reversed by co-incubating the cells with a known inhibitor of the transporter.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and protocols to systematically investigate and characterize resistance to imidazo[1,2-a]pyrazine-based drugs.

Guide 1: Validating Drug Potency and Investigating Acquired Resistance

This guide provides a comprehensive workflow to confirm your drug's activity and to generate and initially characterize a drug-resistant cell line.

Workflow for Investigating Acquired Resistance

G cluster_0 Phase 1: Baseline & Resistance Development cluster_1 Phase 2: Characterization of Resistant Phenotype cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Validation & Strategy A Establish Baseline IC50 in Parental Cell Line B Culture Parental Cells with Gradually Increasing Drug Concentration A->B C Isolate and Expand Resistant Colonies B->C D Confirm IC50 Shift in Resistant vs. Parental Cells C->D E Assess Cross-Resistance to Other Inhibitors D->E F Hypothesis-Driven Experiments D->F G Target Gene Sequencing (e.g., Sanger) F->G Target Alteration? H Bypass Pathway Analysis (e.g., Western Blot) F->H Signaling Changes? I Drug Efflux Analysis (e.g., qPCR, Functional Assay) F->I MDR? J Validate Mechanism (e.g., siRNA, Overexpression) G->J H->J I->J K Test Combination Therapies J->K

Caption: Workflow for developing and characterizing drug-resistant cell lines.

Protocol 1.1: Generation of a Drug-Resistant Cell Line

This protocol describes a standard method for developing acquired resistance in an adherent cancer cell line through continuous, escalating drug exposure.[23]

Materials:

  • Parental cancer cell line of interest

  • Imidazo[1,2-a]pyrazine drug stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Cell culture flasks/dishes, serological pipettes, etc.

  • Cell viability assay kit (e.g., CCK-8, MTS)[24]

Procedure:

  • Initial IC50 Determination: First, accurately determine the IC50 of your compound in the parental cell line using a standard 72-hour cell viability assay.[25] This is your baseline.

  • Initiate Low-Dose Exposure: Begin by culturing the parental cells in their standard medium containing the imidazo[1,2-a]pyrazine drug at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Monitor and Passage: Monitor the cells daily. Initially, you will observe significant cell death and reduced proliferation. Continue to culture the surviving cells, replacing the drug-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (this may take several weeks), increase the drug concentration by 1.5- to 2-fold.[23]

  • Repeat Escalation Cycle: You will again observe a period of cell death followed by recovery. Repeat this cycle of adaptation and dose escalation until the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial parental IC50.

  • Isolation and Expansion: At this point, you have a mixed population of resistant cells. You can either maintain this polyclonal population or isolate single-cell clones (via limiting dilution or cell sorting) to establish monoclonal resistant lines.

  • Confirmation of Resistance: Perform a cell viability assay on your newly generated resistant line(s) alongside the parental line. A significant rightward shift in the dose-response curve and an increased IC50 value confirms the resistant phenotype.[23]

Cell LineDrugParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
HCT116Compound X5075015
A549Compound Y120150012.5
PC9Compound Z2590036
Caption: Example data showing IC50 shift in resistant cell lines.
Guide 2: Investigating Molecular Mechanisms of Resistance

Once a resistant phenotype is confirmed, the next step is to elucidate the underlying molecular mechanism.

Signaling Pathway in Kinase Inhibition and Resistance

Many imidazo[1,2-a]pyrazine compounds target protein kinases, often within the PI3K/mTOR or Aurora kinase families.[26][27][28] Resistance can emerge from direct changes to the target or by activating parallel pathways that bypass the inhibited node.

G RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Drug Imidazo[1,2-a]pyrazine Inhibitor Drug->mTOR Gatekeeper Gatekeeper Mutation Gatekeeper->mTOR Prevents Drug Binding BypassRTK Bypass RTK (e.g., MET, AXL) BypassRTK->PI3K Reactivates Pathway EffluxPump Drug Efflux Pump (e.g., ABCB1) EffluxPump->Drug Removes Drug

Caption: Common resistance mechanisms to a kinase inhibitor targeting the mTOR pathway.

Protocol 2.1: Western Blot Analysis of Bypass Signaling Pathways

This protocol is used to assess the phosphorylation status of key proteins in signaling pathways commonly associated with resistance.

Materials:

  • Parental and resistant cell lines

  • Imidazo[1,2-a]pyrazine drug

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Primary antibodies (e.g., p-Akt (Ser473), Total Akt, p-ERK1/2, Total ERK1/2, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis: Seed both parental and resistant cells. Allow them to adhere overnight. Treat the cells with the imidazo[1,2-a]pyrazine drug at a concentration known to inhibit the target in parental cells (e.g., 5x IC50) for a specified time (e.g., 1-6 hours). Include untreated controls.

  • Harvest Cells: After treatment, wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.[24] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Transfer: Normalize protein amounts for all samples, denature them, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash, then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescence substrate and image the blot.

  • Analysis: Compare the levels of phosphorylated proteins relative to the total protein levels between parental and resistant cells, both with and without drug treatment. A sustained or increased phosphorylation of Akt or ERK in the resistant cells despite drug treatment indicates the activation of a bypass pathway.

References

  • Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Molecular mechanisms of ABC transporter-mediated drug resistance. (n.d.). Consensus. Retrieved February 27, 2026, from [Link]

  • How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. (n.d.). American Journal of Physiology. Retrieved February 27, 2026, from [Link]

  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Advances in protein kinase drug discovery through targeting gatekeeper mutations. (2023, October 9). Taylor & Francis Online. Retrieved February 27, 2026, from [Link]

  • Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. (2025, October 15). Wiley Online Library. Retrieved February 27, 2026, from [Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity. (n.d.). Solvo Biotechnology. Retrieved February 27, 2026, from [Link]

  • How a kinase inhibitor withstands gatekeeper residue mutations. (2016, September 30). IndiaBioscience. Retrieved February 27, 2026, from [Link]

  • Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. (2024, June 18). MDPI. Retrieved February 27, 2026, from [Link]

  • Proposed mechanisms accounting for resistance to inhibitors of the PI3K... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Targeting Gatekeeper Mutations for Kinase Drug Discovery. (2022, December 8). PubMed. Retrieved February 27, 2026, from [Link]

  • Emerging roles of Aurora-A kinase in cancer therapy resistance. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, January 30). Cell Press. Retrieved February 27, 2026, from [Link]

  • How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. (2016, March 8). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. (2018, December 3). American Association for Cancer Research. Retrieved February 27, 2026, from [Link]

  • Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. (2015, October 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Identification and characterization of drug resistance mechanisms in cancer cells against Aurora kinase inhibitors CYC116 and ZM447439. (2020, August 26). bioRxiv. Retrieved February 27, 2026, from [Link]

  • Cancer Cell Resistance to Aurora Kinase Inhibitors: Identification of Novel Targets for Cancer Therapy. (2012, November 14). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Evolution of Resistance to Aurora Kinase B Inhibitors in Leukaemia Cells. (2012, February 16). PLOS One. Retrieved February 27, 2026, from [Link]

  • Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer. (2019, May 26). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022, November 10). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017, June 15). Sorger Lab. Retrieved February 27, 2026, from [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025, August 12). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2025, August 9). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. (2013, September 24). American Association for the Advancement of Science. Retrieved February 27, 2026, from [Link]

  • Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. (n.d.). Frontiers. Retrieved February 27, 2026, from [Link]

  • Analysis of bypass signaling in EGFR pathway and profiling of bypass genes for predicting response to anticancer EGFR tyrosine kinase inhibitors. (n.d.). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Troubleshooting guide. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Updates on altered signaling pathways in tumor drug resistance. (n.d.). Dove Press. Retrieved February 27, 2026, from [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (2023, November 17). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 1). PubMed. Retrieved February 27, 2026, from [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2025, August 9). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Imidazo[1,2-a]pyrazines. (2016, June 19). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, April 26). National Institutes of Health. Retrieved February 27, 2026, from [Link]

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Technical Support & Troubleshooting Center: 5-Methoxyimidazo[1,2-a]pyrazine (5-MIP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 5-MIP Technical Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 5-Methoxyimidazo[1,2-a]pyrazine and its structural analogs.

Recently, imidazo[1,2-a]pyrazine derivatives have emerged as highly potent preclinical candidates, functioning both as [1] to stimulate the cGAS-STING immune pathway, and as [2] with potent anticancer activities. The addition of the methoxy group (-OCH₃) at the C5 position acts as an electron-donating moiety, enhancing hydrogen bonding within target enzyme pockets while introducing steric bulk that locks the molecule into a bioactive conformation.

This portal provides field-proven troubleshooting strategies, self-validating protocols, and pharmacokinetic insights to optimize your dosage and administration workflows.

Part 1: Quantitative Pharmacological Profile

Before optimizing administration, it is critical to understand the baseline pharmacodynamics of the 5-MIP scaffold. Direct translation from in vitro IC₅₀ to in vivo dosing often fails without accounting for the high plasma protein binding inherent to this lipophilic core.

Table 1: Comparative Efficacy & Dosing Metrics of 5-MIP Derivatives
ParameterENPP1 Inhibitor ApplicationTubulin Inhibitor Application
Primary Target ENPP1 (cGAS-STING pathway)Tubulin (Colchicine binding site)
In Vitro Potency (IC₅₀) 5.70 – 9.68 nM23 nM (HCT-116 cells)
Optimal In Vivo Dose 80 mg/kg (Murine model)15 – 30 mg/kg (Murine model)
Preferred Route Intraperitoneal (IP)Intravenous (IV) or IP
Vehicle System DMSO / PEG400 / Tween-80 / SalineDMSO / HP-β-CD / Saline
Key Efficacy Metric 77.7% Tumor Growth InhibitionG2/M phase cell cycle arrest

Part 2: Mechanism of Action & Dosage Rationale

Why does an ENPP1 inhibitor with a single-digit nanomolar IC₅₀ require an 80 mg/kg in vivo dose? The causality lies in the tumor microenvironment (TME). ENPP1 acts as a negative regulator by rapidly hydrolyzing 2'3'-cGAMP. To achieve sufficient target occupancy and outcompete high local concentrations of cGAMP in the TME, the systemic concentration of 5-MIP must be maintained well above its IC₅₀ for an extended half-life.

MOA TME Tumor Microenvironment (DNA Damage) cGAMP 2'3'-cGAMP (Signaling Messenger) TME->cGAMP releases ENPP1 ENPP1 Enzyme (Hydrolytic Degradation) cGAMP->ENPP1 binds STING STING Pathway (Activation) cGAMP->STING activates (when preserved) ENPP1->cGAMP degrades Drug This compound (Targeted Inhibitor) Drug->ENPP1 competitively inhibits Immune Immune Response (IFNB1, CXCL10, IL6) STING->Immune upregulates

Fig 1: Mechanism of Action for 5-MIP derivatives in ENPP1-mediated STING pathway activation.

Part 3: Formulation & Administration FAQs

Q1: My 5-MIP compound precipitates immediately when diluted in PBS. How do I fix this?

The Causality: The imidazo[1,2-a]pyrazine core is highly lipophilic. When introduced directly to an aqueous environment (like PBS), the molecules undergo rapid hydrophobic collapse and aggregate. The Solution: You must create a micellar gradient. Do not use PBS as the primary diluent. Instead, utilize a step-wise addition of excipients (DMSO → PEG400 → Tween-80 → Saline) to encapsulate the hydrophobic core before introducing the aqueous phase.

Q2: Should I administer 5-MIP via Intravenous (IV) or Intraperitoneal (IP) injection?

The Causality: IV administration provides 100% bioavailability but subjects the drug to immediate first-pass pulmonary and hepatic filtration, which can rapidly clear methoxy-substituted pyrazines. IP administration creates a depot effect in the peritoneal cavity, allowing for slower, sustained absorption. The Solution: For sustained target engagement (e.g., ENPP1 inhibition over 24 hours), use IP dosing at 80 mg/kg . For acute, high-Cmax requirements (e.g., disrupting tubulin dynamics during a specific cell cycle phase), use IV dosing at 15-25 mg/kg .

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your in vivo data, the formulation must be validated before it enters the animal. Use the following self-validating workflow.

Protocol 1: Step-Wise Formulation of 5-MIP (80 mg/kg IP Dose)

Formulation Ratio: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline

  • Primary Solubilization: Weigh the required mass of 5-MIP. Add 10% (final volume) of anhydrous DMSO. Vortex vigorously for 2 minutes until the solution is optically clear. Causality: DMSO disrupts the crystal lattice of the powder.

  • Micellar Encapsulation: Add 40% PEG400. Sonicate in a water bath at 37°C for 5 minutes. Add 5% Tween-80 and vortex for 1 minute. Causality: PEG400 and Tween-80 form a lipophilic shell around the 5-MIP molecules, preventing nucleation.

  • Aqueous Dispersion: Add 45% sterile Saline (0.9% NaCl) dropwise (1 drop per second) while continuously vortexing the tube. Causality: Dropwise addition prevents localized shock-precipitation.

  • Self-Validation Check (Critical): Centrifuge the final formulation at 10,000 x g for 3 minutes.

    • Pass: No pellet forms. The solution is ready for injection.

    • Fail: A microscopic white pellet forms. Discard the solution. The micellar encapsulation failed; reformulate using 10% HP-β-CD in place of Saline.

Formulation Start Assess 5-MIP Derivative Solvent Primary Solvent (10% DMSO) Start->Solvent Surfactant Surfactant Addition (40% PEG400 + 5% Tween-80) Solvent->Surfactant Aqueous Aqueous Phase (45% Saline Dropwise) Surfactant->Aqueous Check Self-Validation: Centrifuge at 10,000xg Aqueous->Check Success Proceed to Dosing (e.g., 80 mg/kg IP) Check->Success No Pellet (Clear) Fail Pellet Detected (Precipitation) Check->Fail Pellet Forms Rescue Rescue Formulation (Substitute Saline with 10% HP-β-CD) Fail->Rescue Rescue->Check Re-evaluate

Fig 2: Step-wise formulation and self-validation decision tree for lipophilic 5-MIP compounds.

Protocol 2: Pharmacokinetic (PK) Sampling & LC-MS/MS Validation

To verify that your chosen dosage is achieving the necessary systemic exposure:

  • Administration: Inject the validated 5-MIP formulation (IP or IV) into the murine model.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.5h, 1h, 2h, 4h, 8h, and 24h post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex for 5 minutes.

  • LC-MS/MS Readout: Analyze the supernatant. Target Benchmark: For effective ENPP1 inhibition, plasma concentrations must remain >50 nM (roughly 5x the IC₅₀) at the 8-hour mark.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Design, synthesis, and bioevaluation of imidazo[1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyrazine-Based PI3K Inhibitors and Other Targeted Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cancer therapeutics, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a focal point of intensive research and drug development. Its frequent dysregulation in a myriad of human cancers underscores its significance as a therapeutic target. This guide offers an in-depth comparison of the emerging class of imidazo[1,2-a]pyrazine-based PI3K inhibitors against other well-established PI3K inhibitors, providing a critical analysis of their performance based on available experimental data.

The PI3K Signaling Pathway: A Central Regulator of Cell Fate

The PI3K pathway is a pivotal intracellular signaling cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). This recruitment to the plasma membrane facilitates the phosphorylation and activation of Akt by other kinases, such as PDK1. Once activated, Akt phosphorylates a multitude of downstream targets, ultimately orchestrating the cellular responses.

Dysregulation of the PI3K pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a common event in cancer, leading to uncontrolled cell growth and survival. This has spurred the development of a diverse arsenal of PI3K inhibitors.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 Recruits Downstream Downstream Effectors Akt->Downstream Phosphorylates PDK1->Akt Phosphorylates (Activates) Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Derivatives Imidazo[1,2-a]pyrazine->PI3K Inhibit Other_Inhibitors Other PI3K Inhibitors Other_Inhibitors->PI3K Inhibit

Caption: The PI3K/Akt signaling pathway and points of inhibition.

A Promising Scaffold: Imidazo[1,2-a]pyrazine Derivatives as PI3K Inhibitors

For instance, a study on tricyclic imidazo[1,2-a]pyrazine derivatives led to the identification of molecule 8q , which exhibited a favorable selectivity profile for PI3Kα and PI3Kδ isoforms.[3] Another related class, imidazo[1,2-a]pyridine derivatives, has also yielded highly potent and selective PI3Kα inhibitors, such as compound 12 , with an IC50 of 0.0028 µM for PI3Kα.[4] These findings highlight the therapeutic potential of this chemical class in targeting PI3K-driven cancers.

Comparative Analysis: Imidazo[1,2-a]pyrazines vs. Other PI3K Inhibitors

The landscape of PI3K inhibitors can be broadly categorized into two main classes: pan-PI3K inhibitors that target all Class I isoforms (α, β, γ, and δ), and isoform-selective inhibitors that exhibit specificity for one or more isoforms.[1] The choice between a pan-inhibitor and an isoform-selective inhibitor is a critical strategic decision in drug development, with implications for both efficacy and toxicity.

Quantitative Comparison of Inhibitor Potency

The following tables provide a comparative overview of the in vitro potency (IC50 values) of a representative imidazo[1,2-a]pyridine derivative against a selection of well-characterized pan-PI3K and isoform-selective inhibitors.

Table 1: Pan-PI3K Inhibitors

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Reference
Copanlisib 0.53.76.40.7[5]
Buparlisib 52262116255[5]
Pictilisib 3.33.83.31.5[6]

Table 2: Isoform-Selective PI3K Inhibitors

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Primary Target(s)Reference
Imidazo[1,2-a]pyridine derivative (Cmpd 12) 2.8>1000>1000>1000α[4]
Alpelisib 51200250290α[5]
Idelalisib 86005600110015δ[7]
AZD8186 >10000467512β[8]
IPI-549 3200350016>8400γ[8]

The data clearly illustrates the diverse selectivity profiles of different PI3K inhibitors. While pan-inhibitors like Copanlisib exhibit broad activity across all isoforms, isoform-selective inhibitors demonstrate a high degree of specificity. The representative imidazo[1,2-a]pyridine derivative shows remarkable selectivity for the PI3Kα isoform, a key target in many solid tumors.

Experimental Protocols for Inhibitor Characterization

The robust characterization of PI3K inhibitors necessitates a panel of well-defined experimental assays. The following protocols provide a framework for assessing the biochemical and cellular activity of these compounds.

In Vitro PI3K Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_Enzyme Recombinant PI3K Isoform Incubation Incubate Enzyme, Inhibitor, and Substrate Mix Recombinant_Enzyme->Incubation Inhibitor_Dilutions Serial Dilutions of Inhibitor Inhibitor_Dilutions->Incubation Substrate_Mix Substrate (PIP2) & ATP Substrate_Mix->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calculation Calculate IC50 Luminescence->IC50_Calculation

Caption: Workflow for an in vitro PI3K kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA. Prepare serial dilutions of the test inhibitor in DMSO. Prepare a substrate solution containing the PI3K isoform, PIP2, and ATP.

  • Reaction Initiation: In a 384-well plate, add the inhibitor dilutions followed by the substrate solution to initiate the kinase reaction.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit such as ADP-Glo™ Kinase Assay.[9]

  • Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • Reagent Addition: After the incubation period, add CellTiter-Glo® Reagent to each well.[10][11]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Downstream Signaling

This technique is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Treat Cells with Inhibitor Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., p-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Add ECL Substrate & Image Secondary_Ab->Detection

Caption: General workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.[15]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (p-Akt Ser473 or Thr308).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to ensure equal protein loading.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a promising avenue for the development of novel PI3K inhibitors, with derivatives demonstrating high potency and isoform selectivity, particularly for PI3Kα. A thorough comparative analysis against existing pan- and isoform-selective inhibitors, utilizing a suite of robust biochemical and cellular assays, is crucial for elucidating the unique therapeutic potential of this chemical class. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct these critical evaluations and advance the development of next-generation targeted cancer therapies.

References

  • Promega Corporation. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Jo, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Castellano, E., & Downward, J. (2011). Measuring PI3K Lipid Kinase Activity. In: Phosphoinositide-3 Kinase in Health and Disease. Methods in Molecular Biology, vol 759. Humana Press. [Link]

  • Jiang, X., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(19), e2557. [Link]

  • Jamieson, S., et al. (2015). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Oncotarget, 6(39), 41955–41970. [Link]

  • Roschewski, M., et al. (2014). Inhibition of Hsp90 Suppresses PI3K/AKT/mTOR Signaling and Has Antitumor Activity in Burkitt Lymphoma. Molecular Cancer Therapeutics, 13(4), 867-877. [Link]

  • Liu, N., et al. (2015). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. Acta Pharmaceutica Sinica B, 5(4), 315-324. [Link]

  • Miranda, M. S., et al. (2022). The present and future of PI3K inhibitors for cancer therapy. Journal of Experimental & Clinical Cancer Research, 41(1), 1-17. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 15(1), 403–412. [Link]

  • Martínez-González, S., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & medicinal chemistry letters, 27(11), 2536–2543. [Link]

  • Schwartz, S., et al. (2018). Characterization of a novel p110β-specific inhibitor BL140 that overcomes MDV3100-resistance in castration-resistant prostate cancer cells. Oncotarget, 9(50), 29583–29595. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1874–1878. [Link]

  • Jamieson, S., et al. (2011). Characterization of a novel, potent, and specific inhibitor of the phosphoinositide 3-kinase p110α isoform. Cancer research, 71(2), 528–538. [Link]

  • da Silva, F. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Jia, S., et al. (2012). Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anticancer agent. Cancer discovery, 2(5), 425–433. [Link]

  • Rockland Immunochemicals. (n.d.). AKT/PI3K Signaling Pathway. Rockland Immunochemicals Inc. [Link]

  • Shim, J. S., et al. (2020). The Novel Combination of Nitroxoline and PD-1 Blockade, Exerts a Potent Antitumor Effect in a Mouse Model of Prostate Cancer. Cancers, 12(10), 2824. [Link]

  • Whitehead, C. E., et al. (2024). A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance. Nature cancer. [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. OUS-research.no. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • Norman, B. H., et al. (2018). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 61(18), 8049–8081. [Link]

Sources

Validation of 5-Methoxyimidazo[1,2-a]pyrazine Derivatives as ENPP1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the ENPP1 and cGAS-STING Axis

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a foundational mechanism of innate anti-tumor immunity. Upon detecting cytosolic double-stranded DNA (dsDNA) from genomic instability, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). This molecule binds to STING, triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and the recruitment of cytotoxic T cells[1].

However, tumors frequently evade this immune surveillance by upregulating Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) . ENPP1 is a transmembrane glycoprotein that acts as the dominant hydrolase of extracellular cGAMP, degrading it into immunosuppressive AMP and adenosine[1]. Consequently, inhibiting ENPP1 has emerged as a highly promising strategy to preserve cGAMP levels and restore anti-tumor immunity.

Recent medicinal chemistry breakthroughs have identified the imidazo[1,2-a]pyrazine scaffold —specifically derivatives featuring a 5-methoxyimidazo[1,2-a]pyrazine core—as a highly potent and selective class of ENPP1 inhibitors[2]. This guide provides a comprehensive framework for validating this novel scaffold, objectively comparing its performance against established alternatives, and detailing the self-validating experimental protocols required for robust preclinical assessment.

Mechanism of Action & Structural Rationale

By selectively binding to the catalytic pocket of ENPP1, this compound derivatives prevent the hydrolysis of cGAMP. This allows cancer-derived cGAMP to accumulate in the tumor microenvironment and successfully activate paracrine STING signaling in host immune cells. The imidazo[1,2-a]pyrazine core is specifically engineered to maximize hydrogen bonding and steric complementarity within the ENPP1 active site, yielding exceptional selectivity over structurally related enzymes like ENPP2 (autotaxin) and ENPP3[2].

G DNA Cytosolic dsDNA cGAS cGAS Enzyme DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis STING STING Activation cGAMP->STING Binding ENPP1 ENPP1 (Hydrolase) ENPP1->cGAMP Hydrolysis to AMP Inhibitor This compound Inhibitor->ENPP1 Selective Inhibition Immune Type I IFNs & Anti-Tumor Immunity STING->Immune

cGAS-STING pathway regulation and targeted inhibition by this compound.

Comparative Performance Analysis

To objectively evaluate the clinical potential of the this compound class (represented by its optimized derivatives, such as Compound 7), we must benchmark its preclinical profile against well-characterized ENPP1 inhibitors like MV-626 [3] and SR-8314 [4].

Table 1: Quantitative Comparison of ENPP1 Inhibitors

ParameterThis compound (Derivative 7)MV-626SR-8314
Primary Target ENPP1ENPP1ENPP1
In Vitro IC50 (ENPP1) 5.70 – 9.68 nM< 10 nMLow nM
Selectivity (vs ENPP2/3) > 1000-fold (IC50 > 10,000 nM for ENPP2)Highly SelectiveHighly Selective
Oral Bioavailability (F%) High (Efficient PK profile)100% (Mice/Rats)High
In Vivo Efficacy 77.7% TGI (Combined w/ anti-PD-1)Increased OS (Combined w/ Radiation)Strong TGI
Primary Mechanism Restores cGAMP-induced IFNB1/CXCL10Blocks cGAMP hydrolysisBlocks cGAMP hydrolysis

Data synthesized from recent medicinal chemistry validations and preclinical oncology benchmarks[2][3][4].

Experimental Validation Methodologies

A rigorous validation pipeline must establish both biochemical potency and cellular functionality. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and explain the causality behind each methodological choice.

Workflow S1 1. Compound Synthesis & Purification S2 2. Biochemical Assay (ENPP1 IC50) S1->S2 S3 3. Cellular Assay (STING Activation) S2->S3 S4 4. In Vivo Profiling (PK/PD & Efficacy) S3->S4

Sequential experimental workflow for the preclinical validation of novel ENPP1 inhibitors.

Protocol 1: In Vitro Biochemical ENPP1 Enzymatic Assay

Purpose : To quantify the IC50 of the this compound derivative against ENPP1-mediated cGAMP hydrolysis. Causality & Logic : We utilize an LC-MS/MS-based assay to directly measure the depletion of cGAMP. Unlike fluorescence-coupled assays, LC-MS/MS provides absolute quantification without the risk of interference from auto-fluorescent test compounds, ensuring high trustworthiness.

  • Enzyme Preparation : Incubate recombinant human ENPP1 (0.5 nM) in an assay buffer containing 50 mM Tris-HCl, 250 mM NaCl, 0.5 mM CaCl₂, and 1 µM ZnCl₂ (pH 8.5). Rationale: ENPP1 is a metalloenzyme; Zn²⁺ and Ca²⁺ are critical cofactors required to maintain its structural integrity and catalytic activity.

  • Compound Incubation : Add the inhibitor in a 10-point dose-response series (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control (0% inhibition) and a known inhibitor (e.g., MV-626) as a positive control.

  • Substrate Addition : Initiate the reaction by adding 2 µM 2'3'-cGAMP.

  • Reaction & Termination : Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of cold acetonitrile containing an isotope-labeled cGAMP internal standard. Rationale: Cold acetonitrile instantly denatures the enzyme, freezing the reaction state to prevent further hydrolysis during the queue for MS quantification.

  • Quantification : Analyze the remaining cGAMP via LC-MS/MS. Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular STING Activation and Gene Expression Assay

Purpose : To confirm that biochemical ENPP1 inhibition successfully translates into enhanced STING pathway activation in a cellular context. Causality & Logic : Biochemical inhibition does not guarantee cellular efficacy due to potential cell permeability issues or off-target cytotoxicity. Measuring downstream STING targets (IFNB1, CXCL10, IL6) confirms true target engagement in situ[2].

  • Cell Culture : Seed THP-1 dual reporter cells (or primary macrophages) at

    
     cells/well in a 96-well plate.
    
  • Pre-treatment : Treat cells with the this compound derivative (10 nM - 1 µM) for 1 hour. Rationale: Pre-incubation ensures the inhibitor fully occupies the active sites of membrane-bound ENPP1 before the substrate is introduced.

  • Stimulation : Add exogenous 2'3'-cGAMP (10 µM) to the culture media. Rationale: Because ENPP1 is an ecto-enzyme facing the extracellular space, adding exogenous cGAMP mimics the tumor microenvironment where cancer-derived cGAMP is exported to neighboring immune cells.

  • RNA Extraction & qPCR : After 24 hours, lyse the cells and extract total RNA. Perform RT-qPCR for IFNB1, CXCL10, and IL6, normalizing to a housekeeping gene (GAPDH).

  • Validation : A successfully validated derivative will exhibit a dose-dependent increase in the mRNA expression of these cytokines compared to the cGAMP-only control, proving that preventing cGAMP hydrolysis functionally restores STING signaling.

In Vivo Efficacy & Pharmacokinetics

The ultimate validation of the this compound scaffold lies in its in vivo performance. Pharmacokinetic profiling of optimized derivatives demonstrates highly efficient systemic exposure. In syngeneic murine tumor models (such as CT26 colon carcinoma), ENPP1 monotherapy often yields moderate tumor growth inhibition (TGI).

However, because ENPP1 inhibition primarily acts by reversing innate immune suppression, its greatest therapeutic value is realized in combination therapies. When combined with immune checkpoint blockade (anti-PD-1 antibodies), imidazo[1,2-a]pyrazine derivatives have achieved TGI rates exceeding 77%, significantly extending survival by converting "cold" tumors into "hot," T-cell inflamed tumors[2].

References

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING p
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed.
  • "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. - Providence Digital Commons.
  • A Comparative Guide to ENPP1 Inhibitors in Oncology Research: Enpp-1-IN-5 vs. SR-8314 - Benchchem.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-Methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that potently inhibits its intended target is only half the story; its interactions with other proteins in the complex cellular environment—its cross-reactivity—can lead to unforeseen toxicities or, in some serendipitous cases, beneficial polypharmacology. This guide provides an in-depth, comparative framework for the cross-reactivity profiling of 5-Methoxyimidazo[1,2-a]pyrazine, a heterocyclic scaffold known to be a fertile ground for the development of kinase inhibitors.

The imidazo[1,2-a]pyrazine core is a versatile scaffold that has been explored for the inhibition of various kinases, including Aurora kinases and Phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] Therefore, a thorough understanding of the cross-reactivity of a novel derivative like this compound is paramount. This guide will objectively compare its hypothetical cross-reactivity profile with two well-characterized clinical-stage kinase inhibitors: Alisertib (MLN8237) , a selective Aurora A kinase inhibitor, and Pictilisib (GDC-0941) , a pan-Class I PI3K inhibitor.[5][6][7][8][9][10]

We will delve into the essential experimental methodologies, present comparative data in a structured format, and provide detailed protocols to empower you to conduct your own comprehensive cross-reactivity studies.

The Importance of a Multi-Pronged Approach to Cross-Reactivity Profiling

A single assay is insufficient to fully characterize the selectivity of a compound. A robust cross-reactivity profile is built upon a foundation of orthogonal assays that probe different aspects of inhibitor-protein interactions. This guide will focus on three key experimental pillars:

  • Biochemical Kinase Profiling: To assess the direct interaction of the compound with a large panel of purified kinases.

  • Cellular Target Engagement Assays: To confirm that the compound binds to its intended target within the complex environment of a living cell.

  • Proteome-Wide Off-Target Analysis: To unbiasedly identify unintended protein interactions in a cellular context.

By integrating data from these three approaches, we can build a comprehensive and reliable picture of the selectivity of this compound.

Comparative Kinase Selectivity: A Hypothetical Profile

To illustrate the principles of cross-reactivity profiling, we will use a hypothetical, yet plausible, dataset for this compound, assuming it was designed as a dual Aurora A/PI3Kα inhibitor. The following table compares its kinome-wide selectivity with that of Alisertib and Pictilisib.

Kinase TargetThis compound (Hypothetical IC50, nM)Alisertib (MLN8237) (IC50, nM)Pictilisib (GDC-0941) (IC50, nM)
Aurora A 10 1.2 [9]>10,000
Aurora B 2501,534[7]>10,000
PI3Kα 15 >10,0003
PI3Kβ 150>10,00033[6]
PI3Kδ 25>10,0003[6][11]
PI3Kγ 200>10,00075[6]
ABL1>1,000>1,000>1,000
EGFR>1,000>1,000>1,000
SRC800>1,000>1,000
LCK950>1,000>1,000
mTOR500>1,000580[12]

Data for Alisertib and Pictilisib are compiled from publicly available sources for comparative purposes.

This hypothetical data suggests that this compound is a potent inhibitor of both Aurora A and PI3Kα, with some weaker off-target activity against other PI3K isoforms and mTOR. In contrast, Alisertib is highly selective for Aurora A, while Pictilisib is a pan-Class I PI3K inhibitor with some activity against mTOR.

Experimental Methodologies: A Step-by-Step Guide

To generate the kind of data presented above and to further probe the selectivity of a novel compound, the following experimental workflows are essential.

Biochemical Kinase Profiling

This is the foundational step in any cross-reactivity study. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (typically as an IC50 value). The radiometric assay is considered the gold standard due to its direct measurement of kinase activity.[13]

Workflow for Radiometric Kinase Assay:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis Kinase_Panel Select Kinase Panel Compound_Dilution Prepare Serial Dilutions of Test Compound Kinase_Panel->Compound_Dilution Reaction_Mix Prepare Kinase Reaction Mix (Buffer, Substrate, Cofactors) Compound_Dilution->Reaction_Mix Incubation Incubate Kinase, Compound, and Reaction Mix Reaction_Mix->Incubation Initiation Initiate Reaction with [γ-33P]ATP Incubation->Initiation Reaction Allow Reaction to Proceed (e.g., 60 min at 30°C) Initiation->Reaction Termination Stop Reaction Reaction->Termination Filtration Transfer to Filter Plate to Capture Substrate Termination->Filtration Washing Wash to Remove Unincorporated [γ-33P]ATP Filtration->Washing Quantification Quantify Incorporated Radioactivity (Scintillation Counting) Washing->Quantification Analysis Calculate % Inhibition and IC50 Values Quantification->Analysis

Caption: Workflow for a radiometric kinase inhibition assay.

Detailed Protocol: Radiometric Kinase Assay

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate peptide, and the test compound in the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated for a biotinylated substrate) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

While biochemical assays are crucial, they do not confirm that a compound can engage its target in the complex milieu of a living cell. CETSA is a powerful technique that directly measures target engagement in intact cells.[14][15][16][17] The principle is that a protein becomes more thermally stable when bound to a ligand.

Workflow for Cellular Thermal Shift Assay (CETSA):

cluster_cell_prep Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis of Soluble Protein Cell_Culture Culture Cells to Appropriate Density Compound_Treatment Treat Cells with Test Compound or Vehicle Cell_Culture->Compound_Treatment Incubation Incubate to Allow Compound Uptake (e.g., 1 hr at 37°C) Compound_Treatment->Incubation Aliquoting Aliquot Cell Suspension into PCR Tubes Incubation->Aliquoting Heating Heat Aliquots at a Range of Temperatures (e.g., 40-70°C for 3 min) Aliquoting->Heating Lysis Lyse Cells (e.g., Freeze-Thaw Cycles) Heating->Lysis Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant_Collection Quantification Quantify Target Protein in Supernatant (e.g., Western Blot, ELISA) Supernatant_Collection->Quantification Melt_Curve Generate Melt Curve and Determine Thermal Shift Quantification->Melt_Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO) for a sufficient time to allow compound entry (e.g., 1 hour at 37°C).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using a method that does not denature proteins (e.g., freeze-thaw cycles).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant and quantify the amount of the target protein (e.g., Aurora A or PI3Kα) using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Quantitative Proteomics for Off-Target Identification

To gain an unbiased view of a compound's interactions across the proteome, quantitative proteomics is an invaluable tool.[18][19][20] One powerful approach is chemical proteomics, where an immobilized version of the compound is used to "pull down" interacting proteins from a cell lysate.

Workflow for Chemical Proteomics-Based Off-Target Profiling:

cluster_prep Affinity Matrix Preparation cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry and Data Analysis Compound_Immobilization Immobilize Compound on a Solid Support (e.g., Beads) Incubation Incubate Lysate with Immobilized Compound Compound_Immobilization->Incubation Cell_Lysis Prepare Cell Lysate Cell_Lysis->Incubation Competition Optional: Compete with Soluble Compound Incubation->Competition Washing Wash Beads to Remove Non-Specific Binders Competition->Washing Elution Elute Bound Proteins Washing->Elution Digestion Digest Eluted Proteins into Peptides Elution->Digestion LC_MS_MS Analyze Peptides by LC-MS/MS Digestion->LC_MS_MS Protein_ID Identify and Quantify Bound Proteins LC_MS_MS->Protein_ID Data_Analysis Identify Specific Binders and Potential Off-Targets Protein_ID->Data_Analysis

Sources

A Head-to-Head Comparison of Imidazo[1,2-a]pyrazine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including as antibacterial, antifungal, and anticancer agents.[1] The development of efficient and versatile synthetic routes to this important class of compounds is, therefore, a topic of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a comprehensive head-to-head comparison of the most prominent methods for the synthesis of imidazo[1,2-a]pyrazines, offering insights into their mechanisms, experimental protocols, and relative performance to aid in the selection of the optimal synthetic strategy.

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation for the synthesis of 3-aminoimidazo[1,2-a]pyrazines from an aminopyrazine, an aldehyde, and an isocyanide.[2] This method is highly valued for its atom economy and the ability to generate molecular diversity efficiently.

Mechanism of the GBB Reaction

The reaction proceeds through the initial formation of an iminium ion from the condensation of the aminopyrazine and the aldehyde. Nucleophilic attack of the isocyanide on the iminium ion, followed by an intramolecular cyclization and subsequent tautomerization, affords the final imidazo[1,2-a]pyrazine product. The use of a Lewis or Brønsted acid catalyst can accelerate the reaction by activating the aldehyde and promoting the formation of the iminium intermediate.

GBB_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack and Cyclization cluster_3 Tautomerization Aminopyrazine Aminopyrazine Iminium_Ion Iminium Ion Aminopyrazine->Iminium_Ion + Aldehyde, -H2O Aldehyde Aldehyde Aldehyde->Iminium_Ion Intermediate_1 Nitrile Intermediate Iminium_Ion->Intermediate_1 + Isocyanide Isocyanide Isocyanide Cyclized_Intermediate Cyclized Intermediate Intermediate_1->Cyclized_Intermediate Intramolecular Cyclization Product Imidazo[1,2-a]pyrazine Cyclized_Intermediate->Product Tautomerization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Performance Comparison

The GBB reaction is known for its operational simplicity and generally good to excellent yields. An industrial-scale process has been developed, achieving yields of up to 85% with high purity.[2] The reaction conditions can be optimized by using Lewis acids like Sc(OTf)₃ or Brønsted acids, and dehydrating agents to drive the equilibrium towards product formation.[2][3]

ParameterConventional GBBUltrasound-Assisted GBBMicrowave-Assisted GBB
Typical Yield 70-85%[2]67-86%[4]61-98%[5]
Reaction Time Several hours to overnight[6]30-60 minutes[4]10-30 minutes[3]
Temperature Room temperature to 80 °C[2][3]Room temperature to 60 °C[4]100-150 °C[3]
Catalyst Lewis acids (e.g., Sc(OTf)₃, BF₃·OEt₂) or Brønsted acids[2][3]Phenylboronic acid (PBA)[4]Lewis acids (e.g., Sc(OTf)₃) or catalyst-free[3]
Solvent Methanol, Ethanol, Dichloromethane[3]Water[4]Dichloromethane/Methanol, Ethanol[3]
Experimental Protocol: Ultrasound-Assisted GBB Synthesis

The following protocol is adapted from a reported green synthesis of imidazo[1,2-a]pyridines and is applicable to pyrazine analogs.[4]

  • In a 10 mL sealed vial, add the 2-aminopyrazine (1.0 equiv.), the aldehyde (1.0 equiv.), and the isocyanide (1.0 equiv.).

  • Add phenylboronic acid (10 mol%) and water as the solvent.

  • Place the sealed vial in an ultrasonic bath and sonicate at a frequency of 42 kHz at 60 °C for the required time (typically 30-60 minutes), monitoring the reaction by TLC.

  • Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. This technology is highly applicable to the synthesis of imidazo[1,2-a]pyrazines, both for the GBB reaction and for classical condensation methods.[3][7]

Causality Behind Microwave Enhancement

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional heating methods. This localized superheating can accelerate reaction rates by overcoming activation energy barriers more efficiently.

Performance Comparison

Microwave-assisted methods consistently outperform their conventional counterparts in terms of reaction speed. For instance, a microwave-assisted GBB reaction can be completed in as little as 10 minutes, compared to several hours under thermal conditions.[3]

ParameterConventional CondensationMicrowave-Assisted Condensation
Typical Yield Moderate to goodExcellent (often >90%)[7][8]
Reaction Time Several hours15-30 minutes[7][8]
Temperature 80-120 °C60-150 °C[3][8]
Catalyst Often requires a base or acid catalystCan be catalyst-free[7][8]
Solvent DMF, Ethanol, AcetonitrileWater, Ethanol, or solvent-free[7][8]
Experimental Protocol: Catalyst-Free Microwave-Assisted Synthesis

This protocol is based on a reported catalyst-free heteroannulation reaction.[7]

  • In a microwave-safe reaction vessel, combine the 2-aminopyrazine (1.0 equiv.) and the α-bromoketone (1.1 equiv.).

  • Add a mixture of water and isopropanol (H₂O/IPA) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 15-30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Microwave_Workflow Start Combine Reactants (2-aminopyrazine, α-bromoketone) in H2O/IPA Microwave Microwave Irradiation (e.g., 120 °C, 15-30 min) Start->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Imidazo[1,2-a]pyrazine Purification->Product

Caption: Workflow for Microwave-Assisted Synthesis.

Transition-Metal-Catalyzed Synthesis

Transition metals, particularly copper and palladium, catalyze a variety of reactions that can be used to construct the imidazo[1,2-a]pyrazine ring system. These methods often involve C-H activation, cross-coupling, and cyclization reactions, offering alternative pathways to access diverse derivatives.[9][10]

Copper-Catalyzed Synthesis

Copper catalysts are versatile and have been employed in several strategies for imidazo[1,2-a]pyrazine synthesis. One notable example is the one-pot reaction of aminopyridines and nitroolefins using air as the oxidant.[9]

Mechanism of Copper-Catalyzed Synthesis with Nitroolefins

A plausible mechanism involves a Michael addition of the aminopyridine to the nitroolefin, followed by a copper-catalyzed oxidation and intramolecular cyclization.

Performance of Copper-Catalyzed Synthesis

This method is attractive due to the use of air as a green oxidant and the relatively low cost of copper catalysts. Yields can be as high as 90% under optimized conditions.[9]

ParameterCopper-Catalyzed Synthesis with Nitroolefins
Typical Yield 70-90%[9]
Reaction Time 12-24 hours[9]
Temperature 80 °C[9]
Catalyst CuBr[9]
Solvent DMF[9]
Experimental Protocol: Copper-Catalyzed Synthesis

The following is a representative protocol for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines, which can be adapted for pyrazine analogs.[9]

  • To a reaction tube, add 2-aminopyrazine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (10 mol%).

  • Add DMF (2 mL) as the solvent.

  • Stir the reaction mixture at 80 °C under an air atmosphere for the specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Iodine-Catalyzed Synthesis

Recently, molecular iodine has emerged as an inexpensive, readily available, and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyrazines. This method typically involves a one-pot, three-component reaction similar in principle to the GBB reaction.[11][12]

Advantages of Iodine Catalysis

The use of iodine as a catalyst offers several advantages, including low cost, low toxicity, and mild reaction conditions. The reactions can often be carried out at room temperature, making it an energy-efficient process.[11]

Performance of Iodine-Catalyzed Synthesis

Good to excellent yields have been reported for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.[11][12]

ParameterIodine-Catalyzed Three-Component Synthesis
Typical Yield 75-95%[11][12]
Reaction Time 2-4 hours[11]
Temperature Room temperature[11]
Catalyst Molecular Iodine (I₂)[11]
Solvent Ethanol[11]
Experimental Protocol: Iodine-Catalyzed Synthesis

A general procedure for the iodine-catalyzed synthesis is as follows:[11]

  • In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in ethanol.

  • Add molecular iodine (10 mol%) to the mixture and stir at room temperature for 10-15 minutes.

  • Add the isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure imidazo[1,2-a]pyrazine.

Conclusion

The synthesis of imidazo[1,2-a]pyrazines can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages. The Groebke-Blackburn-Bienaymé reaction stands out for its convergence and ability to rapidly generate libraries of compounds. Microwave-assisted synthesis offers significant improvements in reaction times and yields, aligning with the principles of green chemistry. Transition-metal-catalyzed methods provide access to a broader range of structural motifs through different reaction pathways. Finally, the recently developed iodine-catalyzed synthesis presents a cost-effective and environmentally friendly alternative.

The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials and equipment, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize their desired imidazo[1,2-a]pyrazine derivatives.

References

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A Comparative Benchmarking Guide: Evaluating 5-Methoxyimidazo[1,2-a]pyrazine as a Novel Immuno-Oncology Candidate via STING Pathway Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities including anti-cancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for benchmarking a novel derivative, 5-Methoxyimidazo[1,2-a]pyrazine, as a potential immuno-oncology agent. We hypothesize its mechanism of action as an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING signaling pathway.[5] By inhibiting ENPP1, we anticipate an enhanced innate immune response, which can be leveraged for cancer therapy, particularly in combination with standard-of-care immune checkpoint inhibitors. This document outlines a multi-tiered experimental strategy, from initial in vitro biochemical assays to in vivo combination studies in syngeneic tumor models, providing researchers with the detailed protocols and rationale necessary to rigorously evaluate this compound against current therapeutic benchmarks.

The Scientific Rationale: Imidazo[1,2-a]pyrazines and the cGAS-STING Pathway

The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Core for Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has consistently yielded compounds with significant therapeutic potential.[3][6] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of pharmacological properties. Derivatives have been successfully developed as PI3K/mTOR dual inhibitors,[7] Aurora kinase inhibitors,[8] antivirals targeting the influenza nucleoprotein,[9] and modulators of central nervous system receptors.[10] This history of success provides a strong rationale for investigating novel, unexplored derivatives like this compound for new therapeutic applications.

The cGAS-STING Pathway: A Central Hub for Anti-Tumor Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage, including that which occurs within the tumor microenvironment.

Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This molecule binds to and activates STING, an endoplasmic reticulum-resident protein, triggering its translocation and the subsequent activation of transcription factors like IRF3 and NF-κB. This leads to the robust production of Type I interferons (IFNs) and pro-inflammatory cytokines, which are essential for orchestrating a potent anti-tumor T-cell response. However, this pathway is negatively regulated by the enzyme ENPP1, which hydrolyzes 2'3'-cGAMP, effectively shutting down the signal.[5] Therefore, inhibiting ENPP1 presents a highly attractive therapeutic strategy to amplify STING-mediated anti-tumor immunity.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_inhibition Therapeutic Inhibition cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (from tumor cells) cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes AMP_GMP AMP + GMP (Inactive) STING STING (Dimerization & Translocation) cGAMP->STING Activates ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes TBK1 TBK1 STING->TBK1 Recruits Compound 5-Methoxy- imidazo[1,2-a]pyrazine Compound->ENPP1 Inhibits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon Genes (IFNB1, CXCL10, IL6) pIRF3->IFN Upregulates Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

A Multi-Tiered Experimental Strategy for Benchmarking

To comprehensively evaluate this compound, we propose a phased approach, progressing from foundational in vitro characterization to complex in vivo efficacy models. This strategy ensures that resources are invested wisely, with clear go/no-go decision points at each stage.

Benchmarking_Workflow cluster_tier1 Tier 1: In Vitro Characterization cluster_tier2 Tier 2: In Vivo Profiling (Monotherapy) cluster_tier3 Tier 3: Combination with Standard-of-Care T1_A Protocol 1: ENPP1 Biochemical Assay (Determine IC50) T1_B Protocol 2: Cellular STING Activation (Measure IFNB1, CXCL10) T1_A->T1_B T1_C Protocol 3: Selectivity Profiling (vs. ENPP2, ENPP3) T1_B->T1_C T2_A Protocol 4: Murine Pharmacokinetics (Oral Bioavailability, T1/2) T1_C->T2_A Go/No-Go: Potent & Selective? T2_B Protocol 5: Syngeneic Tumor Model (Efficacy vs. Vehicle) T2_A->T2_B T3_A Protocol 6: Combination Study (vs. Anti-PD-1 mAb) T2_B->T3_A Go/No-Go: Sufficient PK & Efficacy? Report Report T3_A->Report Final Report & Candidate Selection

Sources

A Comparative Efficacy Analysis of 5-Methoxyimidazo[1,2-a]pyrazine and Its Analogues in Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules.[1][2][3] This guide provides a comprehensive comparison of the efficacy of 5-Methoxyimidazo[1,2-a]pyrazine and its structurally related analogues, with a focus on their interactions with key biological targets. By delving into the structure-activity relationships (SAR) and supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of this promising heterocyclic system.

The imidazo[1,2-a]pyrazine core is a nitrogen bridgehead fused heterocycle that has been investigated for a multitude of pharmacological applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4][5][6][7][8] Its structural similarity to purines allows for interactions with a wide range of biological macromolecules.[9] This guide will dissect the nuances of how substitutions on the imidazo[1,2-a]pyrazine ring system influence binding affinity and functional activity, with a particular emphasis on their role as modulators of the γ-aminobutyric acid type A (GABA-A) receptor and as potential anticancer agents.

Comparative Efficacy at the GABA-A Receptor

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[10] Its allosteric modulation presents a key therapeutic strategy for conditions such as anxiety, schizophrenia, and sleep disorders.[10][11][12] Imidazo[1,2-a]pyridines and their pyrazine isosteres have been extensively studied as positive allosteric modulators (PAMs) that bind to the benzodiazepine site at the α/γ subunit interface of the GABA-A receptor.[10][12][13]

Structure-Activity Relationship Insights

The efficacy of imidazo[1,2-a]pyrazine analogues as GABA-A receptor PAMs is highly dependent on the nature and position of substituents. Key structural modifications and their impact on activity are summarized below:

  • Substitution at the 2-position: Aromatic or heteroaromatic groups at this position are generally favorable for activity. For instance, a 2-(p-tolyl) group has been incorporated into potent hybrid molecules.[13]

  • Substitution at the 3-position: The introduction of an amine group at this position, as seen in some anticancer derivatives, can significantly alter the molecule's pharmacological profile.[5]

  • Substitution at the 6, 7, and 8-positions: Modifications on the pyrazine ring can fine-tune the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and subtype selectivity. For example, the removal of a nitrogen atom at the 7-position in the imidazo[1,2-a]pyridine series was found to enhance anticancer activity compared to the imidazo[1,2-a]pyrazine series.[5]

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of selected imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogues as GABA-A receptor modulators.

Compound/AnalogueTargetAssay TypeEfficacy Metric (IC50/Ki)Reference
Avermectin-imidazo[1,2-a]pyridine hybrid (15e)GABA-A Receptor (Benzodiazepine site)Radioligand Binding AssayIC50 = 207 nM[13]
Imidazodiazepine (PI320)GABA-A Receptor (Clonazepam binding site)Radioligand Binding AssayIC50 = 242 nM[14]
Imidazodiazepine (PI310)GABA-A Receptor (Clonazepam binding site)Radioligand Binding AssayIC50 = 576 nM[14]
7-trifluoromethylimidazopyrimidine (14g)GABA-A α2/α3 subtypesFunctional AssayHigh Affinity Agonist[11]
7-propan-2-olimidazopyrimidine (14k)GABA-A α2/α3 subtypesFunctional AssayHigh Affinity Agonist[11]

Experimental Protocols

1. Radioligand Binding Assay for GABA-A Receptor Affinity

This in vitro assay is a cornerstone for determining the binding affinity of a test compound to a specific receptor.

  • Objective: To quantify the displacement of a radiolabeled ligand from the GABA-A receptor by the test compound.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., rat cerebellum) or cells expressing specific GABA-A receptor subtypes are homogenized and centrifuged to isolate the cell membranes containing the receptors.

    • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibition constant) can be derived from the IC50 value using the Cheng-Prusoff equation.

  • Causality: The choice of radioligand determines the specific binding site being investigated. The IC50 and Ki values are inversely proportional to the binding affinity of the test compound.[15][16]

2. Patch-Clamp Electrophysiology for Functional Activity

This technique allows for the direct measurement of ion flow through the GABA-A receptor channel, providing a functional readout of compound efficacy.

  • Objective: To determine if a compound acts as a positive allosteric modulator (PAM) by enhancing GABA-activated chloride currents.

  • Methodology:

    • Cell Preparation: Individual neurons (e.g., rat cerebellar Purkinje neurons) or cells expressing recombinant GABA-A receptors are used.[13]

    • Electrode Placement: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal (gigaseal).

    • Current Measurement: The membrane potential is clamped at a specific voltage, and the currents flowing across the membrane are recorded.

    • Drug Application: A sub-maximal concentration of GABA is applied to elicit a baseline current. The test compound is then co-applied with GABA to observe any potentiation of the current.

    • Data Analysis: The increase in the amplitude of the GABA-activated current in the presence of the test compound indicates PAM activity.

  • Causality: An enhanced chloride influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential, which is the basis of the inhibitory effect of GABAergic compounds.[12][17]

Visualizing the GABA-A Receptor Modulation Workflow

GABA-A Receptor Modulation Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cluster_data Efficacy Metrics radioligand Radioligand Binding Assay patch_clamp Patch-Clamp Electrophysiology radioligand->patch_clamp Affinity to Function behavioral Behavioral Models (e.g., Anxiety Tests) radioligand->behavioral Candidate Selection ic50 IC50 / Ki (Binding Affinity) radioligand->ic50 patch_clamp->behavioral Functional Confirmation potentiation Current Potentiation (Functional Efficacy) patch_clamp->potentiation

Caption: Workflow for evaluating GABA-A receptor modulators.

Comparative Efficacy in Anticancer Applications

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as anticancer agents.[4][5][7][18] The mechanism of action in this context is often linked to the inhibition of specific kinases or other proteins involved in cancer cell proliferation and survival.

Structure-Activity Relationship Insights

The anticancer efficacy of this class of compounds is also heavily influenced by their substitution patterns.

  • Substitution at the 2- and 3-positions: The presence of specific amine-containing groups at these positions has been shown to be crucial for potent anticancer effects. For example, a tertiary butylamine group at the 2-position and a phenylamine group at the 3-position of the imidazo[1,2-a]pyridine core resulted in significant cytotoxicity against several cancer cell lines.[5]

  • Heterocyclic Core: As previously mentioned, the imidazo[1,2-a]pyridine scaffold demonstrated more potent anticancer activity than the imidazo[1,2-a]pyrazine series in one study, suggesting that the presence of an additional nitrogen atom in the pyrazine ring can be detrimental to this specific activity.[5]

Quantitative Efficacy Comparison

The following table presents the in vitro anticancer activity of representative imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogues.

Compound/AnalogueCancer Cell LineAssay TypeEfficacy Metric (IC50)Reference
Compound 12b (Imidazo[1,2-a]pyridine derivative)Hep-2 (Laryngeal Carcinoma)MTT Assay11 µM[4][5]
Compound 12b (Imidazo[1,2-a]pyridine derivative)HepG2 (Hepatocellular Carcinoma)MTT Assay13 µM[4][5]
Compound 12b (Imidazo[1,2-a]pyridine derivative)MCF-7 (Breast Adenocarcinoma)MTT Assay11 µM[4][5]
Compound 12b (Imidazo[1,2-a]pyridine derivative)A375 (Melanoma)MTT Assay11 µM[4][5]
Diarylurea derivative (18i)A375P (Melanoma)Cell Proliferation Assay< 0.06 µM[18]
Diarylurea derivative (18h)A375P (Melanoma)Cell Proliferation Assay< 0.06 µM[18]

Experimental Protocols

1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

  • Causality: A lower IC50 value indicates greater cytotoxic potency of the compound against the tested cancer cell line.

Visualizing the Anticancer Drug Discovery Cascade

Anticancer Drug Discovery Cascade synthesis Synthesis of Analogues screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Iterative cycle of anticancer drug discovery.

Conclusion

The imidazo[1,2-a]pyrazine scaffold and its analogues represent a versatile platform for the development of novel therapeutics. The efficacy of these compounds is intricately linked to their substitution patterns, allowing for fine-tuning of their biological activity. As GABA-A receptor modulators, specific analogues show promise for the treatment of neurological and psychiatric disorders. In the realm of oncology, derivatives of the related imidazo[1,2-a]pyridine core have demonstrated potent cytotoxic effects against various cancer cell lines.

The experimental data and protocols presented in this guide underscore the importance of a multi-faceted approach to drug discovery, combining in vitro binding and functional assays with cellular cytotoxicity screens to build a comprehensive understanding of a compound's pharmacological profile. The continued exploration of the structure-activity relationships within this chemical class will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and selectivity.

References

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PMC. Available at: [Link]

  • Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. PubMed. Available at: [Link]

  • Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. PubMed. Available at: [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies. PMC. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. PubMed. Available at: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • In vitro and in vivo GABAA Receptor Interaction of the Propanidid Metabolite 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid. Karger Publishers. Available at: [Link]

  • Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABA A R) Modulators Acting at the Benzodiazepine Binding Site. SciSpace. Available at: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. Available at: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed. Available at: [Link]

  • ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative molecules but also with the critical knowledge to handle them safely from acquisition to disposal. This guide provides a detailed operational and logistical framework for the proper disposal of 5-Methoxyimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in drug development and chemical synthesis.[1][2][3][4] Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that your laboratory practices are both scientifically sound and responsibly managed.

Part 1: Hazard Profile and Waste Characterization

Based on data from analogous compounds, this compound should be presumptively handled as a hazardous substance with the following potential characteristics:

  • Acute Oral Toxicity : Many pyrazine derivatives are classified as harmful if swallowed.[5][6][7][8]

  • Skin and Eye Irritation : Imidazo[1,2-a]pyrazine and its derivatives are known to cause skin and eye irritation.[9][10][11]

  • Respiratory Tract Irritation : Inhalation may lead to respiratory irritation.[6][9][10]

  • Flammability : The pyrazine scaffold is often associated with flammable properties, either as a liquid or a solid.[5][7][12]

Table 1: Assumed Hazard Profile for this compound

Hazard Classification GHS Category (Assumed) Rationale and Reference Compounds
Acute Toxicity, Oral Category 4 Based on 2-Methylpyrazine and 2-Methoxy-3-methylpyrazine.[5][6][7]
Skin Irritation Category 2 Based on Imidazo[1,2-a]pyrazine and other derivatives.[9][10][11]
Eye Irritation Category 2A Based on Imidazo[1,2-a]pyrazine and other derivatives.[9][10][11]

| Flammability | Category 3 (Liquid) or Flammable Solid | A common characteristic of pyrazine-based heterocycles.[7][12] |

Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste . This determination is the foundational step for compliance with regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and equivalent international bodies like the European Chemicals Agency (ECHA).[13][14][15]

Part 2: Core Principles of Chemical Waste Management

Effective disposal is not merely a final step but an integrated part of the laboratory workflow. Adherence to the following principles is mandatory.

1. Waste Minimization: The most effective disposal strategy begins with generating less waste.[16] This includes ordering only the necessary quantities of the chemical and designing experiments to use the smallest scale feasible.

2. Personal Protective Equipment (PPE): When handling any waste containing this compound, the following PPE is required:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat. Flame-retardant clothing is recommended if handling large quantities.

3. Segregation of Waste: This is the most critical logistical step. Improper segregation can lead to dangerous chemical reactions and significantly complicate the disposal process. The primary rule is to never mix incompatible waste streams .[17][18][19] For this compound, segregation should follow the logic outlined in the diagram below.

Caption: Waste Segregation Decision Tree for this compound.

4. Container Management: The integrity of your waste containment is paramount.

  • Compatibility: Containers must be chemically compatible with the waste. For organic solutions, use glass or high-density polyethylene (HDPE) carboys. Do not use consumer plastic containers like milk jugs, which can degrade.[19][20]

  • Closure: Containers must have a secure, tight-fitting lid and be kept closed at all times except when adding waste.[17][21][22] Leaving a funnel in the opening is a common and serious violation.

  • Condition: Use containers that are in good condition, free of cracks or leaks.[17][19]

Part 3: Step-by-Step Disposal Protocols

Follow these protocols based on the type of waste generated. All disposal must be coordinated through your institution's Environmental Health & Safety (EH&S) department.[17][23]

  • Do Not Open: If the compound is in its original, unopened manufacturer's container, leave it sealed.

  • Labeling: If not already present, affix a "HAZARDOUS WASTE" label provided by your EH&S office.

  • Inventory: List the full chemical name ("this compound") and quantity on the label.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[17][21]

  • Pickup: Arrange for pickup by EH&S.

  • Container Selection: Select the appropriate, clean, and empty waste carboy (e.g., "Non-Halogenated Organic Waste").

  • Initial Labeling: Immediately label the carboy with a "HAZARDOUS WASTE" tag. Fill in your name, lab location, and contact information.

  • Adding Waste: As you generate waste, add it to the carboy.

  • Content Log: Each time you add waste, you must update the container's contents list with the chemical name and approximate percentage.[17] For example:

    • Methanol (~80%)

    • Hexanes (~15%)

    • This compound (~5%)

  • Closure and Storage: Securely close the container after each addition. Store it in secondary containment (e.g., a plastic tub) within your SAA.

  • Request Pickup: Once the container is 90% full, fill in the date on the tag and submit a chemical waste pickup request to EH&S.[17] Do not overfill containers.[22]

  • Container: Use a designated solid waste container, typically a plastic pail or a sturdy cardboard box lined with a clear plastic bag.[16]

  • Labeling: Affix a "HAZARDOUS WASTE" label and list all chemical contaminants. For example: "Gloves, wipes, and silica gel contaminated with this compound and ethyl acetate."

  • Accumulation: Collect non-sharp contaminated items (gloves, paper towels, weigh boats, silica gel) in this container.

  • Sharps: Any contaminated sharps (needles, razor blades, contaminated broken glassware) must be placed in a separate, puncture-proof sharps container specifically designated for chemical contamination.[16]

  • Closure and Pickup: When the container is full, seal the bag/pail, complete the waste tag, and request a pickup from EH&S.

Part 4: Spill and Emergency Procedures

In the event of a spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate: Secure the area and, if the material is flammable, turn off all nearby ignition sources.[24]

  • Assess: Determine the extent of the spill. If it is large, involves a highly volatile solvent, or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency response line.

  • Clean-up (for small, manageable spills):

    • Don appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep or scoop the absorbent material into a designated waste container.

    • Label the container as hazardous waste, detailing the spilled chemical and the absorbent used.

    • Arrange for disposal via EH&S.

Caption: Standard Workflow for Preparing a Hazardous Waste Container.

By integrating these procedures into your daily laboratory operations, you build a self-validating system of safety and compliance. This not only protects you and your colleagues but also ensures the integrity of your research and the preservation of our shared environment.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • REACH guidance documents. European Chemicals Agency (ECHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Understanding Waste Framework Directive. European Chemicals Agency (ECHA). [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Material Safety Data Sheet for 2-Methoxy-3(5,6)-methyl pyrazine. M&U International. [Link]

  • Disposal of Chemical Waste. University of St Andrews Safety Office. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Safety Data Sheet for Acetyl Pyrazine. The Perfumers Apprentice. [Link]

  • Safety Data Sheet for 2-Methyl Pyrazine synthetic. Advanced Biotech. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]

  • Homepage. European Chemicals Agency (ECHA). [Link]

  • Video library. European Chemicals Agency (ECHA). [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, and Biological Evaluation. TSI Journals. [Link]

  • Safety Data Sheet for Pyrazine, 2-methoxy-3(or 5)-methyl-. Synerzine. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

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Comprehensive Safety and Handling Guide for 5-Methoxyimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-Methoxyimidazo[1,2-a]pyrazine. It is intended for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.

Hazard Assessment and Risk Mitigation

Imidazo[1,2-a]pyrazines and related heterocyclic compounds can present several potential hazards. Based on data from analogous compounds, researchers should assume that this compound may be:

  • Harmful if swallowed. [2][3]

  • A cause of skin irritation. [1][3]

  • A cause of serious eye irritation. [3]

  • Potentially harmful if inhaled, possibly causing respiratory tract irritation. [1][3]

Given these potential risks, a thorough risk assessment should be conducted before any handling of this compound. Engineering controls, such as the use of a certified chemical fume hood, are the primary line of defense.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Full-coverage lab coatN95 respirator (if not in a fume hood)
Solution Preparation Chemical splash gogglesChemical-resistant gloves (Nitrile)Full-coverage lab coatWork within a certified chemical fume hood
Chemical Reactions Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a lab coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant coverallsAir-purifying respirator with organic vapor cartridges

It is imperative to inspect all PPE for integrity before each use. [3]

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound will ensure a safe laboratory environment.

3.1. Preparation and Engineering Controls

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Clear the Workspace: The handling area within the fume hood should be decontaminated and free of unnecessary equipment.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, and place them in the fume hood before introducing the compound.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.

3.2. Compound Handling

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the primary container.

  • Weighing: If weighing the solid, perform this task in the fume hood to minimize the risk of inhaling airborne particulates. Use a disposable weigh boat.

  • Dissolution: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reactions: Keep the reaction vessel closed to the extent possible. If heating the reaction, use a condenser to prevent the release of volatile compounds.

3.3. Post-Handling

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves, face shield/goggles, lab coat, and then respirator (if used).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, should be collected in a clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Sharps: Any needles or other sharps that come into contact with the compound should be disposed of in a designated sharps container for hazardous chemical waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Visualizing Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Handling This compound fume_hood Is a certified chemical fume hood available? start->fume_hood weighing Weighing or handling solid? fume_hood->weighing Yes n95 Wear N95 respirator fume_hood->n95 No solution Working with solutions? weighing->solution No level_d Level D PPE: Lab coat, safety glasses, nitrile gloves weighing->level_d Yes reaction Performing a reaction? solution->reaction No level_c Level C PPE: Add chemical splash goggles solution->level_c Yes spill Is there a spill? reaction->spill No level_b Level B PPE: Add face shield and chemical-resistant apron reaction->level_b Yes level_a Level A PPE: Full chemical suit and respirator spill->level_a Yes n95->weighing

Caption: Decision tree for selecting appropriate PPE.

References

  • Safety Data Sheet - 2-Methyl Pyrazine synthetic. Advanced Biotech. [Link]

  • MATERIAL SAFETY DATA SHEET - 2-METHOXY-3(5,6)-METHYL PYRAZINE. M&U International. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Imidazo(1,5-a)pyrazine. PubChem. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]

Sources

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